4,5-Dichloro-1H-pyrrole-2-carboxamide
Description
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Properties
IUPAC Name |
4,5-dichloro-1H-pyrrole-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2N2O/c6-2-1-3(5(8)10)9-4(2)7/h1,9H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJZHAPAUCCCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=C1Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00856847 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-68-1 | |
| Record name | 4,5-Dichloro-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00856847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4,5-Dichloro-1H-pyrrole-2-carboxamide: A Technical Guide for Advanced Drug Discovery
Introduction: The Strategic Importance of Halogenated Pyrroles in Medicinal Chemistry
The pyrrole nucleus is a cornerstone of numerous biologically active natural products and synthetic pharmaceuticals.[1] Its unique electronic and structural properties make it a privileged scaffold in drug design. The strategic introduction of halogen atoms, particularly chlorine, onto the pyrrole ring dramatically influences the molecule's physicochemical and biological characteristics. Halogenation can enhance metabolic stability, improve membrane permeability, and provide key interaction points with biological targets. This guide focuses on 4,5-Dichloro-1H-pyrrole-2-carboxamide, a member of a class of compounds that has garnered significant interest for its potential as a versatile intermediate and a pharmacologically active agent in its own right. Halogen-substituted pyrrole-2-carboxamides are integral molecular fragments of bioactive marine natural products and synthetic anti-infectives.[2] This document will provide an in-depth exploration of the fundamental properties of this compound, offering a technical resource for researchers and professionals engaged in drug development.
Physicochemical and Structural Characteristics
While specific experimental data for this compound is not extensively available in the public domain, we can infer its core properties from its precursor, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, and related analogs.
Table 1: Physicochemical Properties of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid (Precursor)
| Property | Value | Source |
| Molecular Formula | C5H3Cl2NO2 | [3] |
| Molecular Weight | 179.99 g/mol | [3] |
| Canonical SMILES | C1=C(C(=O)O)NC(=C1Cl)Cl | [4] |
It is anticipated that the conversion of the carboxylic acid to the primary carboxamide would result in a slight increase in molecular weight and a modification of its polarity and hydrogen bonding capabilities, which can significantly impact its biological activity and pharmacokinetic profile.
Synthesis and Chemical Reactivity
The synthesis of this compound is conceptually straightforward, typically involving a two-step process from a suitable pyrrole precursor. The general strategy involves the chlorination of a pyrrole-2-carboxylate ester followed by amidation.
Proposed Synthetic Workflow
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An In-Depth Technical Guide to the Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for producing 4,5-dichloro-1H-pyrrole-2-carboxamide, a key heterocyclic scaffold in medicinal chemistry. The document delineates a strategic, multi-step synthesis commencing with the readily accessible ethyl 1H-pyrrole-2-carboxylate. Core transformations, including electrophilic chlorination, ester hydrolysis, and subsequent amidation, are detailed with a focus on the underlying chemical principles and practical experimental considerations. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel pyrrole-based therapeutic agents, offering field-proven insights and robust, self-validating protocols.
Introduction: The Significance of the Dichloropyrrole Moiety
The this compound core is a recurring structural motif in a variety of biologically active compounds, including natural products and synthetic pharmaceuticals. The presence of chlorine atoms on the pyrrole ring significantly influences the molecule's electronic properties and lipophilicity, often enhancing its binding affinity to biological targets. This has led to its incorporation into molecules with a wide range of therapeutic applications, from antimicrobial to anticancer agents. A thorough understanding of its synthesis is therefore paramount for the development of new and improved drug candidates.
This guide will focus on a logical and efficient synthetic route, breaking down each stage to provide not just a protocol, but a deeper understanding of the reaction mechanisms and the rationale behind the chosen experimental conditions.
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound (1), suggests a straightforward disconnection at the amide bond. This reveals 4,5-dichloro-1H-pyrrole-2-carboxylic acid (2) as the immediate precursor. Further disconnection of the carbon-chlorine bonds on the pyrrole ring of (2) leads back to the commercially available and cost-effective starting material, ethyl 1H-pyrrole-2-carboxylate (4). This retrosynthetic strategy forms the foundation of the synthetic pathways detailed in this guide.
Caption: Retrosynthetic analysis of this compound.
Synthesis Pathway I: Step-by-Step Elucidation
This primary pathway details a robust and scalable synthesis of this compound from ethyl 1H-pyrrole-2-carboxylate.
Step 1: Dichlorination of Ethyl 1H-pyrrole-2-carboxylate
The initial and most critical step is the regioselective dichlorination of the pyrrole ring at the 4 and 5 positions. The pyrrole ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, controlling the extent and regioselectivity of halogenation can be challenging, as over-chlorination or the formation of undesired isomers can occur.[1]
Sulfuryl chloride (SO₂Cl₂) in an inert solvent such as dichloromethane (DCM) or carbon tetrachloride (CCl₄) at low temperatures is the reagent of choice for this transformation. The reaction proceeds via an electrophilic substitution mechanism. The electron-withdrawing nature of the ester group at the 2-position deactivates the adjacent 3-position, directing the incoming electrophile to the 4 and 5 positions. The use of a slight excess of sulfuryl chloride ensures the complete dichlorination of the pyrrole ring.
Caption: Dichlorination of the pyrrole ring.
Experimental Protocol:
-
To a solution of ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane (DCM), cooled to 0 °C in an ice bath, is added sulfuryl chloride (2.2 equivalents) dropwise.
-
The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours.
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.
-
The crude ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate can be purified by column chromatography on silica gel.
| Parameter | Value | Reference |
| Starting Material | Ethyl 1H-pyrrole-2-carboxylate | [2] |
| Reagent | Sulfuryl Chloride (SO₂Cl₂) | [3] |
| Solvent | Dichloromethane (DCM) | [4] |
| Temperature | 0 °C to room temperature | [4] |
| Reaction Time | 5 hours | [4] |
| Expected Yield | 70-80% |
Step 2: Hydrolysis of Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate
The subsequent step involves the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is a standard saponification reaction, typically carried out using a strong base such as sodium hydroxide or lithium hydroxide in a mixture of water and an organic solvent like ethanol or tetrahydrofuran (THF) to ensure the solubility of the ester.[5]
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydroxide ion attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate then collapses, expelling the ethoxide leaving group to form the carboxylate salt. Subsequent acidification with a mineral acid, such as hydrochloric acid, protonates the carboxylate to yield the desired carboxylic acid.
Caption: Two-step amidation via an acid chloride intermediate.
Experimental Protocol:
-
A mixture of 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1 equivalent) and thionyl chloride (2-3 equivalents) is heated to reflux until the solid dissolves and gas evolution ceases.
-
Excess thionyl chloride is removed by distillation under reduced pressure.
-
The crude acyl chloride is then dissolved in an anhydrous aprotic solvent like THF or dioxane and added dropwise to a cooled (0 °C) concentrated aqueous solution of ammonia.
-
The reaction mixture is stirred for 1-2 hours, and the resulting precipitate is collected by vacuum filtration.
-
The solid is washed with cold water and dried to give this compound.
| Parameter | Value | Reference |
| Starting Material | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | [6] |
| Reagents | Thionyl Chloride (SOCl₂), Ammonia (NH₃) | [4] |
| Solvent | (for amidation) THF or Dioxane | |
| Temperature | Reflux (for acid chloride), 0 °C (for amidation) | |
| Expected Yield | 80-90% |
Alternative Synthetic Considerations
While the presented pathway is robust, alternative methodologies exist for each step. For instance, N-chlorosuccinimide (NCS) can also be employed for the chlorination of the pyrrole ring, though it may require more careful control of reaction conditions to prevent the formation of byproducts. [4]For the amidation step, various coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 1-hydroxybenzotriazole (HOBt) can be used to directly couple the carboxylic acid with an ammonia source, avoiding the need to isolate the acyl chloride. [7]
Conclusion
The synthesis of this compound can be efficiently achieved through a well-defined, three-step sequence starting from ethyl 1H-pyrrole-2-carboxylate. Each step—dichlorination, hydrolysis, and amidation—utilizes established and reliable chemical transformations. By understanding the underlying mechanisms and carefully controlling the experimental parameters, researchers can consistently obtain high yields of the desired product. This guide provides the necessary framework for the successful synthesis of this important scaffold, thereby facilitating the development of novel and potent therapeutic agents.
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Introduction: The Pyrrole-2-Carboxamide Scaffold and the Influence of Dichlorination
An In-Depth Technical Guide on the Biological Activity of Dichloro-1H-pyrrole-2-carboxamide Derivatives for Researchers, Scientists, and Drug Development Professionals
The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a constituent of many natural products and synthetic compounds with significant biological activity.[1][2][3] Its derivatives are known to possess a wide array of pharmacological properties, including anticancer, antibacterial, antifungal, and antiviral activities.[1] The pyrrole-2-carboxamide moiety, in particular, serves as a crucial pharmacophore in numerous bioactive molecules.[4] The introduction of halogen atoms, such as chlorine, to the pyrrole ring can significantly modulate the physicochemical properties and biological activity of the resulting compounds.[5] This guide focuses on the biological activities of dichloro-1H-pyrrole-2-carboxamide derivatives, with a specific interest in the 4,5-dichloro substitution pattern, providing insights into their potential therapeutic applications and mechanisms of action.
Biological Activities of Dichloro-1H-pyrrole-2-carboxamide Derivatives
While specific data on "4,5-Dichloro-1H-pyrrole-2-carboxamide" is limited, extensive research on closely related dichloro-pyrrole-carboxamide derivatives has revealed significant potential in several therapeutic areas, most notably as antibacterial and anticancer agents.
Antibacterial Activity: Targeting Bacterial Topoisomerases
A significant body of evidence points to the potent antibacterial properties of dichloro-pyrrole-carboxamide derivatives. These compounds have been identified as dual-targeting inhibitors of bacterial DNA gyrase and topoisomerase IV.[5][6] These enzymes are essential for bacterial DNA replication, transcription, and repair, making them validated targets for antibacterial drugs.
The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is a key molecular component in both natural and synthetic antibacterial compounds, crucial for binding to the active site of bacterial topoisomerases.[5] For instance, certain pyrrole-carboxamide derivatives containing a 3,4-dichloro-5-methyl substituted pyrrole are highly potent against multidrug-resistant Staphylococcus aureus strains.[6]
The antibacterial activity of these compounds is attributed to their ability to inhibit the ATPase activity of DNA gyrase (GyrB) and topoisomerase IV (ParE). This inhibition disrupts the supercoiling and decatenation of bacterial DNA, leading to cell death. The dichloro substitution on the pyrrole ring is thought to enhance binding affinity to the target enzymes.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) for Antibacterial Activity
This protocol outlines a standard broth microdilution method to determine the MIC of a test compound against a bacterial strain.
Materials:
-
Test compound (e.g., a this compound derivative)
-
Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Spectrophotometer
-
Resazurin sodium salt solution (optional, for viability indication)
Procedure:
-
Preparation of Test Compound Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound in CAMHB in a 96-well plate. The final concentrations should typically range from 64 µg/mL to 0.125 µg/mL.
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.
-
Incubation: Add the bacterial inoculum to each well containing the serially diluted compound. Include a positive control (bacteria in broth without compound) and a negative control (broth only).
-
Reading the Results: Incubate the plate at 37°C for 18-24 hours. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacteria. Growth can be assessed visually or by measuring the optical density at 600 nm. Alternatively, a viability indicator like resazurin can be added.
Anticancer Activity: Targeting Key Cellular Pathways
Pyrrole derivatives have demonstrated significant potential as anticancer agents, acting through various mechanisms such as the inhibition of protein kinases and the induction of apoptosis.[1][7] While direct evidence for this compound is not available, related structures suggest potential activity in this area.
For example, 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives, which share a chlorinated pyrrole core, have been designed as potential tyrosine kinase inhibitors.[8][9] These compounds have shown the ability to inhibit the growth of cancer cell lines and in vivo tumors.[8][9] Molecular docking studies suggest they can form stable complexes with the ATP-binding domains of EGFR and VEGFR2.[8][9]
Furthermore, the discovery of Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor that contains a substituted pyrrole ring, highlights the importance of this scaffold in cancer therapy.[10] Sunitinib targets receptors such as VEGFR and PDGFR, which are crucial for tumor angiogenesis and proliferation.[10]
Based on the activity of related compounds, dichloro-1H-pyrrole-2-carboxamide derivatives could potentially exert anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis, such as the EGFR, VEGFR, and PDGFR pathways.
Experimental Workflow: Evaluating Anticancer Activity
A typical workflow for assessing the anticancer potential of a novel compound is as follows:
Caption: Workflow for anticancer drug discovery.
Quantitative Data on Related Pyrrole-2-Carboxamide Derivatives
The following table summarizes the biological activity of some pyrrole-2-carboxamide derivatives, providing an indication of the potential potency of compounds within this class.
| Compound Class | Target/Activity | Potency (IC50/MIC) | Reference |
| Pyrrole-2-carboxamide derivatives | Antibacterial (K. pneumoniae, E. coli, P. aeruginosa) | MIC: 1.02 - 3.56 µg/mL | [11] |
| 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido derivatives | Antibacterial (Multidrug-resistant S. aureus) | Potent activity reported | [6] |
| Pyrrole-2-carboxamide derivatives | Anti-TB (MmpL3 inhibitors) | MIC < 0.016 µg/mL | [12] |
| Pyrrole-3-carboxamide derivatives | EZH2 Inhibition | Potent inhibition reported | [13] |
| 4-amino-3-chloro-1H-pyrrole-2,5-diones | Anticancer (Tyrosine kinase inhibition) | Growth inhibition of cancer cell lines | [8][9] |
Conclusion and Future Directions
The dichloro-1H-pyrrole-2-carboxamide scaffold represents a promising area for the development of novel therapeutic agents. The existing literature on related compounds strongly suggests that molecules such as this compound could possess significant antibacterial and anticancer properties. Further research, including the synthesis and comprehensive biological evaluation of this specific compound and its derivatives, is warranted. Future studies should focus on elucidating the precise mechanism of action, identifying specific molecular targets, and optimizing the structure to enhance potency and selectivity while minimizing toxicity. The insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full therapeutic potential of this chemical class.
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An In-depth Technical Guide to the Postulated Mechanism of Action of 4,5-Dichloro-1H-pyrrole-2-carboxamide as a Dual Inhibitor of Bacterial DNA Gyrase and Topoisomerase IV
Abstract
This technical guide provides a comprehensive overview of the postulated mechanism of action for 4,5-Dichloro-1H-pyrrole-2-carboxamide, a synthetic compound with significant potential as a novel antibacterial agent. Based on extensive analysis of structurally related dichlorinated pyrrole carboxamides, we hypothesize that this compound functions as a dual inhibitor of two essential bacterial type II topoisomerases: DNA gyrase (GyrB) and topoisomerase IV (ParE). This guide will delve into the molecular basis of this inhibition, supported by established experimental data for analogous compounds, and will provide detailed protocols for the experimental validation of this proposed mechanism. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and development of new antibacterial therapeutics.
Introduction: The Imperative for Novel Antibacterials and the Promise of Pyrrole-Based Compounds
The rise of multidrug-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antibacterial agents with new mechanisms of action. The pyrrole-carboxamide scaffold has emerged as a promising structural motif in the development of such agents.[1][2] Naturally occurring and synthetic pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties.[3][4]
Notably, the dihalogenation of the pyrrole ring, particularly with chlorine, has been identified as a critical structural feature for potent antibacterial activity.[1][5] While the specific compound this compound is not extensively characterized in publicly available literature, a wealth of data on closely related analogues, such as 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide, strongly supports its role as an inhibitor of bacterial type II topoisomerases.[5][6]
This guide will, therefore, focus on the hypothesized mechanism of action of this compound as a dual inhibitor of the ATP-binding subunit of DNA gyrase (GyrB) and the corresponding subunit of topoisomerase IV (ParE).
The Hypothesized Molecular Target: Dual Inhibition of GyrB and ParE
Bacterial type II topoisomerases, DNA gyrase and topoisomerase IV, are essential enzymes that control the topological state of DNA, a process critical for DNA replication, transcription, and repair.[7] Both enzymes are heterotetramers, with DNA gyrase composed of two GyrA and two GyrB subunits, and topoisomerase IV composed of two ParC and two ParE subunits. The GyrB and ParE subunits house the ATP-binding and hydrolysis sites, which provide the energy for the enzymatic reactions.[8] The significant structural differences between bacterial and eukaryotic topoisomerases make GyrB and ParE attractive targets for the development of safe and selective antibacterial drugs.[6]
We postulate that this compound acts as an ATP-competitive inhibitor of both GyrB and ParE. The core pyrrole-2-carboxamide moiety is believed to mimic the adenine ring of ATP, inserting into the ATP-binding pocket of the enzymes.[3][7]
Molecular Interactions in the ATP-Binding Pocket
Based on crystallographic studies of similar dichlorinated pyrrolamides bound to GyrB, the following key interactions are proposed for this compound:[6][7][8]
-
Hydrogen Bonding: The pyrrole nitrogen and the amide group of the carboxamide are predicted to form crucial hydrogen bonds with conserved aspartate and threonine residues (e.g., Asp73 and Thr165 in E. coli GyrB) and a conserved water molecule within the active site.[3][8] These interactions anchor the inhibitor in the ATP-binding pocket.
-
Hydrophobic Interactions: The dichlorinated pyrrole ring is expected to engage in hydrophobic interactions with a well-defined pocket formed by several valine and isoleucine residues.[3]
-
Cation-π Interactions: The aromatic pyrrole ring may also participate in cation-π stacking interactions with conserved arginine residues (e.g., Arg76 in E. coli GyrB), further stabilizing the inhibitor-enzyme complex.[3][8]
The dual inhibition of both GyrB and ParE is a significant advantage, as it can lead to increased potency and a lower propensity for the development of bacterial resistance.[9]
Experimental Validation of the Proposed Mechanism of Action
A rigorous and systematic experimental approach is required to validate the hypothesized mechanism of action of this compound. The following sections outline the key experimental protocols.
Synthesis of this compound
The synthesis of the target compound can be achieved from its corresponding carboxylic acid, 4,5-dichloro-1H-pyrrole-2-carboxylic acid, which is commercially available or can be synthesized.[10] A standard amide bond formation protocol would be employed.
Protocol 1: Amide Bond Formation
-
Acid Chloride Formation: Dissolve 4,5-dichloro-1H-pyrrole-2-carboxylic acid in a suitable solvent (e.g., dichloromethane) and treat with an excess of a chlorinating agent (e.g., oxalyl chloride or thionyl chloride) with a catalytic amount of dimethylformamide (DMF).
-
Reaction Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or infrared (IR) spectroscopy to confirm the formation of the acid chloride.
-
Amidation: In a separate flask, dissolve the desired amine in an appropriate solvent and cool to 0°C. Slowly add the freshly prepared acid chloride solution to the amine solution.
-
Work-up and Purification: After the reaction is complete, quench the reaction with water and extract the product with an organic solvent. The crude product can then be purified by column chromatography or recrystallization.
Determination of Antibacterial Activity
The initial step in evaluating any potential antibacterial agent is to determine its in vitro activity against a panel of clinically relevant bacterial strains.
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Strains: A panel of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria should be used.[11]
-
Broth Microdilution Method: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).[12]
-
Inoculation: Inoculate each well with a standardized suspension of the test bacterium.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Target Engagement and Enzyme Inhibition Assays
To confirm that this compound directly interacts with and inhibits GyrB and ParE, enzyme-based assays are essential.
Protocol 3: Gyrase and Topoisomerase IV ATPase Assays
-
Enzyme and Substrate Preparation: Purified recombinant GyrB and ParE subunits are required. The assay measures the ATP hydrolysis activity of the reconstituted enzymes.[7]
-
Inhibition Assay: The assay is typically performed in a 96-well plate format. The reaction mixture contains the enzyme, ATP, and varying concentrations of the test compound.
-
Detection of ATP Hydrolysis: The amount of ADP or inorganic phosphate produced is quantified. A common method is the malachite green assay, which detects the release of inorganic phosphate.[7]
-
IC50 Determination: The concentration of the compound that inhibits 50% of the enzyme's ATPase activity (IC50) is calculated by plotting the percentage of inhibition against the compound concentration.
Cellular Mechanism of Action Studies
To confirm that the antibacterial activity observed is due to the inhibition of DNA gyrase and topoisomerase IV in a cellular context, macromolecular synthesis assays can be performed.
Protocol 4: Macromolecular Synthesis Inhibition Assay
-
Bacterial Culture: Grow the test bacterium (e.g., S. aureus or E. coli) to the mid-logarithmic phase.
-
Radiolabeling: Aliquot the culture into separate tubes and add radiolabeled precursors for DNA ([³H]thymidine), RNA ([³H]uridine), and protein ([³H]leucine) synthesis.
-
Compound Treatment: Add varying concentrations of this compound to the tubes.
-
Incorporation Measurement: After a defined incubation period, precipitate the macromolecules (e.g., using trichloroacetic acid), collect them on a filter, and measure the amount of incorporated radiolabel using a scintillation counter.
-
Analysis: Selective inhibition of DNA synthesis compared to RNA and protein synthesis would be consistent with the inhibition of DNA gyrase and topoisomerase IV.
Visualization of Pathways and Workflows
Proposed Signaling Pathway of Inhibition
Caption: Postulated mechanism of action of this compound.
Experimental Validation Workflow
Caption: Experimental workflow for validating the mechanism of action.
Quantitative Data Summary
While specific data for this compound is not available, the following table presents representative data for a closely related analogue, a 3,4-dichloro-5-methyl-pyrrolamide derivative, against key bacterial pathogens and their respective enzymes.[1]
| Target Organism/Enzyme | MIC (µg/mL) or IC50 (nM) |
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 1 |
| Gyrase (IC50) | 49 nM |
Conclusion and Future Directions
The available evidence from structurally related compounds strongly suggests that this compound is a promising antibacterial candidate that likely functions as a dual inhibitor of bacterial DNA gyrase (GyrB) and topoisomerase IV (ParE). The experimental framework outlined in this guide provides a clear path for the validation of this hypothesis.
Future research should focus on a comprehensive structure-activity relationship (SAR) study to optimize the potency and pharmacokinetic properties of this compound class. Additionally, X-ray crystallography studies of this compound in complex with GyrB and ParE would provide invaluable insights into the precise binding mode and guide the design of next-generation inhibitors. The development of such novel antibacterial agents is critical in the ongoing battle against antimicrobial resistance.
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New ATP-competitive inhibitors of E. coli GyrB obtained from the mapping of the hydrophobic floor at the binding site: synthesis and biological evaluation. (2020). RSC Medicinal Chemistry. [Link]
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (2022). Journal of Medicinal Chemistry. [Link]
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The Evolving Landscape of Pyrrole-2-Carboxamides: A Technical Guide to Derivatives of 4,5-Dichloro-1H-pyrrole-2-carboxamide
Abstract
The pyrrole-2-carboxamide scaffold is a privileged pharmacophore, forming the core of numerous biologically active compounds with applications ranging from oncology to infectious diseases.[1] This technical guide focuses on a specific, halogenated subset of this class: 4,5-Dichloro-1H-pyrrole-2-carboxamide and its analogs. We will provide an in-depth exploration of the synthesis, chemical properties, and structure-activity relationships (SAR) of these compounds. Furthermore, this guide will detail established experimental protocols and discuss the current understanding of their mechanisms of action and therapeutic potential, offering a comprehensive resource for researchers, medicinal chemists, and drug development professionals.
Introduction: The Significance of the Pyrrole-2-Carboxamide Core
The pyrrole ring is a fundamental five-membered nitrogen-containing heterocycle present in a vast array of natural products and synthetic pharmaceuticals.[2][3] Its unique electronic properties and ability to participate in hydrogen bonding make it an attractive scaffold in medicinal chemistry. The addition of a carboxamide group at the 2-position further enhances its drug-like properties, providing a key interaction point with biological targets.[4]
Compounds featuring the pyrrole-2-carboxamide moiety exhibit a wide spectrum of biological activities, including:
The introduction of halogen substituents, particularly chlorine, onto the pyrrole ring can significantly modulate the compound's physicochemical properties and biological activity. The 4,5-dichloro substitution pattern, as seen in our core compound of interest, often enhances potency and influences the mechanism of action.[9]
Synthesis and Chemical Properties of the this compound Scaffold
The synthesis of this compound and its direct precursor, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, is a critical starting point for the development of novel analogs.
Synthetic Pathway Overview
A common route to 4,5-dichloro-1H-pyrrole-2-carboxylic acid involves the multi-step synthesis from commercially available starting materials. The subsequent conversion to the carboxamide can be achieved through standard amide coupling reactions.
Below is a representative synthetic workflow:
Caption: General synthetic workflow for this compound and its analogs.
Detailed Synthetic Protocol: 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
While multiple synthetic routes exist, a practical approach involves the halogenation of a suitable pyrrole precursor.[9] The following is a generalized protocol based on established chemical principles.
Step 1: Synthesis of Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate This intermediate can be prepared from commercially available ethyl 5-methyl-1H-pyrrole-2-carboxylate through a series of reactions including chlorination.[9]
Step 2: Conversion to 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid The ester group of the intermediate is hydrolyzed to the corresponding carboxylic acid.
Protocol:
-
Dissolve Ethyl 5-(chloromethyl)-3,4-dichloro-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of 1,4-dioxane and water.
-
Add Lithium Hydroxide (excess) to the solution.
-
Reflux the mixture for 12 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify with a suitable acid (e.g., HCl) to precipitate the product.
-
Collect the solid by vacuum filtration, wash with cold water, and dry to yield 4,5-Dichloro-1H-pyrrole-2-carboxylic acid.[10]
Physicochemical Properties
The physicochemical properties of the core scaffold and its derivatives are crucial for their pharmacokinetic and pharmacodynamic profiles.
| Property | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | This compound (Estimated) |
| CAS Number | 39209-94-4[10] | Not available |
| Molecular Formula | C5H3Cl2NO2[10] | C5H4Cl2N2O |
| Molecular Weight | 179.99 g/mol [10] | 179.00 g/mol |
| Appearance | White to off-white solid | Likely a solid |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF) | Expected to have moderate solubility in organic solvents |
Key Derivatives and Analogs: Exploring Chemical Space
The this compound scaffold offers multiple points for chemical modification to explore structure-activity relationships (SAR). The primary points of diversification are the pyrrole nitrogen (N1) and the carboxamide nitrogen.
Modifications at the Pyrrole N1-Position
Alkylation, arylation, or acylation at the N1 position can significantly impact the compound's properties. For example, introducing a benzyl group or other substituted aryl moieties can alter the compound's lipophilicity and potential for pi-stacking interactions with biological targets.[11]
Modifications at the Carboxamide Nitrogen
The amide nitrogen provides a rich opportunity for derivatization. Condensation with a wide variety of amines leads to a diverse library of analogs. The nature of the substituent on the amide nitrogen can influence hydrogen bonding capacity, steric bulk, and overall polarity. Studies have shown that bulky substituents on the carboxamide can enhance biological activity in certain contexts.[12][13]
Structure-Activity Relationship (SAR) Insights
SAR studies on pyrrole-2-carboxamide derivatives have revealed several key trends:
-
Electron-withdrawing groups on phenyl rings attached to the pyrrole core can improve activity against certain targets, such as in antitubercular agents.[12][13]
-
The hydrogens on the pyrrole-2-carboxamide moiety have been shown to be essential for potency in some cases, suggesting their involvement in key hydrogen bonding interactions.[12]
-
The 3-carbonitrile group and vicinal 4,5-diphenyl substituents on the pyrrole ring are important for the inhibitory potencies of some analogs against metallo-β-lactamases.[11]
| Derivative Class | Modification Site | General Impact on Activity | Example Target Class |
| N1-Aryl/Alkyl | Pyrrole Nitrogen | Modulates lipophilicity and steric interactions.[11] | Metallo-β-lactamases[11] |
| N-Substituted Amides | Carboxamide Nitrogen | Influences H-bonding and steric bulk; can enhance potency.[12] | Mycobacterial Membrane Protein Large 3 (MmpL3)[12][13] |
| C3/C4 Substitutions | Pyrrole Ring | Halogenation and other substitutions directly impact electronic properties. | DNA Gyrase[9] |
Biological Activity and Mechanism of Action
Derivatives of the pyrrole-2-carboxamide scaffold have demonstrated a wide array of biological activities. The specific mechanism of action is often dependent on the overall substitution pattern of the molecule.
Notable Biological Targets
-
Tubulin: Some pyrrole-based carboxamides act as microtubule targeting agents, inhibiting tubulin polymerization by binding to the colchicine-binding site. This disruption of the microtubule network leads to cell cycle arrest and apoptosis, making them promising anticancer agents.[14]
-
Bacterial Enzymes: Halogenated pyrrole-2-carboxamides have been identified as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[9]
-
Mycobacterial Targets: Certain analogs are potent inhibitors of MmpL3, a crucial transporter for mycolic acids in Mycobacterium tuberculosis, highlighting their potential as anti-TB drugs.[12][13]
-
Metallo-β-lactamases (MBLs): Specific derivatives have shown inhibitory activity against MBLs, enzymes that confer bacterial resistance to β-lactam antibiotics.[11]
-
Quorum Sensing: 1H-Pyrrole-2,5-dicarboxylic acid, a related compound, has been shown to inhibit quorum sensing in Pseudomonas aeruginosa, thereby reducing the production of virulence factors and biofilm formation.[15]
Illustrative Signaling Pathway: Tubulin Inhibition
The following diagram illustrates the general mechanism by which certain pyrrole-2-carboxamide derivatives induce apoptosis in cancer cells through tubulin inhibition.
Caption: Mechanism of action for tubulin-inhibiting pyrrole-2-carboxamide derivatives.
Applications in Drug Discovery and Development
The versatility of the this compound scaffold makes it a valuable starting point for drug discovery programs in several therapeutic areas.
-
Oncology: The potential to develop potent tubulin inhibitors presents a clear path for anticancer drug development.[14][16]
-
Infectious Diseases: The demonstrated activity against bacterial enzymes and mycobacterial targets makes this scaffold highly relevant for the development of new antibiotics and anti-TB agents.[9][12][13]
-
Agrochemicals: Pyrrole carboxamides have also been investigated as fungicides in agricultural applications.[17]
Experimental Protocols
General Protocol for Analog Synthesis via Amide Coupling
This protocol describes the synthesis of a diverse library of N-substituted 4,5-dichloro-1H-pyrrole-2-carboxamides from the corresponding carboxylic acid.
Materials:
-
4,5-Dichloro-1H-pyrrole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or other activating agent (e.g., HATU, EDCI)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A diverse library of primary and secondary amines
-
Triethylamine (TEA) or other non-nucleophilic base
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess thionyl chloride under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.2 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the acid chloride solution at 0 °C.
-
Allow the reaction to stir at room temperature overnight.
-
Work-up and Purification: Quench the reaction with water. Separate the organic layer and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired N-substituted this compound.
Protocol for Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of newly synthesized compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Synthesized pyrrole-2-carboxamide analogs dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48-72 hours at 37 °C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion and Future Directions
The this compound scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability allows for the creation of large, diverse libraries of analogs for screening against a wide range of biological targets. Future research should focus on elucidating the precise mechanisms of action for promising lead compounds, optimizing their pharmacokinetic properties, and evaluating their efficacy in in vivo models. The development of derivatives with improved selectivity and reduced off-target effects will be crucial for their successful translation into clinical candidates. The continued exploration of this chemical space holds significant promise for addressing unmet needs in oncology, infectious diseases, and beyond.
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The Strategic Role of 4,5-Dichloro-1H-pyrrole-2-carboxamide in Modern Medicinal Chemistry: A Technical Guide
Abstract
The pyrrole-2-carboxamide scaffold is a cornerstone in the development of novel therapeutics, appearing in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. Within this chemical class, the strategic placement of halogen substituents has proven to be a powerful approach for modulating potency and defining target selectivity. This in-depth technical guide focuses on 4,5-dichloro-1H-pyrrole-2-carboxamide, a key pharmacophore in the design of potent antibacterial agents. We will dissect the synthetic rationale, explore the mechanistic underpinnings of its biological activity, provide detailed experimental protocols for its evaluation, and discuss the structure-activity relationships that govern its efficacy. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of next-generation anti-infective agents.
Introduction: The Enduring Significance of the Pyrrole Scaffold
The pyrrole ring is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including pharmaceuticals and natural products.[1][2] Its derivatives have demonstrated a wide array of pharmacological properties, such as antibacterial, antiviral, anticancer, and anti-inflammatory activities.[3][4] The carboxamide functional group at the 2-position of the pyrrole ring is a particularly important feature, as it can participate in crucial hydrogen bonding interactions with biological targets.[3]
The introduction of halogen atoms, particularly chlorine, onto the pyrrole ring can significantly enhance the biological activity of these compounds.[5] The 4,5-dichloro substitution pattern, in particular, has been identified as a key feature in a number of potent inhibitors of bacterial enzymes, highlighting the importance of this specific scaffold in the development of novel anti-infective agents.[6] This guide will provide a comprehensive overview of the medicinal chemistry of this compound, a molecule of significant interest in the ongoing battle against infectious diseases.
Synthesis and Chemical Properties
The synthesis of this compound is typically achieved through a two-step process: the synthesis of the carboxylic acid precursor followed by amide bond formation.
Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
The precursor, 4,5-dichloro-1H-pyrrole-2-carboxylic acid (CAS No: 39209-94-4), is a stable, solid compound with a molecular weight of 179.99 g/mol and a molecular formula of C5H3Cl2NO2.[7] While several synthetic routes to this intermediate have been reported, a common approach involves the hydrolysis of a corresponding ester or Weinreb amide.[7]
Table 1: Physicochemical Properties of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
| Property | Value | Reference |
| Molecular Formula | C5H3Cl2NO2 | [7] |
| Molecular Weight | 179.99 g/mol | [7] |
| CAS Number | 39209-94-4 | [7] |
| Appearance | Solid | |
| Boiling Point | 386.143 °C at 760 mmHg | |
| Flash Point | 187.333 °C | |
| Density | 1.728 g/cm³ |
Amide Bond Formation: Synthesis of this compound
The conversion of the carboxylic acid to the corresponding carboxamide is a standard transformation in organic synthesis. A variety of coupling reagents can be employed to facilitate this reaction.
Objective: To synthesize this compound from its carboxylic acid precursor.
Materials:
-
4,5-dichloro-1H-pyrrole-2-carboxylic acid
-
Amine of choice (e.g., ammonium chloride for the primary amide, or a primary/secondary amine for N-substituted amides)
-
Coupling reagent (e.g., EDC·HCl, HOBt)
-
Tertiary amine base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a solution of 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine (1.1 eq), EDC·HCl (1.2 eq), and HOBt (1.2 eq).
-
Add triethylamine (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound.[8]
Causality of Experimental Choices:
-
EDC·HCl and HOBt: This combination of coupling reagents is widely used for efficient amide bond formation, minimizing side reactions and racemization (if chiral amines are used).
-
Triethylamine: A tertiary amine base is required to neutralize the acidic byproducts of the reaction and to deprotonate the amine component, facilitating its nucleophilic attack on the activated carboxylic acid.
-
Anhydrous DMF: A polar aprotic solvent is chosen to dissolve the reactants and facilitate the reaction while remaining unreactive under the reaction conditions.
Caption: Synthetic workflow for this compound.
Biological Activity and Mechanism of Action
The this compound scaffold is a prominent feature in compounds exhibiting potent antibacterial activity. The primary mechanism of action for many of these compounds is the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV.[5][6]
Inhibition of Bacterial DNA Gyrase
DNA gyrase is an essential bacterial enzyme that introduces negative supercoils into DNA, a process crucial for DNA replication, transcription, and repair.[9] The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrB subunit possesses an ATPase domain that is the target of several classes of inhibitors, including the pyrrolamides.[6]
The 4,5-dichloro substitution on the pyrrole ring plays a critical role in the binding of these inhibitors to the ATP-binding pocket of GyrB.[2] These electron-withdrawing groups are thought to enhance the hydrogen-bonding potential of the pyrrole NH group, which forms a key interaction with a conserved aspartate residue in the active site. Additionally, the dichloro substituents can engage in favorable hydrophobic interactions within the adenine-binding pocket.[2]
Objective: To determine the inhibitory activity of this compound against bacterial DNA gyrase.
Materials:
-
Purified bacterial DNA gyrase (GyrA and GyrB subunits)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
Test compound (this compound) dissolved in DMSO
-
Positive control inhibitor (e.g., novobiocin)
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and varying concentrations of the test compound or controls.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with a DNA staining agent and visualize the bands under UV light.
-
Quantify the amount of supercoiled and relaxed DNA to determine the IC50 value of the inhibitor.
Data Interpretation: An effective inhibitor will prevent the conversion of relaxed plasmid DNA to its supercoiled form, resulting in a dose-dependent decrease in the intensity of the supercoiled DNA band on the agarose gel.
Caption: Workflow for the DNA gyrase supercoiling inhibition assay.
Potential Inhibition of MmpL3
Recent research has identified the mycobacterial membrane protein Large 3 (MmpL3) as a promising target for novel anti-tuberculosis drugs.[10] MmpL3 is an essential transporter responsible for the export of mycolic acids, which are key components of the mycobacterial cell wall.[11] While not yet definitively demonstrated for this compound itself, other pyrrole-2-carboxamide derivatives have shown potent inhibitory activity against MmpL3.[10] This suggests that MmpL3 may be a potential secondary or alternative target for this class of compounds.
Objective: To assess the inhibitory activity of this compound against Mycobacterium tuberculosis.
Materials:
-
Mycobacterium tuberculosis H37Rv culture
-
Middlebrook 7H9 broth supplemented with ADC and Tween 80
-
Test compound dissolved in DMSO
-
Positive control inhibitor (e.g., rifampicin)
-
96-well microplates
-
Alamar Blue reagent
Procedure:
-
Prepare serial dilutions of the test compound in a 96-well plate.
-
Inoculate the wells with a standardized suspension of M. tuberculosis.
-
Incubate the plates at 37°C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for an additional 24 hours.
-
Read the fluorescence or absorbance to determine cell viability.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that inhibits visible growth (indicated by a color change of the Alamar Blue).[12]
Structure-Activity Relationships (SAR)
While a comprehensive SAR study specifically for this compound is not extensively documented in the public domain, valuable insights can be gleaned from studies on related pyrrolamide DNA gyrase inhibitors.
-
Pyrrole Ring Substitution: The presence of electron-withdrawing groups at the 4 and 5-positions of the pyrrole ring is crucial for potent DNA gyrase inhibition. The dichloro substitution has been shown to be particularly effective.[6]
-
Carboxamide Group: The carboxamide moiety is essential for activity, likely participating in key hydrogen bonding interactions with the enzyme.
-
N-Substitution on the Carboxamide: The nature of the substituent on the carboxamide nitrogen can significantly impact potency and pharmacokinetic properties. This position is often explored to optimize the compound's profile.
In Vitro Toxicity Evaluation
A critical aspect of drug development is the assessment of a compound's potential toxicity to mammalian cells. Standard cytotoxicity assays are employed to determine the therapeutic window of a potential drug candidate.
Objective: To evaluate the in vitro cytotoxicity of this compound against a mammalian cell line.
Materials:
-
Mammalian cell line (e.g., HEK293, HepG2)
-
Complete cell culture medium
-
Test compound dissolved in DMSO
-
Positive control (e.g., doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
Procedure:
-
Seed the mammalian cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound and controls.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Read the absorbance at the appropriate wavelength (typically around 570 nm).
-
Calculate the percentage of cell viability and determine the IC50 value.[13]
Future Perspectives and Conclusion
This compound represents a highly promising scaffold in the quest for novel anti-infective agents. Its demonstrated potential as a potent inhibitor of bacterial DNA gyrase, coupled with the possibility of targeting other essential bacterial enzymes like MmpL3, makes it a valuable starting point for further drug discovery efforts.
Future research should focus on:
-
Lead Optimization: Systematic modification of the N-substituent on the carboxamide to improve potency, selectivity, and pharmacokinetic properties.
-
Broad-Spectrum Activity: Evaluation against a wide range of clinically relevant bacterial pathogens, including multidrug-resistant strains.
-
Mechanism of Action Studies: Further elucidation of the precise molecular interactions with its targets and investigation of potential off-target effects.
-
In Vivo Efficacy: Assessment of the compound's efficacy in animal models of bacterial infection.
References
- Ghiulai, R. M., et al. (2022).
- Grzegorzewicz, M., et al. (2012). MmpL3 is the flippase for mycolic acids in mycobacteria.
-
ResearchGate. (n.d.). (a) Cytotoxicity assay of synthesized pyrrole-based ILs with Br. Retrieved from [Link]
- Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(5), 701-711.
- El-Sayed, M. A., et al. (2017). Synthesis and Evaluation of Cytotoxic Activity of Some Pyrroles and Fused Pyrroles. Anti-Cancer Agents in Medicinal Chemistry, 17(10), 1428-1439.
- Ates-Alagoz, Z., et al. (2021). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Neurochemical Research, 46(11), 3073-3086.
- Abdel-Wahab, B. F., et al. (2021). Synthesis and cytotoxic activity of new indolylpyrrole derivatives. Journal of the Serbian Chemical Society, 86(1), 1-12.
- Mane, Y. D., et al. (2017). Synthesis, characterisation and antimicrobial evaluation of some new pyrrole-2-carboxamide derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 9(5), 159-163.
- Nuta, D. C., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. International Journal of Molecular Sciences, 24(3), 2345.
- Boichuk, S., et al. (2021). The Design, Synthesis, and Biological Activities of Pyrrole-Based Carboxamides: The Novel Tubulin Inhibitors Targeting the Colchicine-Binding Site. Molecules, 26(19), 5780.
- Durcik, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9539-9547.
- Sharma, A., et al. (2015).
-
ResearchGate. (n.d.). Antibacterial activity of the compound ( 1-4 ) and standard. Retrieved from [Link]
- Collin, F., et al. (2011). Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities. Methods in Molecular Biology, 703, 135-148.
-
Inspiralis. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved from [Link]
- Basarab, G. S., et al. (2013). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 57(9), 4413-4424.
- Le, T. B., et al. (2017). Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. European Journal of Medicinal Chemistry, 137, 351-364.
- Vesel, M., et al. (2018). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. European Journal of Medicinal Chemistry, 143, 1373-1389.
- Hughes, T. S., et al. (2014). Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide (INT131) Analogs for PPARγ-Targeted Antidiabetics. ACS Medicinal Chemistry Letters, 5(2), 116-121.
- Vesel, M., et al. (2016). Synthesis and Evaluation of N-Phenylpyrrolamides as DNA Gyrase B Inhibitors. ChemistryOpen, 5(4), 358-370.
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A Technical Guide to the Spectroscopic Characterization of 4,5-Dichloro-1H-pyrrole-2-carboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,5-dichloro-1H-pyrrole-2-carboxamide, a halogenated pyrrole derivative of interest in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide presents a detailed analysis based on the known spectroscopic data of its close analogue, 4,5-dichloro-1H-pyrrole-2-carboxylic acid. We offer expert-predicted spectroscopic data (NMR, IR, and MS) for the target carboxamide, grounded in fundamental principles of spectroscopic interpretation and a comparative analysis of the functional group transformation. This guide is intended to serve as a valuable resource for researchers working with this and structurally related compounds, providing both a practical framework for characterization and a deeper understanding of the underlying spectroscopic principles.
Introduction: The Significance of Halogenated Pyrroles
Halogen-substituted pyrrole-2-carboxamides are a class of compounds that have garnered significant attention in the scientific community, primarily due to their presence in a variety of bioactive marine natural products and synthetic anti-infective agents.[1] These structures often form the core of molecules with potent biological activities, highlighting their importance as pharmacophores. The precise substitution pattern of halogens on the pyrrole ring can dramatically influence the compound's biological efficacy and pharmacokinetic properties. Therefore, the unambiguous structural elucidation of these molecules is a critical step in the drug discovery and development process. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.
Spectroscopic Analysis: A Multi-faceted Approach
The structural confirmation of an organic molecule like this compound relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to a confident assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
The ¹H NMR spectrum of this compound is predicted to be relatively simple, with key signals corresponding to the pyrrole ring proton, the amide protons, and the pyrrole NH proton. The prediction is based on the known spectrum of 4,5-dichloro-1H-pyrrole-2-carboxylic acid and the expected electronic effects of substituting the carboxylic acid with a primary amide.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale for Prediction |
| ~12.0 - 13.0 | broad singlet | 1H | Pyrrole N-H | The acidic proton on the pyrrole nitrogen is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding and the electron-withdrawing nature of the ring. |
| ~7.5 - 8.5 | broad singlet | 2H | Amide -NH₂ | The two protons of the primary amide are expected to appear as a broad singlet in this region. The chemical shift can be variable and is influenced by solvent and concentration. These protons are exchangeable with D₂O. |
| ~6.9 - 7.1 | singlet | 1H | Pyrrole C3-H | This proton is on an electron-deficient aromatic ring and is expected to be a singlet due to the absence of adjacent protons. Its chemical shift is predicted to be similar to that of the corresponding proton in the carboxylic acid analogue. |
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale for Prediction |
| ~160 - 165 | C=O (Amide) | The amide carbonyl carbon is typically found in this region, slightly upfield from a carboxylic acid carbonyl due to the electron-donating effect of the nitrogen. |
| ~125 - 130 | C2 (Pyrrole) | The carbon bearing the carboxamide group. |
| ~120 - 125 | C5 (Pyrrole) | The carbon bearing a chlorine atom. |
| ~115 - 120 | C4 (Pyrrole) | The carbon bearing a chlorine atom. |
| ~110 - 115 | C3 (Pyrrole) | The carbon bearing the single pyrrole proton. |
A generalized protocol for acquiring NMR spectra is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as the compound may have limited solubility in CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
2D NMR (Optional but Recommended): Experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed to confirm proton-proton and proton-carbon correlations, respectively.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which excites molecular vibrations.
Predicted IR Spectrum of this compound
The IR spectrum will be dominated by absorptions from the N-H and C=O bonds of the amide group.
| Predicted Absorption (cm⁻¹) | Intensity | Assignment | Rationale for Prediction |
| ~3400 and ~3200 | Strong, two bands | N-H stretch (asymmetric and symmetric) | Primary amides typically show two distinct N-H stretching bands. |
| ~3100 | Medium | Pyrrole N-H stretch | The N-H stretch of the pyrrole ring is also expected in this region. |
| ~1660 - 1680 | Strong | C=O stretch (Amide I band) | The carbonyl stretch of the amide is a very strong and characteristic absorption. Its position is at a lower wavenumber compared to the carboxylic acid C=O due to resonance with the nitrogen lone pair. |
| ~1620 - 1640 | Medium | N-H bend (Amide II band) | This band arises from the in-plane bending of the N-H bond. |
| ~1500 - 1550 | Medium | C=C stretch (Pyrrole ring) | Aromatic C=C stretching vibrations. |
| ~1100 - 1300 | Medium | C-N stretch | The stretching vibration of the carbon-nitrogen single bond. |
| Below 1000 | Medium to Strong | C-Cl stretch | Carbon-chlorine stretching vibrations typically appear in the fingerprint region. |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation (Solid):
-
KBr Pellet Method: Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.
-
Background Correction: A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation.
Predicted Mass Spectrum of this compound
The mass spectrum is expected to show the molecular ion peak and characteristic fragment ions.
| Predicted m/z | Assignment | Rationale for Prediction |
| 179/181/183 | [M]⁺, [M+2]⁺, [M+4]⁺ | The molecular ion peak cluster, showing the characteristic isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio). The nominal mass is 179. |
| 163/165/167 | [M-NH₂]⁺ | Loss of the amino group. |
| 135/137/139 | [M-CONH₂]⁺ | Loss of the carboxamide group as a radical. |
| 44 | [CONH₂]⁺ | A fragment corresponding to the carboxamide moiety. |
Experimental Protocol for Mass Spectrometry
-
Ionization Method: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are suitable for this type of molecule. Electron Ionization (EI) can also be used, but may lead to more extensive fragmentation.
-
Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.
-
Sample Introduction: The sample can be dissolved in a suitable solvent (e.g., methanol or acetonitrile) and introduced into the mass spectrometer via direct infusion or coupled with a liquid chromatography (LC) system.
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and its fragments.
Integrated Spectroscopic Analysis Workflow
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic characterization of this compound, while not directly documented in readily available literature, can be confidently approached through a combination of predictive analysis based on its carboxylic acid analogue and the application of fundamental spectroscopic principles. This guide provides a robust framework for researchers to interpret the NMR, IR, and MS data of this and related halogenated pyrrole compounds. The provided protocols and predicted data serve as a valuable starting point for experimental work, enabling the unambiguous structural confirmation that is essential for advancing research in medicinal chemistry and drug development.
References
-
Kratz, J., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9534-9544. [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
-
National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]
-
Human Metabolome Database. (n.d.). HMDB. [Link]
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4,5-Dichloro-1H-pyrrole-2-carboxamide: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The pyrrole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Among its many derivatives, 4,5-Dichloro-1H-pyrrole-2-carboxamide has emerged as a particularly valuable building block. Its strategic dichlorination significantly modulates the electronic properties and reactivity of the pyrrole core, offering a unique handle for synthetic diversification. This guide provides a comprehensive overview of the synthesis, physicochemical properties, reactivity, and applications of this key intermediate, with a focus on its role in the development of targeted therapeutics, particularly kinase inhibitors. Detailed protocols and mechanistic insights are provided to empower researchers in leveraging this versatile scaffold for next-generation drug discovery.
Introduction: The Strategic Value of the Dichlorinated Pyrrole Core
The pyrrole heterocycle is a feature of many biologically active compounds, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3] The introduction of halogen substituents, particularly chlorine, can dramatically influence a molecule's pharmacological profile by altering its lipophilicity, metabolic stability, and binding interactions with protein targets.[3]
The 4,5-dichloro substitution pattern on the pyrrole-2-carboxamide scaffold offers several distinct advantages:
-
Modulated Reactivity: The electron-withdrawing nature of the two chlorine atoms deactivates the pyrrole ring towards electrophilic substitution, while influencing the acidity of the N-H proton, thus guiding subsequent derivatization reactions.
-
Directed Binding Interactions: The chlorine atoms can participate in crucial halogen bonding interactions within protein active sites, enhancing binding affinity and selectivity.
-
Metabolic Stability: The C-Cl bonds are generally more resistant to metabolic degradation compared to C-H bonds, potentially improving the pharmacokinetic profile of drug candidates.
This combination of features makes this compound a "privileged" scaffold—a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target.
Physicochemical Properties and Spectroscopic Profile
Accurate characterization is fundamental to the effective use of any chemical building block. The parent carboxylic acid, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, serves as the immediate precursor to the title carboxamide.
| Property | Value | Source |
| Chemical Formula | C5H3Cl2NO2 | [4][5][6] |
| Molecular Weight | 179.99 g/mol | [4][5][6] |
| Appearance | Brown-Gray to White Solid/Powder | [6][7] |
| Density | ~1.728 g/cm³ | [4] |
| Boiling Point | 386.14 °C at 760 mmHg | [4] |
| Flash Point | 187.33 °C | [4] |
| LogP | 2.02 | [4] |
| Storage | 2-8°C | [7] |
Spectroscopic data for the parent carboxylic acid is critical for quality control during synthesis. Key expected signals would conform to the proposed structure.[7]
Synthesis and Reactivity
The most common route to this compound involves the amidation of its corresponding carboxylic acid precursor.
Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
The synthesis of the carboxylic acid precursor is a critical first step. While multiple routes exist, a common method involves the chlorination of a suitable pyrrole-2-carboxylate ester, followed by saponification. For example, chlorination using sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) can be effective.[3] The subsequent hydrolysis of the ester to the carboxylic acid is typically achieved under basic conditions, for instance, using lithium hydroxide.[5]
Exemplary Protocol: Synthesis of this compound
This protocol describes a standard amide coupling reaction starting from the carboxylic acid.
Materials:
-
4,5-Dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq)
-
Amine of choice (e.g., ammonia, primary or secondary amine) (1.1 eq)
-
Amide coupling reagent, e.g., TBTU, EDC·HCl, or HOBt (1.2 eq)[8][9]
-
Non-nucleophilic base, e.g., DIPEA or Triethylamine (2-3 eq)[9]
-
Anhydrous polar aprotic solvent, e.g., DMF or Dichloromethane
Procedure:
-
In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4,5-Dichloro-1H-pyrrole-2-carboxylic acid in the chosen anhydrous solvent.
-
Add the coupling reagent and the non-nucleophilic base to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.
-
Add the desired amine to the reaction mixture.
-
Stir the reaction at room temperature for 18-30 hours, monitoring progress by TLC.[9]
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the final this compound derivative.
Reactivity Profile
The reactivity of this compound is dominated by two primary sites: the pyrrole nitrogen and the carboxamide group.
-
N-H Deprotonation and Alkylation/Arylation: The N-H proton is acidic and can be removed by a suitable base (e.g., NaH, K₂CO₃). The resulting anion is a potent nucleophile, readily participating in reactions with various electrophiles (e.g., alkyl halides, aryl halides in cross-coupling reactions) to install substituents at the N-1 position.
-
Amide Group Chemistry: While the amide bond itself is stable, the N-H of a primary or secondary amide can be further functionalized. The carbonyl group can also influence the reactivity of the pyrrole ring.
Applications in Medicinal Chemistry: A Focus on Kinase Inhibitors
The this compound scaffold is a prominent feature in the design of kinase inhibitors, which are a critical class of drugs for treating cancer and inflammatory diseases.[10][11] Kinases are enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases.[10][12]
Case Study: Roniciclib (BAY 1000394) - A Pan-CDK Inhibitor
Roniciclib is an orally bioavailable, broad-spectrum cyclin-dependent kinase (CDK) inhibitor that has been investigated in clinical trials for various cancers.[13][14][15] It potently inhibits multiple CDKs, including CDK1, CDK2, CDK4, CDK7, and CDK9, which are key regulators of cell cycle progression and transcription.[13][14][16] The core structure of Roniciclib incorporates a dichlorinated pyrrole moiety, highlighting the utility of this building block. While the exact structure of Roniciclib is different, the synthetic strategies employed in related compounds often rely on building blocks like this compound.
The general role of CDK inhibitors is to halt uncontrolled cell proliferation. By inhibiting CDKs, these drugs prevent the cell from progressing through the cell cycle checkpoints, ultimately leading to cell cycle arrest and apoptosis (programmed cell death).[13]
Other Therapeutic Areas
Beyond kinase inhibitors, the pyrrole-2-carboxamide core is integral to compounds with a wide range of biological activities:
-
Antibacterial Agents: Halogenated pyrrole amides are found in natural and synthetic antibacterials, where they can be crucial for binding to the active sites of bacterial topoisomerases like DNA gyrase.[1][3]
-
Antiviral and Anti-inflammatory agents: The pyrrole scaffold is widely explored for its potential in developing antiviral and anti-inflammatory drugs.[3][17]
-
Agrochemicals: Derivatives have also been investigated for their potential as pesticides and herbicides.[7][18]
Conclusion and Future Outlook
This compound is more than just a chemical intermediate; it is a strategically designed building block that offers a powerful platform for modern drug discovery. Its modulated reactivity and inherent potential for forming key interactions with biological targets have cemented its role in the synthesis of complex, high-value molecules. The continued success of drugs and clinical candidates incorporating this scaffold, particularly in the competitive field of kinase inhibitors, ensures that it will remain a focus of synthetic and medicinal chemistry efforts for the foreseeable future. Future work will likely focus on developing even more efficient and stereoselective methods for its incorporation into novel molecular architectures to address a widening range of therapeutic targets.
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ChemicalBook. Ribociclib synthesis.
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PubChem. 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide.
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Chemsrc. CAS#:39209-94-4 | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid.
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ChemicalBook. 4,5-DICHLORO-1H-PYRROLE-2-CARBOXYLIC ACID synthesis.
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MedKoo Biosciences. Roniciclib | BAY 10-00394 | CAS#1223498-69-8 | CDK inhibitor.
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MySkinRecipes. 4,5-Dichloro-1H-pyrrole-2-carboxylic acid.
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National Institutes of Health. Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC.
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ATB. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid | C5H2Cl2NO2 | MD Topology | NMR | X-Ray.
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MedchemExpress. Roniciclib (BAY 1000394) | CDK Inhibitor.
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ACS Publications. Conformational Adaption May Explain the Slow Dissociation Kinetics of Roniciclib (BAY 1000394), a Type I CDK Inhibitor with Kinetic Selectivity for CDK2 and CDK9 | ACS Chemical Biology.
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IUPHAR/BPS Guide to PHARMACOLOGY. roniciclib | Ligand page.
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IndiaMART. 4,5-Dichloro-1h-Pyrrole-2-Carboxylic Acid.
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Sci-Hub. Discovery and structure-guided fragment-linking of 4-(2,3-dichlorobenzoyl)-1-methyl-pyrrole-2-carboxamide as a pyruvate kinase M2 activator.
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PubMed Central. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential.
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sioc-journal.cn. Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives.
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Benchchem. Unlocking the Potential of Substituted Pyrrole-2,5-dicarbaldehydes: A Technical Guide for Researchers.
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MDPI. Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators.
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ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors.
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IP Innovative Publication Pvt. Ltd. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents.
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RSC Publishing. Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids.
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PubMed. Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays.
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MDPI. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide.
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iris.unina.it. 5‐methyl‐2‐carboxamidepyrrole‐based novel dual mPGES‐1/sEH inhibitors as promising anticancer candidates.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 4,5-Dichloro-1H-pyrrole-2-carboxamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling the Therapeutic Promise of a Privileged Scaffold
The pyrrole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds, both natural and synthetic.[1][2] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3][4] This guide focuses on a specific, yet under-explored derivative, 4,5-Dichloro-1H-pyrrole-2-carboxamide . While direct studies on this particular molecule are not extensively documented in publicly available literature, its structural motifs strongly suggest a high probability of interaction with several well-validated therapeutic targets.
This document serves as a technical guide for researchers and drug development professionals, providing a scientifically-grounded exploration of the potential therapeutic targets of this compound. By extrapolating from the established bioactivities of structurally related pyrrole-2-carboxamides, we will delineate the most probable mechanisms of action and propose a clear, actionable roadmap for experimental validation. Our approach is rooted in a deep understanding of structure-activity relationships and the known pharmacology of this compound class.
Primary Therapeutic Hypothesis: Targeting Microtubule Dynamics
A substantial body of evidence points to pyrrole-based carboxamides as potent modulators of microtubule dynamics.[5][6][7] These agents typically function by inhibiting tubulin polymerization, leading to a cascade of events culminating in cell cycle arrest and apoptosis.[6][8] This mechanism is a clinically validated strategy in oncology, with drugs like vinca alkaloids and taxanes being mainstays of cancer therapy.[7]
Mechanistic Rationale: The Colchicine-Binding Site
Several novel pyrrole-based carboxamides have been shown to exert their anti-cancer effects by binding to the colchicine-binding site on β-tubulin.[5][6] This interaction disrupts the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division.[8] The resulting mitotic arrest triggers the spindle assembly checkpoint, ultimately leading to programmed cell death in rapidly proliferating cancer cells.[8] The structural features of this compound are consistent with those of other known colchicine-site inhibitors.
Proposed Signaling Pathway and Compound Interaction
The proposed mechanism of action involves the direct binding of this compound to tubulin, thereby inhibiting its polymerization into microtubules. This disruption of microtubule dynamics leads to G2/M phase cell cycle arrest and subsequent apoptosis.
Caption: Proposed mechanism of this compound as a tubulin polymerization inhibitor.
Experimental Validation Workflow
To rigorously test this hypothesis, a multi-step experimental approach is recommended.
1.3.1. In Vitro Tubulin Polymerization Assay
-
Objective: To directly assess the effect of the compound on tubulin polymerization.
-
Methodology:
-
Purified tubulin is incubated with GTP and the test compound at varying concentrations.
-
The polymerization of tubulin into microtubules is monitored over time by measuring the change in absorbance at 340 nm.
-
Known tubulin inhibitors (e.g., colchicine, paclitaxel) should be used as positive controls.
-
-
Expected Outcome: A dose-dependent inhibition of tubulin polymerization, evidenced by a decrease in the rate and extent of the absorbance increase.
1.3.2. Cellular Proliferation and Cytotoxicity Assays
-
Objective: To determine the compound's effect on cancer cell viability.
-
Methodology:
-
A panel of cancer cell lines (e.g., breast, lung, colon) are treated with a range of concentrations of the compound.[5]
-
Cell viability is assessed after 24, 48, and 72 hours using standard assays such as MTT or CellTiter-Glo.
-
-
Expected Outcome: A dose- and time-dependent decrease in cell viability, allowing for the determination of IC50 values.[9][10][11]
1.3.3. Cell Cycle Analysis
-
Objective: To determine if the compound induces cell cycle arrest at a specific phase.
-
Methodology:
-
Cancer cells are treated with the compound at its IC50 concentration for a defined period.
-
Cells are fixed, stained with a DNA-intercalating dye (e.g., propidium iodide), and analyzed by flow cytometry.
-
-
Expected Outcome: An accumulation of cells in the G2/M phase of the cell cycle, consistent with the disruption of microtubule dynamics.[7][9]
1.3.4. Immunofluorescence Microscopy
-
Objective: To visualize the effect of the compound on the microtubule network within cells.
-
Methodology:
-
Cancer cells grown on coverslips are treated with the compound.
-
Cells are fixed, permeabilized, and stained with an antibody against α-tubulin, followed by a fluorescently labeled secondary antibody.
-
The microtubule morphology is visualized using fluorescence microscopy.
-
-
Expected Outcome: Disruption of the normal filamentous microtubule network, leading to diffuse cytoplasmic staining or aberrant spindle formation in mitotic cells.[6]
Secondary Therapeutic Hypotheses: Targeting Key Enzymes in Inflammation and Cancer
The pyrrole scaffold is also prevalent in inhibitors of various enzymes implicated in cancer and inflammation.[4][12][13] This suggests that this compound may possess inhibitory activity against these targets.
Cyclooxygenase-2 (COX-2) Inhibition
Certain 4,5-diarylpyrrole derivatives are known to be selective inhibitors of COX-2, an enzyme that is often overexpressed in inflammatory conditions and various cancers.[13][14] The inhibition of COX-2 can reduce the production of prostaglandins, which are key mediators of inflammation and tumor growth.
Microsomal Prostaglandin E2 Synthase-1 (mPGES-1) and Soluble Epoxide Hydrolase (sEH) Inhibition
Recent studies have identified 5-methyl-2-carboxamidepyrrole derivatives as dual inhibitors of mPGES-1 and sEH.[12][15] Both enzymes are involved in the inflammatory response and have been proposed as therapeutic targets in oncology.[12][15] Inhibition of mPGES-1 reduces the production of pro-inflammatory prostaglandin E2, while sEH inhibition increases the levels of anti-inflammatory epoxyeicosatrienoic acids.[12]
Experimental Validation Workflow
A series of enzymatic assays can be employed to investigate these potential activities.
Sources
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Methodological & Application
Application Notes & Protocols for 4,5-Dichloro-1H-pyrrole-2-carboxamide: A Guide for Drug Discovery Researchers
Introduction: The Emerging Significance of Halogenated Pyrroles in Medicinal Chemistry
The pyrrole-2-carboxamide scaffold is a privileged core structure in modern drug discovery, forming the backbone of numerous compounds with potent biological activities.[1][2] The strategic placement of halogen atoms on the pyrrole ring has been shown to significantly modulate the pharmacological properties of these molecules, enhancing their potency and target specificity.[3] Specifically, dichloro-substituted pyrroles are integral components of various natural and synthetic antibacterial agents.[3] This guide provides a comprehensive overview of the synthesis and potential applications of 4,5-Dichloro-1H-pyrrole-2-carboxamide, a promising yet underexplored member of this chemical class. These detailed protocols are intended for researchers in drug development, offering a foundational framework for investigating its therapeutic potential.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of the parent carboxylic acid is provided below. It is crucial to handle this compound and its derivatives in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
| Property | Value | Source |
| Chemical Name | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid | [4] |
| CAS Number | 39209-94-4 | [4] |
| Molecular Formula | C₅H₃Cl₂NO₂ | [4] |
| Molecular Weight | 179.99 g/mol | [4] |
Synthesis of this compound and its Precursor
The synthesis of this compound can be achieved through a two-step process involving the synthesis of the corresponding carboxylic acid followed by an amide coupling reaction.
Part A: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Protocol 1: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
Objective: To synthesize 4,5-Dichloro-1H-pyrrole-2-carboxylic acid from a suitable pyrrole precursor.
Materials:
-
Ethyl 1H-pyrrole-2-carboxylate
-
N-Chlorosuccinimide (NCS)
-
Anhydrous Dichloromethane (DCM)
-
Lithium hydroxide (LiOH)
-
1,4-Dioxane
-
Water
-
Hydrochloric acid (HCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Chlorination:
-
In a round-bottom flask, dissolve ethyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-Chlorosuccinimide (2.2 equivalents) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at room temperature and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate.
-
-
Hydrolysis:
-
Dissolve the purified ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (1 equivalent) in a mixture of 1,4-dioxane and water.
-
Add lithium hydroxide (2.5 equivalents) and reflux the mixture for 12 hours.
-
After cooling to room temperature, acidify the reaction mixture with 1N HCl.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate to yield 4,5-Dichloro-1H-pyrrole-2-carboxylic acid.
-
Part B: Synthesis of this compound
The carboxylic acid can be converted to the desired carboxamide via a standard amide coupling reaction.
Protocol 2: Amide Formation
Objective: To synthesize this compound from the corresponding carboxylic acid.
Materials:
-
4,5-Dichloro-1H-pyrrole-2-carboxylic acid
-
Ammonia solution (or a desired primary/secondary amine)
-
(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) or a similar coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask, dissolve 4,5-Dichloro-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DMF.
-
Add PyBOP (1.2 equivalents) and DIPEA (3 equivalents) to the solution and stir for 15 minutes at room temperature.
-
Add the ammonia solution or desired amine (1.5 equivalents) and continue stirring at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by recrystallization or silica gel chromatography.
Potential Biological Applications and Experimental Protocols
Based on the known biological activities of structurally related pyrrole-2-carboxamides, this compound is a candidate for investigation in several therapeutic areas.
Antibacterial Activity
Halogenated pyrrole-2-carboxamides are known to be potent antibacterial agents, often targeting bacterial DNA gyrase and topoisomerase IV.[1][3] A key area of interest is their activity against Mycobacterium tuberculosis, where pyrrole-2-carboxamides have been identified as inhibitors of Mycobacterial Membrane Protein Large 3 (MmpL3).[5][6][7]
Protocol 3: In Vitro Antitubercular Activity Screening (Microplate Alamar Blue Assay)
Objective: To determine the minimum inhibitory concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with OADC
-
96-well microplates
-
This compound stock solution in DMSO
-
Alamar Blue reagent
-
Positive control (e.g., Isoniazid)
-
Negative control (DMSO)
Procedure:
-
Prepare a serial dilution of the test compound in the 96-well plate.
-
Inoculate each well with a standardized suspension of M. tuberculosis H37Rv.
-
Include positive and negative controls.
-
Incubate the plates at 37 °C for 5-7 days.
-
Add Alamar Blue reagent to each well and incubate for another 24 hours.
-
Visually assess the color change (blue to pink indicates bacterial growth). The MIC is the lowest concentration of the compound that prevents this color change.
Workflow for Antibacterial Screening
Caption: Potential signaling pathways modulated by pyrrole derivatives.
Anti-inflammatory Activity
Certain diarylpyrrole derivatives are known to be selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. [8] Protocol 5: In Vitro COX-2 Inhibition Assay
Objective: To assess the inhibitory effect of this compound on COX-2 activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
Positive control (e.g., Celecoxib)
Procedure:
-
Follow the manufacturer's instructions for the COX-2 inhibitor screening assay kit.
-
Typically, this involves incubating the COX-2 enzyme with the test compound at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorescent method.
-
Calculate the percentage of COX-2 inhibition and determine the IC₅₀ value.
Conclusion and Future Directions
This compound represents a valuable scaffold for the development of novel therapeutic agents. The protocols outlined in this guide provide a solid foundation for its synthesis and the exploration of its potential antibacterial, anticancer, and anti-inflammatory activities. Further studies should focus on structure-activity relationship (SAR) analysis to optimize the potency and selectivity of this compound, as well as in vivo efficacy and toxicity studies to evaluate its therapeutic potential in preclinical models.
References
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-
Zhang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
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Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica. [Link]
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Ivanova, Y., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. [Link]
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Al-Harrasi, A., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
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Hrast, M., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega. [Link]
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Cocco, M. T., et al. (1991). A convenient general method for the synthesis of pyrrole-2,5-dicarbaldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Depreux, P., et al. (2000). Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors. Free Radical Biology and Medicine. [Link]
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ACS Publications. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
-
Javid, H., et al. (2023). Biological Activity of Novel Pyrrole Derivatives as Antioxidant Agents Against 6-OHDA Induced Neurotoxicity in PC12 Cells. Iranian Journal of Pharmaceutical Research. [Link]
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Gavan, A., et al. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. [Link]
-
Ovchinnikov, S. V., et al. (2019). Synthesis and biological activity of 4-amino-3-chloro-1 H-pyrrole-2,5-diones. Bioorganic & Medicinal Chemistry. [Link]
-
Frontiers. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. [Link]
-
RSC Publishing. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. [Link]
-
MDPI. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
ResearchGate. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. [Link]
-
PubMed. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. [Link]
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Strategic Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxamide Derivatives: A Methodological Guide
An Application Note for Medicinal and Process Chemistry Professionals
Abstract
The 4,5-dichloro-1H-pyrrole-2-carboxamide scaffold is a privileged structural motif integral to a range of bioactive molecules, from natural products to synthetic anti-infective and anti-cancer agents.[1][2] Its rigid, halogenated framework is crucial for specific binding interactions with biological targets, such as bacterial topoisomerases and the mycobacterial membrane protein MmpL3.[1][3] However, the synthesis of these derivatives is not trivial, presenting challenges in regiochemical control during halogenation and in the construction of the amide bond on a potentially sensitive heterocyclic core. This guide provides a detailed exploration of robust synthetic methodologies, offering field-proven insights into experimental design, reaction optimization, and troubleshooting. We present step-by-step protocols, comparative data, and mechanistic rationale to empower researchers in drug discovery and development to efficiently access this valuable chemical space.
Introduction: The Strategic Importance of the Dichloropyrrole Scaffold
The pyrrole ring is a cornerstone of medicinal chemistry, found in numerous natural products and blockbuster drugs.[2][4] The specific introduction of chlorine atoms at the 4 and 5 positions dramatically influences the electronic properties and conformational rigidity of the molecule. This substitution pattern is often key to potent biological activity, as the chlorine atoms can engage in crucial halogen bonding or occupy specific hydrophobic pockets within a protein's active site.[3]
Consequently, developing reliable and scalable synthetic routes to this compound and its analogs is a primary objective for medicinal chemistry campaigns targeting infectious diseases, oncology, and other therapeutic areas.[4][5] This document outlines the primary strategic approaches to achieve this goal.
Core Synthetic Strategies: A High-Level Overview
The construction of this compound derivatives can be broadly categorized into two primary strategies. The choice between them depends on the availability of starting materials, desired substitution patterns on the final molecule, and scalability considerations.
-
Strategy A: Late-Stage Halogenation. This approach involves the synthesis of a substituted 1H-pyrrole-2-carboxamide or its ester precursor, followed by direct chlorination of the pyrrole ring. This route is advantageous when diverse precursors are readily available.
-
Strategy B: Amidation of a Pre-halogenated Core. This strategy begins with a 4,5-dichloro-1H-pyrrole-2-carboxylic acid or a suitable derivative, which is then coupled with a desired amine. This is often the more convergent and reliable route for generating a library of amide derivatives.
Caption: Workflow for the dichlorination of a pyrrole ester precursor.
Step-by-Step Protocol:
-
Reaction Setup: To a solution of ethyl 1H-pyrrole-2-carboxylate (1.0 eq) in a suitable inert solvent such as carbon tetrachloride (CCl₄) or dichloromethane (DCM) (approx. 0.2 M), add a magnetic stir bar.
-
Cooling: Place the reaction vessel in an ice-salt or dry ice-acetone bath and cool the solution to -5 °C.
-
Reagent Addition: Slowly add sulfuryl chloride (2.1 eq) dropwise via a syringe or dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 0 °C.
-
Scientist's Note: Rapid addition can lead to uncontrolled reaction rates and the formation of tars.
-
-
Reaction Monitoring: Stir the reaction mixture at -5 °C to 0 °C for 2-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Quenching & Workup: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with the reaction solvent (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography.
-
Hydrolysis & Amidation: The resulting 4,5-dichloro-1H-pyrrole-2-carboxylate can then be hydrolyzed to the carboxylic acid (see Protocol 4.1) and subsequently converted to the desired amide (see Protocol 4.2).
Table 1: Comparison of Common Chlorinating Agents for Pyrroles
| Reagent | Typical Conditions | Advantages | Disadvantages & Considerations | Reference |
| **Sulfuryl Chloride (SO₂Cl₂) ** | CCl₄ or DCM, -5 °C to RT | Highly effective for dichlorination, relatively inexpensive. | Highly reactive, can lead to over-chlorination or degradation. Generates HCl and SO₂ byproducts. | [1] |
| N-Chlorosuccinimide (NCS) | DCM or MeCN, 0 °C to RT | Milder, often provides better control for mono-chlorination. Solid, easier to handle. | May require longer reaction times or higher temperatures for dichlorination. Can be less cost-effective. | [1] |
| Sodium Hypochlorite (NaOCl) | CCl₄/H₂O (biphasic) | Inexpensive, aqueous reagent. | Can lead to N-chlorination followed by rearrangement; selectivity can be poor. | [6] |
Methodology II: Amidation of 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid
This convergent approach is arguably the most versatile for creating a diverse library of amide derivatives. The strategy involves two key stages: the preparation of the 4,5-dichloro-1H-pyrrole-2-carboxylic acid core, followed by its coupling with a primary or secondary amine.
Protocol 4.1: Saponification of the Pyrrole Ester
The hydrolysis of the ester to the corresponding carboxylic acid is a foundational step. While seemingly straightforward, the electron-withdrawing nature of the dichloropyrrole ring can make this transformation challenging.
Step-by-Step Protocol:
-
Reaction Setup: Dissolve the ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Base Addition: Add an excess of a strong base, such as lithium hydroxide (LiOH) [7]or sodium hydroxide (NaOH) (3-10 eq).
-
Heating: Heat the mixture to reflux (typically 80-90 °C) for 3-12 hours.
-
Scientist's Note: Forcing conditions (higher temperature, longer time, more base) are often necessary due to the deactivated nature of the ester. [1]Monitor by TLC until the starting ester is consumed.
-
-
Workup & Acidification: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material. Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl or 1 M HCl until the pH is ~2-3.
-
Isolation: The carboxylic acid product will typically precipitate upon acidification. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Protocol 4.2: Amide Bond Formation via an Acyl Chloride Intermediate
Activation of the carboxylic acid is necessary to facilitate the nucleophilic attack by the amine. The conversion to an acyl chloride is a classic and highly effective method.
Workflow Diagram:
Caption: General workflow for amide coupling via an acyl chloride.
Step-by-Step Protocol:
-
Acyl Chloride Formation: Suspend the 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in an anhydrous solvent like toluene or DCM. Add thionyl chloride (SOCl₂) (2-5 eq) or oxalyl chloride (1.5-2.0 eq) with a catalytic amount of DMF.
-
Scientist's Note: Using oxalyl chloride with catalytic DMF is often preferred for sensitive substrates as the reaction can be run at room temperature and the byproducts (CO, CO₂, HCl) are gaseous. [1]Heating (e.g., 75 °C) may be required when using SOCl₂. [1]2. Reaction Monitoring: Stir the mixture at room temperature (for oxalyl chloride) or reflux (for SOCl₂) for 1-3 hours until the evolution of gas ceases and a clear solution is formed.
-
-
Solvent Removal: Remove the excess reagent and solvent under reduced pressure to yield the crude acyl chloride, which is typically used immediately in the next step.
-
Amidation: Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C. In a separate flask, dissolve the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base like triethylamine (Et₃N) or DIPEA (1.5 eq) in the same solvent.
-
Amine Addition: Add the amine solution dropwise to the cooled acyl chloride solution.
-
Reaction Completion & Workup: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor by TLC. Upon completion, dilute the reaction with solvent and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization to obtain the final this compound derivative.
Table 2: Comparison of Common Amide Coupling Strategies
| Method | Reagents | Advantages | Disadvantages & Considerations |
| Acyl Chloride | SOCl₂ or Oxalyl Chloride | High reactivity, drives reaction to completion, cost-effective for large scale. | Harsh conditions (heat, acid gas) can be incompatible with sensitive functional groups. |
| Carbodiimide Coupling | EDC, DCC with HOBt, HATU | Milder conditions, broad substrate scope, good for complex molecules. | Can be expensive, requires stoichiometric activators, potential for side products (e.g., N-acylurea). |
| Trichloroacetyl Pyrrole | 2-(Trichloroacetyl)pyrrole + Amine | Acts as a pyrrole acid chloride equivalent with a neutral byproduct, good for sensitive amines. | Requires prior synthesis of the activated pyrrole precursor. [8] |
| Oxidative Amidation | Pyrrole-2-carboxaldehyde + Amine + Oxidant | A non-traditional, innovative route that avoids carboxylic acids. | Newer methodology, substrate scope and scalability may be less established. [4] |
Troubleshooting and Field Insights
-
Poor Regioselectivity in Chlorination: If a mixture of mono-, di-, and trichlorinated products is obtained, reduce the reaction temperature further and add the chlorinating agent more slowly. Using NCS instead of SO₂Cl₂ may offer better control. Chromatographic separation of halogenated regioisomers can be challenging. [1]* Low Yields in Saponification: The electron-deficient nature of the dichloropyrrole ring deactivates the ester towards hydrolysis. Increase the amount of base (up to 10 equivalents), increase the reaction temperature, and ensure sufficient reaction time.
-
Side Reactions during Acyl Chloride Formation: Using oxalyl chloride with catalytic DMF at room temperature is generally cleaner than using SOCl₂ at reflux, which can sometimes lead to decomposition of acid-sensitive substrates. [1]* Purification Difficulties: The N-H proton of the pyrrole is acidic and can interfere with chromatography on silica gel. It is sometimes advantageous to protect the pyrrole nitrogen (e.g., as a SEM or BOC group) before performing subsequent reactions, although this adds extra steps to the sequence.
Conclusion
The synthesis of this compound derivatives is a critical task for the advancement of numerous drug discovery programs. The two primary strategies—late-stage chlorination and convergent amidation of a pre-formed dichlorinated core—each offer distinct advantages. The convergent amidation approach is often superior for generating libraries of analogs due to its reliability and versatility in the final step. A thorough understanding of the reaction mechanisms, careful control of reaction conditions, and selection of appropriate reagents are paramount to achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully synthesize these valuable compounds.
References
-
Mahajan, J. P., & Mhaske, S. B. (2017). Organic Letters, 19(10), 2774-2776. (Information regarding hydrolysis of a related amide with lithium hydroxide). Available at: [Link]
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Klančar, G. et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9386–9395. Available at: [Link]
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Fu, L. et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(3), 2295-2312. Available at: [Link]
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Organic Syntheses. (1971). 1H-Pyrrole-2-carboxylic acid, ethyl ester. Organic Syntheses, 51, 103. Available at: [Link]
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Bentham Science. (2023). Microwave-induced Reactions for Pyrrole Synthesis. Current Organic Chemistry. Available at: [Link]
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Grohe, C. et al. (1987). Chlorination of Pyrrole. N-Chloropyrrole: Formation and Rearrangement to 2- and 3-Chloropyrrole. The Journal of Organic Chemistry, 52(5), 821–825. Available at: [Link]
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Herath, K. B., & Iskandar, M. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(6), 1269-1296. Available at: [Link]
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Mote, G. D. et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. Available at: [Link]
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Zotova, J. et al. (2023). Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. Chemistry – A European Journal. Available at: [Link]
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Kundu, S. et al. (2023). Divergent synthesis of pyrrole carboxamides from pyrrole carboxaldehyde and formamides/amines via oxidative amidation. Organic & Biomolecular Chemistry, 21(33), 6725-6730. Available at: [Link]
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Kumar, A. et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Advances, 11(23), 13856-13881. Available at: [Link]
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Wagner, A. et al. (2025). Discovery and optimization of a novel carboxamide scaffold with selective antimalarial activity. European Journal of Medicinal Chemistry, 291, 117572. Available at: [Link]
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Application Notes & Protocols: Leveraging 4,5-Dichloro-1H-pyrrole-2-carboxamide in Fragment-Based Drug Design
Introduction: The Power of Fragments and the Promise of a Dichlorinated Pyrrole Scaffold
Fragment-Based Drug Design (FBDD) has firmly established itself as a cornerstone of modern hit identification, offering an efficient and intelligent alternative to high-throughput screening (HTS).[1][2][3] By screening small, low-complexity molecules ("fragments"), FBDD allows for a more thorough exploration of a target's chemical space, often yielding higher quality hits that can be optimized into potent, drug-like candidates with superior physicochemical properties.[3][4]
This guide focuses on a particularly compelling fragment: 4,5-Dichloro-1H-pyrrole-2-carboxamide . This scaffold is of significant interest due to several key features. The pyrrole carboxamide core is a prevalent motif in numerous bioactive natural products and synthetic compounds, demonstrating its privileged role in molecular recognition.[5] Furthermore, the dichloro substitution is not merely a steric addition; the chlorine atoms can act as powerful halogen bond donors, a type of non-covalent interaction increasingly exploited in rational drug design to enhance binding affinity and selectivity.[6][7][8][9] The strategic placement of these halogens can guide the fragment into specific "hot spots" on a protein surface, providing a well-defined vector for subsequent optimization.
This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the practical application of this compound in an FBDD workflow. We will cover its synthesis, physicochemical properties, and detailed protocols for its screening and validation using key biophysical techniques, culminating in a discussion of hit-to-lead optimization strategies.
Physicochemical Properties of the Core Scaffold
To effectively design screening experiments and interpret data, understanding the fundamental properties of the fragment is crucial. The table below summarizes key computed properties for the closely related parent compound, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, which serves as a reliable proxy for the carboxamide derivative. These properties align well with the "Rule of Three," a common guideline for fragment selection (MW < 300 Da, cLogP < 3, H-bond donors/acceptors ≤ 3).[2]
| Property | Value | Source |
| Molecular Formula | C₅H₃Cl₂NO₂ | [10][11] |
| Molecular Weight | 179.99 g/mol | [10] |
| XLogP3 | 2.0 | [11] |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 2 | Calculated |
| Polar Surface Area | 53.09 Ų | [11] |
FBDD General Workflow
The journey from fragment to lead compound is a multi-step, iterative process. The following diagram outlines a typical FBDD cascade, which integrates various biophysical techniques for robust hit identification and validation.
Caption: General workflow for a Fragment-Based Drug Design (FBDD) campaign.
Application Protocols
Protocol 1: Synthesis of this compound
The title compound can be synthesized from its corresponding carboxylic acid precursor, which is commercially available or can be synthesized.[10] The final step is a standard amide coupling reaction.
1.1 Materials & Reagents:
-
4,5-Dichloro-1H-pyrrole-2-carboxylic acid
-
Ammonia source (e.g., Ammonium chloride and a non-nucleophilic base, or aqueous ammonia)
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC)[12]
-
Base (e.g., Diisopropylethylamine - DIPEA)
-
Anhydrous solvent (e.g., N,N-Dimethylformamide - DMF)
-
Standard workup and purification reagents (Ethyl acetate, brine, anhydrous sodium sulfate, silica gel)
1.2 Procedure (Example using HATU):
-
Dissolve 4,5-Dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 10 minutes to activate the carboxylic acid.
-
In a separate flask, prepare the ammonia source. If using ammonium chloride, dissolve it in DMF and add DIPEA (1.2 eq) to generate free ammonia in situ.
-
Slowly add the ammonia solution to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired this compound.
Causality: The use of a peptide coupling reagent like HATU is essential to convert the carboxylic acid into a highly reactive activated ester, which is readily attacked by the amine (ammonia) nucleophile. The base (DIPEA) is required to neutralize the HCl generated and to deprotonate the ammonium salt, ensuring the amine is in its nucleophilic free-base form.[12]
Protocol 2: Primary Screening & Hit Validation by Surface Plasmon Resonance (SPR)
SPR is a highly sensitive biophysical technique ideal for primary screening of fragments due to its ability to detect weak binding events in real-time.[13][14][15]
2.1 Workflow Diagram:
Caption: Step-by-step workflow for an SPR-based fragment screening experiment.
2.2 Materials & Reagents:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Target protein of interest (high purity, >95%)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., PBS or HEPES, pH 7.4, with 0.05% P20 surfactant and 2-5% DMSO)[16]
-
Fragment stock solution (e.g., 10 mM this compound in 100% DMSO)
2.3 Procedure:
-
Surface Preparation: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a high density (e.g., 3000-5000 Response Units, RU) to maximize the signal for small fragments.[17] A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding and bulk refractive index effects.
-
Primary Screen:
-
Prepare a plate with the fragment at a single high concentration (e.g., 100 µM) in running buffer. Crucially, the DMSO concentration must be precisely matched between the samples and the running buffer to avoid false positives.[16]
-
Inject the fragment over the target and reference surfaces for a short contact time (e.g., 30-60 seconds) followed by a dissociation phase.[13]
-
Identify initial hits as fragments that show a specific binding response significantly above the noise level on the target surface compared to the reference.
-
-
Hit Confirmation (Dose-Response):
-
For initial hits, perform a dose-response experiment by injecting a series of concentrations (e.g., 5-200 µM) of the fragment.
-
A confirmed hit will show a concentration-dependent binding response.
-
-
Kinetic Analysis:
-
Fit the dose-response sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).
-
Self-Validation: The data should fit well to the chosen model with low Chi² values. The determined K₋ should be consistent across different concentrations.
-
Causality: High immobilization density is critical because the SPR response is mass-dependent; a small fragment binding to the surface will only generate a small signal, which needs to be discernible from instrument noise.[17] Precise DMSO matching is vital as DMSO has a high refractive index, and even minor differences can cause bulk shifts that mask or mimic a true binding signal.[16]
Protocol 3: Orthogonal Validation by NMR Spectroscopy
NMR-based methods are powerful orthogonal techniques to confirm hits from primary screens and provide structural insights into the binding event.[18] Ligand-observed experiments like Saturation Transfer Difference (STD) and Water-Ligand Observed Gradient Spectroscopy (WaterLOGSY) are particularly well-suited for weak-binding fragments.[19]
3.1 Conceptual Diagram:
Caption: Conceptual overview of STD and WaterLOGSY NMR experiments.
3.2 Materials & Reagents:
-
High-field NMR spectrometer (>600 MHz) with a cryoprobe.
-
Target protein solution (e.g., 10-50 µM) in an appropriate buffer (e.g., deuterated phosphate buffer, pD 7.4).
-
Fragment stock solution (as above). The final sample should contain the protein and the fragment (e.g., 500 µM) with 5-10% D₂O for locking.
3.3 STD NMR Protocol:
-
Acquire a standard 1D ¹H reference spectrum of the protein-fragment mixture.
-
Acquire the STD "off-resonance" spectrum by irradiating at a frequency where no protein signals exist (e.g., -30 ppm).
-
Acquire the STD "on-resonance" spectrum by selectively saturating a region of the protein's aliphatic signals (e.g., 0.5 to -1.0 ppm).
-
Subtract the on-resonance spectrum from the off-resonance spectrum.
-
Interpretation: Only protons of the fragment that are in close proximity to the protein upon binding will receive saturation and appear as signals in the final difference spectrum. Non-binders will show no signals.
3.4 WaterLOGSY Protocol:
-
Acquire a WaterLOGSY spectrum of the fragment alone in the buffer as a control.
-
Acquire a WaterLOGSY spectrum of the protein-fragment mixture. This experiment uses selective irradiation of the water signal.
-
Interpretation: For a binding fragment, the NOE transfer pathway from irradiated water to the protein and then to the fragment results in signals with an opposite sign to those of the non-binding fragment in the control experiment. This phase inversion is a clear indicator of binding.
Causality: Both techniques rely on the Nuclear Overhauser Effect (NOE), where magnetization is transferred between nearby protons. In STD, the transfer is direct from a saturated protein to a bound ligand.[19] In WaterLOGSY, the transfer is indirect, from saturated bulk water to the protein's hydration shell, then to the protein, and finally to the bound ligand.[19] These methods are highly sensitive to weak, transient interactions characteristic of fragments.
Protocol 4: Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC provides a complete thermodynamic profile of a binding event, measuring affinity (K₋), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single experiment.[20] This data is invaluable for understanding the driving forces of binding and guiding hit optimization.
4.1 Materials & Reagents:
-
ITC instrument (e.g., MicroCal PEAQ-ITC).
-
Target protein (e.g., 20-50 µM in the cell).
-
Fragment (e.g., 0.5-1 mM in the syringe).
-
Dialysis buffer (the exact same buffer must be used for both protein and fragment solutions to minimize heats of dilution).[20]
4.2 Direct Titration Protocol (for low-affinity fragments):
-
Sample Preparation: Prepare the protein and fragment solutions in the exact same, degassed buffer. A mismatch in buffer, especially DMSO concentration, will create large heats of dilution, obscuring the binding signal.[20]
-
Instrument Setup: Set the experimental temperature (e.g., 25 °C).[20]
-
Titration: Perform a series of small injections (e.g., 20-30 injections of 1-2 µL) of the fragment solution into the protein-containing cell.
-
Data Analysis: Integrate the heat change for each injection. Fit the resulting binding isotherm to a one-site binding model to extract K₋, ΔH, and n.
-
Self-Validation: For weak binders, the "c-value" (c = n[Protein]/K₋) will likely be low (<10), resulting in a non-sigmoidal curve.[21] While stoichiometry cannot be accurately determined, a reliable K₋ and ΔH can often still be obtained if the final ligand concentration is at least 2-10 times the K₋.[21] A control titration of the fragment into buffer alone should be performed to measure and subtract the heat of dilution.
Causality: ITC directly measures the heat released or absorbed as the fragment binds to the target.[20] The shape of the resulting isotherm reflects the saturation of binding sites, allowing for the determination of thermodynamic parameters. For weak fragments, achieving saturation is often limited by solubility, necessitating careful experimental design and data interpretation under low c-value conditions.[21]
Protocol 5: Structural Elucidation by X-ray Crystallography
Crystallography provides the ultimate validation of a fragment hit, revealing the precise 3D binding mode and atomic interactions with the target protein. This structural information is the foundation for rational, structure-based drug design.[22][23]
5.1 Crystal Soaking Protocol:
-
Crystal Preparation: Grow high-quality, robust crystals of the target protein that diffract to a high resolution (<2.5 Å).
-
Soaking Solution: Prepare a solution of the this compound fragment (e.g., 1-10 mM) in a cryo-protectant solution that is compatible with the protein crystals. The final DMSO concentration should be kept as low as possible to avoid crystal damage, typically <10%.[23]
-
Soaking: Transfer a protein crystal into a drop of the soaking solution. The soaking time can range from minutes to hours, depending on the crystal packing and accessibility of the binding site.[24]
-
Cryo-cooling: Retrieve the soaked crystal using a mounting loop and flash-cool it in liquid nitrogen.
-
Data Collection: Collect X-ray diffraction data at a synchrotron source.
-
Structure Determination: Process the data and solve the structure by molecular replacement. Calculate difference electron density maps (Fo-Fc) to visualize the bound fragment. A clear, unambiguous density corresponding to the fragment confirms binding and reveals its orientation and interactions.
Causality: The fragment diffuses through the solvent channels of the pre-formed protein crystal to reach the binding site.[25] Cryo-cooling is necessary to protect the crystal from radiation damage during data collection.[24] The resulting electron density map provides direct, high-resolution evidence of the fragment's position, which is essential for the next phase of drug design.
Hit-to-Lead Optimization: Growing the Fragment
Once this compound is confirmed as a validated hit with a known binding mode, the hit-to-lead phase begins. The goal is to elaborate the fragment into a larger, more potent lead compound by adding new chemical functionalities that make additional favorable interactions with the target.[1][4]
Strategies:
-
Fragment Growing: This is the most common strategy. The crystal structure will reveal "vectors" on the fragment that point towards unoccupied space in the binding pocket. The carboxamide NH or the pyrrole N-H are common points for chemical elaboration. New functional groups can be added to pick up additional hydrogen bonds, van der Waals contacts, or hydrophobic interactions.[1]
-
Fragment Merging: If another fragment is found to bind in an overlapping or adjacent site, the structural features of both can be combined into a single, more potent molecule.[4]
-
Fragment Linking: If two fragments bind to distinct, nearby sites, they can be connected with a chemical linker of appropriate length and geometry to create a high-affinity ligand.[1]
The Role of Dichloro-Substitution: The chlorine atoms are key anchors. Their ability to form halogen bonds with backbone carbonyls or other electron-rich residues can lock the pyrrole core into a specific orientation.[7][8] This provides a stable platform from which to grow the molecule, reducing the entropic penalty of binding for the elaborated parts of the new compound. The optimization process is iterative, with each new synthesized compound being tested for affinity and, ideally, co-crystallized with the target to guide the next design cycle.
Caption: Hit-to-lead optimization strategies starting from a validated fragment hit.
Conclusion
This compound represents a high-quality starting point for fragment-based drug discovery campaigns. Its favorable physicochemical properties, privileged core structure, and, most importantly, its capacity for directed halogen bonding make it an attractive probe for a wide range of biological targets. By employing a rigorous and multi-faceted screening cascade as detailed in these protocols—from initial SPR screening to orthogonal validation and definitive structural elucidation—researchers can confidently identify and validate its binding. The resulting structural insights provide a clear and rational path for the subsequent hit-to-lead optimization, significantly increasing the probability of developing novel, high-affinity lead compounds.
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Application Notes and Protocols for Biological Activity Assays of 4,5-Dichloro-1H-pyrrole-2-carboxamide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the biological evaluation of 4,5-Dichloro-1H-pyrrole-2-carboxamide, a key chemical scaffold. As a senior application scientist, this guide is structured to provide not only step-by-step protocols but also the underlying scientific rationale for experimental choices, ensuring methodological robustness and data integrity. The pyrrole-2-carboxamide core is a recurring motif in molecules with a wide spectrum of biological activities, making a multi-assay approach essential for a thorough characterization.
Introduction and Rationale
The this compound scaffold is a constituent of a larger family of pyrrole-carboxamide derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles. Published research indicates that derivatives of this scaffold exhibit a range of activities, including antibacterial, anticancer, and ion channel modulatory effects.
-
Antibacterial Potential: A significant body of work has identified pyrrole-carboxamide derivatives as potent antibacterial agents. Their mechanisms often involve the inhibition of essential bacterial enzymes such as DNA gyrase or, particularly in mycobacteria, the disruption of cell wall synthesis through the inhibition of the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2][3] Some derivatives have also been shown to act as adjuvants, restoring the efficacy of conventional antibiotics against resistant bacterial strains.[4]
-
Anticancer Activity: The pyrrole scaffold has been explored for its potential as an anticancer agent. The mechanism of action for some derivatives has been linked to the inhibition of key signaling proteins, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), which are crucial for tumor growth and angiogenesis.[5][6]
-
Ion Channel Modulation: Certain analogues of this compound have been identified as modulators of voltage-gated potassium channels, including Kv1.3, Kv1.4, Kv1.5, and Kv1.6.[7][8] This activity suggests potential applications in cardiovascular and autoimmune diseases.
Given this wide range of potential biological targets, a systematic and multi-faceted screening approach is recommended to fully elucidate the bioactivity profile of this compound and its analogues. This guide will detail the protocols for a selection of primary assays to investigate these key activities.
Pre-assay Compound Handling and Preparation
Scientific rigor begins with the proper handling and preparation of the test compound. Pyrrole-based compounds can be sensitive to light and may polymerize over time.
Storage and Handling:
-
Store the solid compound in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, -20°C is recommended.[9]
-
Handle the compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[10]
Solubility and Stock Solution Preparation:
-
Dimethyl sulfoxide (DMSO) is a common and effective solvent for a wide array of organic compounds, including pyrrole derivatives.[11][12]
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or brief sonication.
-
For most cell-based assays, the final concentration of DMSO in the culture medium should not exceed 0.5% to avoid solvent-induced cytotoxicity. Prepare intermediate dilutions of the stock solution in the appropriate assay buffer or culture medium.
Assays for Antibacterial Activity
Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is the foundational test to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.[1][3]
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test bacterium. b. Suspend the colonies in sterile saline or broth (e.g., Mueller-Hinton Broth - MHB). c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[7] d. Dilute this adjusted suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
Preparation of Compound Dilutions: a. In a sterile 96-well round-bottom microtiter plate, add 100 µL of sterile MHB to wells 2 through 12. b. Prepare a 2x working stock of the highest concentration to be tested in MHB. Add 200 µL of this solution to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard the final 100 µL from well 10. d. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculation and Incubation: a. Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in these wells will be 200 µL. b. Add 100 µL of sterile MHB to well 12. c. Seal the plate and incubate at 37°C for 18-24 hours.
-
Determination of MIC: a. After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. b. Alternatively, the optical density at 600 nm (OD600) can be measured using a plate reader. The MIC is the lowest concentration that shows a significant reduction in OD600 compared to the growth control.
DNA Gyrase Supercoiling Inhibition Assay
If the MIC assay indicates antibacterial activity, a target-based assay such as the DNA gyrase inhibition assay can elucidate the mechanism of action. This assay measures the ability of a compound to inhibit the ATP-dependent supercoiling of relaxed plasmid DNA by DNA gyrase.[13][14]
Protocol: DNA Gyrase Supercoiling Assay
-
Reaction Setup: a. On ice, prepare a reaction mixture containing:
- 5x Gyrase Assay Buffer (typically contains Tris-HCl, KCl, MgCl₂, DTT, spermidine, and BSA)
- 1 mM ATP
- Relaxed pBR322 plasmid DNA (substrate)
- Nuclease-free water b. Aliquot the reaction mixture into microcentrifuge tubes. c. Add varying concentrations of the test compound (dissolved in DMSO) or DMSO as a vehicle control. d. Add a defined unit of DNA gyrase enzyme to each reaction tube (except for the negative control).
-
Incubation: a. Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination and Analysis: a. Stop the reaction by adding a stop buffer/loading dye containing a protein denaturant (e.g., SDS) and a tracking dye. b. The reaction products can be optionally treated with proteinase K to remove the enzyme. c. Analyze the DNA topoisomers by electrophoresis on a 1% agarose gel containing ethidium bromide. d. Visualize the DNA bands under UV light. Relaxed and supercoiled DNA will migrate at different rates.
-
Data Analysis: a. Quantify the intensity of the supercoiled DNA band for each compound concentration. b. Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the gyrase supercoiling activity.
Assays for Anticancer Activity
Kinase Inhibition Assays (EGFR and VEGFR2)
These assays measure the direct inhibitory effect of the compound on the enzymatic activity of specific kinases. Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are widely used for their high sensitivity and throughput.[15][16]
Workflow for Kinase Inhibition Assay
Caption: General workflow for a luminescence-based kinase inhibition assay.
Protocol: VEGFR2 Kinase Inhibition Assay (Example)
-
Reagent Preparation: a. Prepare serial dilutions of the test compound in the appropriate kinase buffer with a constant percentage of DMSO. b. Prepare a master mix containing 5x kinase buffer, ATP, and a suitable substrate (e.g., Poly(Glu,Tyr) 4:1).[4]
-
Assay Plate Setup: a. In a white 96-well or 384-well plate, add the master mix to all wells. b. Add the diluted test compound or vehicle control to the appropriate wells. c. Add kinase buffer without enzyme to the "blank" wells.
-
Kinase Reaction: a. Initiate the reaction by adding diluted recombinant VEGFR2 kinase to all wells except the "blank" wells. b. Incubate the plate at 30°C for 45-60 minutes.[4][16]
-
Signal Detection: a. Stop the kinase reaction and measure the remaining ATP using a luminescence-based detection kit (e.g., Kinase-Glo™ MAX). This involves adding the detection reagent and incubating at room temperature.[4] b. The light output is inversely proportional to the kinase activity.
-
Data Analysis: a. Subtract the "blank" reading from all other readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation. It is widely used to assess the cytotoxic effects of potential anticancer compounds on cancer cell lines.[17]
Protocol: MTT Cell Viability Assay
-
Cell Seeding: a. Seed cancer cells (e.g., A549 lung cancer, MCF-7 breast cancer) in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well). b. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the test compound in the appropriate cell culture medium. b. Remove the old medium from the cells and add 100 µL of the medium containing the test compound or vehicle control. c. Incubate for 48-72 hours.
-
MTT Addition and Incubation: a. Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. b. Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization and Absorbance Reading: a. Carefully remove the medium containing MTT. b. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of HCl in isopropanol) to each well to dissolve the formazan crystals. c. Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. d. Read the absorbance at a wavelength of 570 nm, with a reference wavelength of 630 nm.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. b. Determine the IC₅₀ value, which is the concentration of the compound that reduces cell viability by 50%.
Assay for Ion Channel Modulation
Automated Patch-Clamp Electrophysiology
Automated patch-clamp systems provide a higher throughput method for studying the effects of compounds on ion channels, such as the voltage-gated potassium channel Kv1.5, compared to traditional manual patch-clamp techniques.[18][19]
Protocol: Automated Patch-Clamp for Kv1.5
-
Cell Preparation: a. Use a stable cell line expressing the ion channel of interest (e.g., CHO or HEK293 cells expressing human Kv1.5). b. Harvest the cells and prepare a single-cell suspension in the appropriate external buffer solution at a defined concentration.[19]
-
Instrument Setup: a. Prime the automated patch-clamp system with the internal and external buffer solutions. The composition of these solutions is critical for isolating the specific ion channel currents.[20] b. Load the cell suspension and the test compound plate into the instrument.
-
Data Acquisition: a. The instrument will automatically establish whole-cell patch-clamp configurations. b. Apply a specific voltage protocol to elicit the Kv1.5 currents. This typically involves a depolarization step from a holding potential. c. Record the baseline currents and then apply the test compound at various concentrations. d. Record the currents in the presence of the compound.
-
Data Analysis: a. Measure the peak current amplitude at each compound concentration. b. Calculate the percentage of current inhibition relative to the baseline. c. Generate a concentration-response curve and determine the IC₅₀ value for the inhibition of the Kv1.5 channel.
Data Summary
For effective comparison and decision-making, it is crucial to summarize the quantitative data from these assays in a clear and structured format.
Table 1: Summary of Biological Activity for this compound
| Assay Type | Target/Organism | Endpoint | Result (e.g., IC₅₀ or MIC) |
| Antibacterial | Staphylococcus aureus | MIC | To be determined |
| Escherichia coli | MIC | To be determined | |
| DNA Gyrase | IC₅₀ | To be determined | |
| Anticancer | EGFR Kinase | IC₅₀ | To be determined |
| VEGFR2 Kinase | IC₅₀ | To be determined | |
| A549 Cell Line | IC₅₀ | To be determined | |
| MCF-7 Cell Line | IC₅₀ | To be determined | |
| Ion Channel | Kv1.5 Channel | IC₅₀ | To be determined |
Conclusion
The protocols outlined in this guide provide a robust framework for the initial biological characterization of this compound. A positive result in any of these primary assays should be followed by more in-depth secondary assays to confirm the mechanism of action, assess selectivity, and evaluate potential liabilities. By adhering to these detailed methodologies, researchers can generate high-quality, reproducible data to guide further drug discovery and development efforts.
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Application Notes and Protocols for the Evaluation of 4,5-Dichloro-1H-pyrrole-2-carboxamide in Antibacterial Drug Discovery
Introduction: The Rationale for Investigating 4,5-Dichloro-1H-pyrrole-2-carboxamide
The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. Pyrrole-containing compounds, particularly halogenated pyrrolamides, have emerged as a promising class of antibacterial agents.[1][2] Natural and synthetic pyrrole derivatives have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and anticancer properties.[1][2][3] The presence of halogen atoms on the pyrrole ring, specifically chlorine, has been shown to be crucial for the antibacterial efficacy of several compounds, such as the natural product pyoluteorin.[4]
The this compound scaffold is of significant interest due to its structural similarity to other bioactive pyrrolamides known to exhibit antibacterial effects.[1][2] The core hypotheses for its potential antibacterial activity are twofold:
-
Inhibition of Essential Bacterial Enzymes: Many pyrrolamides exert their antibacterial effect by targeting DNA gyrase, a type II topoisomerase essential for bacterial DNA replication.[1]
-
Disruption of Bacterial Membranes: Some halogenated pyrroles act as protonophores, disrupting the bacterial membrane potential and leading to cell death.[5]
This document provides a comprehensive guide for the synthesis, antibacterial evaluation, and preliminary mechanism of action studies of this compound, offering researchers a robust framework to explore its potential as a novel antibacterial agent.
PART 1: Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding carboxylic acid precursor, 4,5-dichloro-1H-pyrrole-2-carboxylic acid. The general workflow involves the activation of the carboxylic acid followed by amidation.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
This protocol describes the conversion of 4,5-dichloro-1H-pyrrole-2-carboxylic acid to the corresponding carboxamide.
Materials:
-
4,5-dichloro-1H-pyrrole-2-carboxylic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., HATU)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Ammonium hydroxide (NH₄OH) or ammonium chloride (NH₄Cl) and a non-nucleophilic base (e.g., triethylamine)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Activation of the Carboxylic Acid (Method A: Acyl Chloride Formation):
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1 equivalent) in anhydrous DCM.
-
Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).
-
Remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acyl chloride.
-
-
Amidation:
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
In a separate flask, prepare a solution of ammonium hydroxide in DCM or a suspension of ammonium chloride with triethylamine (2 equivalents) in DCM.
-
Slowly add the acyl chloride solution to the ammonia source at 0 °C.
-
Stir the reaction mixture at room temperature for 1-3 hours.
-
-
Work-up and Purification:
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to obtain pure this compound.
-
-
Characterization:
-
Confirm the structure of the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy.
-
PART 2: Evaluation of Antibacterial Activity
The primary assessment of a novel compound's antibacterial potential is the determination of its Minimum Inhibitory Concentration (MIC).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI) for determining the MIC of an antimicrobial agent.[6]
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Standard antibiotics for positive control (e.g., vancomycin for Gram-positive, ciprofloxacin for Gram-negative)
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, inoculate a single colony of the test bacterium into 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
PART 3: Investigation of the Mechanism of Action
Based on the known activities of related pyrrolamides, two primary mechanisms of action are proposed for investigation: inhibition of DNA gyrase and disruption of bacterial membrane potential.
Workflow for Mechanism of Action Studies
Caption: Workflow for investigating the mechanism of action.
Protocol 3: DNA Gyrase Supercoiling Inhibition Assay
This assay determines if the compound inhibits the supercoiling activity of DNA gyrase.[7]
Materials:
-
Purified E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Assay buffer (containing ATP)
-
This compound
-
Ciprofloxacin (positive control)
-
Agarose gel electrophoresis system
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the DNA gyrase assay buffer, relaxed pBR322 plasmid DNA, and varying concentrations of this compound.
-
Include a no-enzyme control, a no-compound control, and a positive control with ciprofloxacin.
-
Initiate the reaction by adding DNA gyrase.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for 1 hour.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and proteinase K.
-
Analyze the DNA topology by agarose gel electrophoresis.
-
Visualize the DNA bands under UV light after staining with ethidium bromide.
-
-
Interpretation:
-
Inhibition of DNA gyrase is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-compound control.
-
Protocol 4: Bacterial Membrane Potential Assay
This assay uses the fluorescent dye DiSC₃(5) to detect changes in bacterial membrane potential.[8][9]
Materials:
-
Bacterial strains
-
This compound
-
DiSC₃(5) fluorescent dye
-
CCCP (carbonyl cyanide m-chlorophenylhydrazone) as a positive control for depolarization
-
Fluorescence microplate reader
Procedure:
-
Cell Preparation:
-
Grow bacteria to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., PBS with glucose).
-
-
Dye Loading:
-
Add DiSC₃(5) to the bacterial suspension and incubate in the dark to allow the dye to accumulate in polarized cells, leading to fluorescence quenching.
-
-
Compound Addition and Measurement:
-
Transfer the dye-loaded cell suspension to a 96-well plate.
-
Add varying concentrations of this compound.
-
Monitor the fluorescence intensity over time using a microplate reader.
-
-
Interpretation:
-
An increase in fluorescence intensity indicates depolarization of the bacterial membrane, as the dye is released from the cells, leading to dequenching of its fluorescence.
-
PART 4: Cytotoxicity Assessment
It is crucial to assess the toxicity of a potential antibacterial compound against mammalian cells to determine its therapeutic window.
Protocol 5: MTT Assay for Mammalian Cell Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][5][10][11]
Materials:
-
Mammalian cell line (e.g., HEK293 or HepG2)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed mammalian cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound for 24-48 hours.
-
Include untreated cells as a control.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
-
Solubilization and Measurement:
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control. The IC₅₀ (half-maximal inhibitory concentration) can be determined from the dose-response curve.
-
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Hypothetical MIC Data for this compound
| Bacterial Strain | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | [To be determined] |
| Methicillin-resistant S. aureus (MRSA) | [To be determined] |
| Escherichia coli ATCC 25922 | [To be determined] |
| Pseudomonas aeruginosa PAO1 | [To be determined] |
Table 2: Hypothetical Cytotoxicity Data for this compound
| Mammalian Cell Line | IC₅₀ (µM) |
| HEK293 | [To be determined] |
| HepG2 | [To be determined] |
Conclusion
The protocols and workflows detailed in this application note provide a comprehensive framework for the initial evaluation of this compound as a potential antibacterial agent. By systematically assessing its synthesis, antibacterial efficacy, mechanism of action, and cytotoxicity, researchers can gain valuable insights into the therapeutic potential of this compound and the broader class of dichlorinated pyrrolamides. The exploration of such novel chemical entities is a critical step in the ongoing effort to combat the global challenge of antibiotic resistance.
References
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. Available at: [Link]
-
A guide for membrane potential measurements in Gram-negative bacteria using voltage-sensitive dyes. Microbiology Society. Available at: [Link]
-
MTT Assay. Protocols.io. Available at: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available at: [Link]
-
Pyrrolomycins Are Potent Natural Protonophores. PubMed. Available at: [Link]
-
Application of a Novel Microtitre Plate-Based Assay for the Discovery of New Inhibitors of DNA Gyrase and DNA Topoisomerase VI. PLOS ONE. Available at: [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]
-
Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes. PubMed Central. Available at: [Link]
-
A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. MDPI. Available at: [Link]
-
Inner Membrane Permeabilization: DiSC35 Assay Methods. Hancock Lab. Available at: [Link]
-
A Rapid Fluorescence-Based Microplate Assay to Investigate the Interaction of Membrane Active Antimicrobial Peptides with Whole Gram-Positive Bacteria. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
-
Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed. Available at: [Link]
-
Dichlorination of a pyrrolyl-S-carrier protein by FADH2-dependent halogenase PltA during pyoluteorin biosynthesis. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay. PubMed Central. Available at: [Link]
-
Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening. PubMed Central. Available at: [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. PubMed Central. Available at: [Link]
-
Antibacterial activity of the compound ( 1-4 ) and standard. ResearchGate. Available at: [Link]
-
Synthesis of novel pyrroles and fused pyrroles as antifungal and antibacterial agents. PubMed Central. Available at: [Link]
-
Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. PubMed. Available at: [Link]
-
Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. RSC Publishing. Available at: [Link]
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New Carboxylic Acid Amides of the Pyrrole Series: Synthetic Routes and Biological Aspects. ResearchGate. Available at: [Link]
-
Synthesis and Antimicrobial Evaluation of Novel 4-phenylPyrrole-2-Carboxamides. Biomedical Journal of Scientific & Technical Research. Available at: [Link]
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Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide. MDPI. Available at: [Link]
- Synthesis of fused pyrrolecarboxamides. Google Patents.
-
1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed Central. Available at: [Link]
-
1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. Available at: [Link]
-
Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin. PubMed. Available at: [Link]
-
Biocide Susceptibility and Antimicrobial Resistance of Escherichia coli Isolated from Swine Feces, Pork Meat and Humans in Germany. PubMed Central. Available at: [Link]
-
Central metabolism is a key player in E. coli biofilm stimulation by sub-MIC antibiotics. PubMed Central. Available at: [Link]
-
Minimum inhibitory concentrations of selected antimicrobials against Escherichia coli and Trueperella pyogenes of bovine uterine origin. ResearchGate. Available at: [Link]
Sources
- 1. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
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- 11. clyte.tech [clyte.tech]
Application Notes and Protocols for the Development of MmpL3 Inhibitors Based on the 4,5-Dichloro-1H-pyrrole-2-carboxamide Scaffold
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Targeting the Gatekeeper of the Mycobacterial Fortress
Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis (TB), remains a formidable global health threat, largely due to its unique and notoriously impermeable cell wall. A key component of this defensive barrier is the mycolic acid layer, which is essential for the bacterium's survival, virulence, and intrinsic resistance to many antibiotics.[1][2] The transport of mycolic acids, in the form of trehalose monomycolate (TMM), from the cytoplasm to the periplasm is a critical step in the biogenesis of this outer membrane. This crucial transport process is mediated by the essential inner membrane protein, Mycobacterial membrane protein Large 3 (MmpL3).[2][3][4]
Genetic and chemical studies have unequivocally demonstrated that MmpL3 is indispensable for the viability of Mtb, making it a highly attractive target for the development of novel anti-tubercular agents.[5][6][7] Inhibition of MmpL3 leads to the intracellular accumulation of TMM and a subsequent blockage of mycolic acid incorporation into the cell wall, ultimately resulting in bacterial death.[2][6] A remarkable number of structurally diverse small molecules identified through whole-cell phenotypic screens have been found to target MmpL3, highlighting its vulnerability.[5][8] Among the promising chemical scaffolds, the 4,5-dichloro-1H-pyrrole-2-carboxamide core has emerged as a potent framework for the design of novel MmpL3 inhibitors. This guide provides a comprehensive set of application notes and detailed protocols for the development and characterization of MmpL3 inhibitors based on this scaffold.
Section 1: The MmpL3 Drug Discovery Workflow
The development of MmpL3 inhibitors is a multi-step process that begins with the identification of hit compounds and progresses through lead optimization and in-depth mechanistic studies. The following workflow outlines the key stages in this process.
Figure 1: A generalized workflow for the discovery and development of MmpL3 inhibitors.
Section 2: Synthesis of this compound Derivatives
The this compound scaffold serves as a versatile starting point for the synthesis of a library of potential MmpL3 inhibitors. A general synthetic route is outlined below, starting from the commercially available 4,5-dichloro-1H-pyrrole-2-carboxylic acid.
Protocol 2.1: General procedure for the synthesis of this compound derivatives
This protocol describes the amide coupling of 4,5-dichloro-1H-pyrrole-2-carboxylic acid with a variety of amines to generate a diverse library of carboxamide derivatives.
Materials:
-
4,5-dichloro-1H-pyrrole-2-carboxylic acid
-
Desired primary or secondary amine
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Argon or Nitrogen gas
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve 4,5-dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Amine Addition: Add the desired amine (1.1 eq) to the solution and stir for 10 minutes at room temperature.
-
Coupling Agent Addition: Cool the reaction mixture to 0°C in an ice bath. Add the coupling agent (DCC or EDC, 1.2 eq) portion-wise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
If DCC was used, filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated NaHCO₃ solution (3x), water (2x), and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired this compound derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Section 3: Whole-Cell Phenotypic Screening
The initial step in identifying active compounds is to screen them for their ability to inhibit the growth of M. tuberculosis or a surrogate species like M. smegmatis.
Protocol 3.1: M. tuberculosis H37Rv Growth Inhibition Assay (Microplate Alamar Blue Assay - MABA)
Materials:
-
M. tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80
-
Test compounds dissolved in DMSO
-
Alamar Blue reagent
-
96-well microplates
-
Spectrophotometer or fluorometer
Procedure:
-
Bacterial Culture Preparation: Grow M. tuberculosis H37Rv in supplemented Middlebrook 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).
-
Inoculum Preparation: Dilute the bacterial culture in fresh media to a final concentration that results in an OD₆₀₀ of approximately 0.002.
-
Compound Plating:
-
Prepare serial dilutions of the test compounds in DMSO.
-
Add 2 µL of the compound dilutions to the wells of a 96-well plate. Include a positive control (e.g., rifampicin) and a negative control (DMSO only).
-
-
Inoculation: Add 198 µL of the diluted bacterial culture to each well, resulting in a final volume of 200 µL.
-
Incubation: Seal the plates and incubate at 37°C for 5-7 days.
-
Assay Readout:
-
Add 20 µL of Alamar Blue reagent to each well.
-
Incubate for an additional 12-24 hours.
-
Measure the fluorescence (excitation 530 nm, emission 590 nm) or absorbance (570 nm and 600 nm).
-
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest compound concentration that inhibits growth by ≥90% compared to the DMSO control.
Section 4: Target Validation and Mechanism of Action
Once active compounds are identified, it is crucial to confirm that they target MmpL3 and to elucidate their mechanism of action.
Protocol 4.1: Generation of Resistant Mutants and Whole-Genome Sequencing
A classic method for target identification is the generation of spontaneous resistant mutants. Mutations in the gene encoding the drug target are a strong indicator of on-target activity.
Procedure:
-
Selection of Resistant Mutants:
-
Grow a large culture of M. tuberculosis H37Rv to late-log phase.
-
Plate a high density of cells (e.g., 10⁸-10⁹ CFUs) onto Middlebrook 7H10 agar plates containing the test compound at 5-10 times its MIC.
-
Incubate the plates at 37°C for 3-4 weeks.
-
-
Isolation and MIC Confirmation:
-
Pick individual colonies that appear on the drug-containing plates.
-
Subculture the isolated colonies in drug-free liquid media.
-
Re-determine the MIC of the test compound against the isolated mutants to confirm resistance.
-
-
Genomic DNA Extraction and Sequencing:
-
Extract genomic DNA from the resistant mutants and the wild-type parent strain.
-
Perform whole-genome sequencing to identify single nucleotide polymorphisms (SNPs) and insertions/deletions.
-
-
Data Analysis: Compare the genomes of the resistant mutants to the parent strain. The identification of mutations consistently in the mmpL3 gene strongly suggests it is the target of the compound.
Protocol 4.2: [¹⁴C]-Acetate Metabolic Labeling to Monitor TMM Accumulation
Inhibition of MmpL3 leads to a characteristic accumulation of TMM. This can be visualized by metabolic labeling with [¹⁴C]-acetate, which is a precursor for mycolic acid biosynthesis.[9][10]
Materials:
-
M. tuberculosis H37Rv
-
Supplemented Middlebrook 7H9 broth
-
[1,2-¹⁴C]-acetic acid, sodium salt
-
Test compounds
-
Solvents for lipid extraction (e.g., chloroform:methanol mixture)
-
TLC plates (silica gel 60)
-
TLC developing solvents (e.g., chloroform:methanol:water mixtures)
-
Phosphorimager or autoradiography film
Procedure:
-
Bacterial Culture and Treatment:
-
Grow M. tuberculosis H37Rv to mid-log phase.
-
Aliquot the culture and treat with various concentrations of the test compound (or DMSO control) for a defined period (e.g., 4-6 hours).
-
-
Metabolic Labeling: Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to each culture and incubate for a further 6-8 hours.
-
Lipid Extraction:
-
Harvest the bacterial cells by centrifugation.
-
Extract the total lipids from the cell pellet using a standard method (e.g., Bligh-Dyer extraction with chloroform:methanol:water).
-
-
TLC Analysis:
-
Spot equal amounts of the radiolabeled lipid extracts onto a silica gel TLC plate.
-
Develop the TLC plate in an appropriate solvent system to separate different lipid species (TMM, TDM, etc.).
-
Dry the plate and expose it to a phosphor screen or autoradiography film.
-
-
Data Analysis: Quantify the intensity of the spots corresponding to TMM and other mycolic acid-containing lipids. A dose-dependent increase in the TMM spot in compound-treated samples compared to the control is indicative of MmpL3 inhibition.
Section 5: Biophysical Characterization of Inhibitor-Target Interaction
To further validate the direct interaction between the inhibitor and MmpL3 and to determine the binding kinetics, biophysical assays with purified protein are essential.
Protocol 5.1: Expression and Purification of MmpL3
Obtaining high-quality, purified MmpL3 is a prerequisite for biophysical studies. This protocol is adapted from methods used for M. smegmatis MmpL3, which can be expressed in E. coli.[1][11][12]
Materials:
-
E. coli expression strain (e.g., C43(DE3))
-
Expression vector containing the MmpL3 gene with a purification tag (e.g., His-tag)
-
LB broth and appropriate antibiotics
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., Tris-HCl pH 8.0, NaCl, glycerol, protease inhibitors)
-
Detergent for membrane protein solubilization (e.g., n-dodecyl-β-D-maltoside - DDM)
-
Ni-NTA affinity chromatography resin
-
Size-exclusion chromatography (SEC) column
Procedure:
-
Expression:
-
Transform the MmpL3 expression plasmid into E. coli.
-
Grow a large-scale culture at 37°C to an OD₆₀₀ of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.5 mM) and continue to grow at a lower temperature (e.g., 18°C) overnight.
-
-
Cell Lysis and Membrane Preparation:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in lysis buffer and lyse the cells using a French press or sonication.
-
Centrifuge at low speed to remove cell debris.
-
Isolate the membrane fraction by ultracentrifugation of the supernatant.
-
-
Solubilization: Resuspend the membrane pellet in lysis buffer containing a detergent (e.g., 1% DDM) and stir at 4°C for 1-2 hours to solubilize the membrane proteins.
-
Affinity Chromatography:
-
Clarify the solubilized membrane fraction by ultracentrifugation.
-
Load the supernatant onto a pre-equilibrated Ni-NTA column.
-
Wash the column with a buffer containing a low concentration of imidazole.
-
Elute MmpL3 with a buffer containing a high concentration of imidazole.
-
-
Size-Exclusion Chromatography:
-
Concentrate the eluted protein.
-
Load the concentrated protein onto a SEC column equilibrated with a buffer containing a lower concentration of detergent (e.g., 0.02% DDM) to further purify and assess the oligomeric state of MmpL3.
-
-
Quality Control: Analyze the purified protein by SDS-PAGE to assess purity and concentration.
Protocol 5.2: Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a powerful technique to measure the real-time interaction between an immobilized ligand (MmpL3) and an analyte (inhibitor).[2][13]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified MmpL3
-
Test compounds
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+ buffer with 0.02% DDM)
Procedure:
-
Chip Preparation and Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Immobilize the purified MmpL3 onto the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Injection:
-
Prepare a series of dilutions of the test compound in the running buffer.
-
Inject the compound dilutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.
-
-
Data Collection and Analysis:
-
Record the sensorgrams, which show the change in response units (RU) over time.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
| Parameter | Description | Typical Values for Potent Inhibitors |
| ka (M⁻¹s⁻¹) | Association rate constant | 10⁴ - 10⁶ |
| kd (s⁻¹) | Dissociation rate constant | 10⁻³ - 10⁻⁵ |
| KD (nM) | Equilibrium dissociation constant | 1 - 100 |
Table 1: Key kinetic parameters obtained from SPR analysis.
Section 6: Cellular and In Vivo Evaluation
The final stages of preclinical development involve assessing the efficacy of the inhibitors in a more biologically relevant context.
Protocol 6.1: Intracellular Activity in a Macrophage Infection Model
M. tuberculosis is an intracellular pathogen, so it is essential to evaluate the ability of the compounds to kill bacteria residing within host cells.
Materials:
-
Macrophage cell line (e.g., THP-1 or RAW 264.7)
-
M. tuberculosis H37Rv
-
Cell culture media (e.g., RPMI 1640 with supplements)
-
Test compounds
-
Lysis buffer (e.g., 0.1% Triton X-100)
-
Middlebrook 7H10 agar plates
Procedure:
-
Macrophage Culture and Infection:
-
Culture and differentiate the macrophage cell line.
-
Infect the macrophages with M. tuberculosis H37Rv at a specific multiplicity of infection (MOI).
-
Wash the cells to remove extracellular bacteria.
-
-
Compound Treatment: Add fresh media containing serial dilutions of the test compounds to the infected macrophages.
-
Incubation: Incubate the plates for a defined period (e.g., 3-5 days).
-
Quantification of Intracellular Bacteria:
-
Lyse the macrophages to release the intracellular bacteria.
-
Plate serial dilutions of the lysate on Middlebrook 7H10 agar.
-
Incubate the plates at 37°C for 3-4 weeks and count the colony-forming units (CFUs).
-
-
Data Analysis: Determine the concentration of the compound that leads to a significant reduction in intracellular CFU compared to the untreated control.
Conclusion
The protocols and application notes provided in this guide offer a comprehensive framework for the discovery and preclinical development of MmpL3 inhibitors based on the this compound scaffold. By systematically applying these methodologies, researchers can effectively identify potent inhibitors, validate their mechanism of action, and characterize their interaction with the MmpL3 target. This structured approach will facilitate the advancement of novel anti-tubercular agents that target a critical vulnerability in the formidable defenses of M. tuberculosis.
References
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Belardinelli, J. M., et al. (2016). Structure–Function Profile of MmpL3, the Essential Mycolic Acid Transporter from Mycobacterium tuberculosis. ACS Infectious Diseases, 2(10), 702-713. [Link]
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Cao, Y., et al. (2021). Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport. PLoS Biology, 19(8), e3001356. [Link]
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Chng, S. S., et al. (2023). Cryo-EM structure of the trehalose monomycolate transporter, MmpL3, reconstituted into peptidiscs. Journal of Structural Biology, 215(4), 107987. [Link]
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Dupont, C., et al. (2019). Identification of New MmpL3 Inhibitors by Untargeted and Targeted Mutant Screens Defines MmpL3 Domains with Differential Resistance. Antimicrobial Agents and Chemotherapy, 63(10), e00997-19. [Link]
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Hegde, S. S., et al. (2021). The mycobacterium lipid transporter MmpL3 is dimeric in detergent solution, SMALPs and reconstituted nanodiscs. Journal of Biological Chemistry, 297(4), 101183. [Link]
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Li, W., et al. (2019). Direct Inhibition of MmpL3 by Novel Antitubercular Compounds. ACS Infectious Diseases, 5(6), 993-1005. [Link]
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Rao, Z., et al. (2020). MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections. Molecules, 25(17), 3893. [Link]
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Tahlan, K., et al. (2020). Targeting MmpL3 for anti-tuberculosis drug development. Future Medicinal Chemistry, 12(14), 1337-1354. [Link]
-
Wang, F., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(16), 11242-11261. [Link]
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White, A. M., et al. (2010). A Target-Based Whole Cell Screen Approach To Identify Potential Inhibitors of Mycobacterium tuberculosis Signal Peptidase. Journal of Biological Chemistry, 285(46), 35762-35771. [Link]
-
Williams, K., et al. (2022). Guide to Running an SPR Experiment. Duke University. [Link]
-
Xu, Z., et al. (2017). MmpL3 is the flippase for mycolic acids in mycobacteria. Proceedings of the National Academy of Sciences, 114(30), 8251-8256. [Link]
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Baek, S. H., et al. (2011). Metabolic Regulation of Mycobacterial Growth and Antibiotic Sensitivity. PLoS Biology, 9(5), e1001065. [Link]
-
Grzegorzewicz, A. E., et al. (2012). The inhibitory effect on the incorporation of [2-¹⁴C]acetate was... ResearchGate. [Link]
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"4,5-Dichloro-1H-pyrrole-2-carboxamide" for DNA gyrase B inhibition studies
Application Notes & Protocols
Topic: "4,5-Dichloro-1H-pyrrole-2-carboxamide" for DNA Gyrase B Inhibition Studies
Audience: Researchers, scientists, and drug development professionals.
Harnessing Pyrrolamides for Novel Antibacterial Discovery: A Guide to Studying this compound as a DNA Gyrase B Inhibitor
Introduction: Targeting the Engine of Bacterial DNA Replication
The relentless rise of antibiotic-resistant bacteria poses a critical threat to global health, necessitating the discovery of novel antibacterial agents with new mechanisms of action. DNA gyrase, an essential bacterial enzyme, represents a clinically validated and highly attractive target for antibiotic development.[1][2] This type II topoisomerase introduces negative supercoils into DNA, a process crucial for relieving torsional stress during DNA replication, transcription, and recombination.[3][4] Unlike its eukaryotic counterparts, the unique structure and function of bacterial DNA gyrase allow for selective inhibition.
The enzyme is a heterotetramer composed of two GyrA and two GyrB subunits (A₂B₂).[5] While the GyrA subunit is responsible for DNA cleavage and re-ligation, the GyrB subunit houses the ATPase activity, coupling the energy from ATP hydrolysis to the mechanical process of DNA supercoiling.[1][6] Inhibition of this "engine" stalls the entire process, leading to a disruption of DNA synthesis and ultimately, bacterial cell death.[2][7]
The pyrrolamides are a potent class of antibacterial agents that target the ATPase site within the GyrB subunit.[1] This guide focuses on This compound , a representative member of this class, and provides a detailed framework for its evaluation as a DNA gyrase B inhibitor.
Mechanism of Action: Competitive Inhibition of the GyrB ATP-Binding Site
This compound functions as an ATP-competitive inhibitor. It binds to the N-terminal domain of the GyrB subunit, occupying the same pocket where ATP normally binds.[1][2] This binding event physically obstructs ATP from accessing its catalytic site, thereby preventing the conformational changes required for ATP hydrolysis and the subsequent supercoiling reaction.[8][9]
The key interactions are driven by the specific chemistry of the pyrrolamide scaffold:
-
Hydrogen Bonding: The pyrrole NH and the carboxamide C=O groups are critical hydrogen bond donors and acceptors, respectively. They often interact with conserved residues, such as an aspartate (Asp73 in E. coli), and a conserved water molecule within the binding site.[5]
-
Hydrophobic Interactions: The electron-withdrawing dichloro substituents on the pyrrole ring serve a dual purpose. They increase hydrophobic interactions within the adenine-binding region of the pocket and lower the pKa of the pyrrole NH group, making it a more effective hydrogen bond donor.[1]
This targeted inhibition of the enzyme's ATPase function is the molecular basis for the compound's antibacterial activity.
Caption: Mechanism of competitive inhibition of the DNA Gyrase B ATPase site.
Quantitative Inhibitory Activity Data
The following table summarizes reported IC₅₀ values for N-phenylpyrrolamide compounds, which share the core pharmacophore with this compound, against DNA gyrase from various bacterial species. These values provide a benchmark for expected potency.
| Compound Type | Target Enzyme | IC₅₀ (nM) | Reference |
| N-phenylpyrrolamide (C) | E. coli DNA Gyrase | 47 | [9] |
| N-phenylpyrrolamide (B) | E. coli DNA Gyrase | 280 | [9] |
| Oxadiazolone-pyrrolamide (11a) | E. coli DNA Gyrase | 85 | [5] |
| Benzothiazole-pyrrolamide (1) | E. coli DNA Gyrase | 13 | [5][10] |
Experimental Protocols
Protocol 1: DNA Gyrase Supercoiling Assay
This assay directly measures the enzymatic function of DNA gyrase by observing the conversion of relaxed plasmid DNA to its supercoiled form via agarose gel electrophoresis. Inhibition is quantified by a reduction in the formation of the supercoiled product.
A. Rationale Supercoiled DNA migrates faster through an agarose gel than its relaxed or nicked counterparts.[3] This difference in mobility allows for clear visual separation and quantification of the enzymatic activity. The IC₅₀ is determined as the inhibitor concentration that reduces supercoiling activity by 50%.
B. Materials & Reagents
-
Enzyme: Purified DNA Gyrase (e.g., from E. coli or S. aureus)
-
Substrate: Relaxed pBR322 plasmid DNA (0.5 µg/µL)
-
5X Assay Buffer: 175 mM Tris-HCl (pH 7.5), 120 mM KCl, 20 mM MgCl₂, 10 mM DTT, 9 mM Spermidine, 32.5% (w/v) glycerol, 0.5 mg/mL Albumin.
-
ATP Solution: 10 mM ATP in water, pH 7.0
-
Enzyme Dilution Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 2 mM DTT, 1 mM EDTA, 50% (w/v) glycerol.
-
Test Compound: this compound stock solution in 100% DMSO.
-
Stop Buffer (2X GSTEB): 10% SDS, 50 mM Tris-HCl (pH 7.5), 20 mM EDTA, 0.2 mg/mL Bromophenol Blue, 50% Glycerol.
-
Chloroform/Isoamyl Alcohol (24:1 v/v)
-
Agarose, Tris-acetate-EDTA (TAE) buffer, Ethidium Bromide
C. Step-by-Step Procedure
-
Prepare Reaction Mix: On ice, prepare a master mix for n+1 reactions. For each 30 µL reaction:
-
6 µL of 5X Assay Buffer
-
3 µL of 10 mM ATP
-
1 µL of relaxed pBR322 DNA (0.5 µg)
-
16 µL of nuclease-free water
-
-
Aliquot and Add Inhibitor: Aliquot 26 µL of the master mix into pre-chilled microcentrifuge tubes. Add 1 µL of the test compound at various concentrations (serial dilutions in DMSO). For controls, add 1 µL of DMSO (positive control, 100% activity) and 1 µL of a known inhibitor like novobiocin (negative control).
-
Enzyme Titration (Crucial First Step): Before inhibitor screening, determine the optimal amount of DNA gyrase. Titrate the enzyme to find the unit (U) concentration that just fully supercoils 0.5 µg of relaxed DNA in 30 minutes under the assay conditions. This amount will be used for all subsequent inhibition assays.
-
Initiate Reaction: Dilute the DNA gyrase enzyme in cold Enzyme Dilution Buffer to the pre-determined concentration. Add 3 µL of the diluted enzyme to each tube. The final reaction volume is 30 µL.
-
Incubation: Gently mix and incubate the reactions at 37°C for 30 minutes.
-
Terminate Reaction: Stop the reaction by adding 30 µL of 2X GSTEB stop buffer, followed by 30 µL of chloroform/isoamyl alcohol. The chloroform denatures the protein and the SDS in the stop buffer captures it, preventing it from running into the gel.
-
Phase Separation: Vortex vigorously for 5 seconds and centrifuge at 12,000 x g for 2 minutes.
-
Gel Electrophoresis: Carefully load 20 µL of the upper aqueous phase onto a 1% agarose gel prepared with 1X TAE buffer. Run the gel at 80-90V for 2-3 hours.[3]
-
Visualization & Analysis: Stain the gel with ethidium bromide (0.5 µg/mL) for 15-20 minutes, destain in water, and visualize under UV light. Quantify the band intensities for relaxed and supercoiled DNA using densitometry software (e.g., ImageJ). Calculate the percentage of inhibition relative to the DMSO control and plot against the inhibitor concentration to determine the IC₅₀ value.
Protocol 2: DNA Gyrase B ATPase Activity Assay (Coupled Assay)
This assay specifically measures the ATP hydrolysis activity of the GyrB subunit. The production of ADP is coupled to the oxidation of NADH, which can be monitored spectrophotometrically as a decrease in absorbance at 340 nm.
A. Rationale This is a continuous, kinetic assay that directly measures the function targeted by pyrrolamides.[8] The rate of ATP hydrolysis is determined by linking it to two other enzymatic reactions:
-
Pyruvate Kinase (PK) uses ADP and phosphoenolpyruvate (PEP) to produce ATP and pyruvate.
-
Lactate Dehydrogenase (LDH) uses pyruvate and NADH to produce lactate and NAD⁺. For every molecule of ATP hydrolyzed by gyrase, one molecule of NADH is oxidized to NAD⁺, causing a decrease in A₃₄₀.[11]
B. Materials & Reagents
-
Enzyme: Purified DNA Gyrase
-
Substrate: Linearized pBR322 DNA (to stimulate activity)[11]
-
5X ATPase Assay Buffer: 250 mM Tris-HCl (pH 7.5), 25 mM MgCl₂, 25 mM DTT, 500 mM KCl.
-
Reagent Mix Components:
-
Phosphoenolpyruvate (PEP), 80 mM stock
-
NADH, 20 mM stock (protect from light)
-
Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) enzyme mix (e.g., from rabbit muscle)
-
ATP, 30 mM stock
-
-
Test Compound: this compound stock solution in 100% DMSO.
C. Step-by-Step Procedure (96-well plate format)
-
Prepare Assay Mix: Prepare a master mix for n+1 wells. For each 100 µL final reaction volume:
-
20 µL of 5X ATPase Assay Buffer
-
1 µL of 80 mM PEP
-
2 µL of 20 mM NADH
-
1.5 µL of PK/LDH enzyme mix
-
3 µL of linear pBR322 DNA (1 µg/µL)
-
Water to a volume of 80 µL
-
-
Plate Setup: Add 80 µL of the Assay Mix to each well of a UV-transparent 96-well plate.
-
Add Inhibitor: Add 10 µL of the test compound dilutions to the appropriate wells. Add 10 µL of DMSO for positive control wells.
-
Add Enzyme: Add 10 µL of a 10X concentrated DNA gyrase solution (e.g., 500 nM for a 50 nM final concentration). Mix gently.
-
Pre-incubation & Baseline Reading: Incubate the plate for 10 minutes at 25°C in a plate reader. Monitor the absorbance at 340 nm to ensure the baseline is stable.
-
Initiate Reaction: Start the reaction by adding 10 µL of 30 mM ATP to all wells (final concentration 3 mM).
-
Kinetic Measurement: Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 20-30 minutes at 25°C.[8]
-
Data Analysis: Calculate the initial reaction rate (V₀) for each well from the linear portion of the absorbance vs. time curve (dA/min). Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against inhibitor concentration to determine the IC₅₀ value.
Caption: High-level workflows for the DNA gyrase supercoiling and ATPase assays.
Protocol 3: Biophysical Characterization of Binding (Conceptual)
To confirm direct binding and determine the affinity (Kᴅ) and thermodynamics of the interaction, biophysical methods are indispensable. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding event, independent of enzymatic activity.
A. Rationale These methods validate that the observed enzyme inhibition is a direct result of the compound binding to the GyrB subunit.
-
SPR: Immobilizes the protein (e.g., the N-terminal 24 kDa fragment of GyrB) on a sensor chip and measures the change in refractive index as the compound flows over the surface, providing on-rates, off-rates, and affinity (Kᴅ).
-
ITC: Measures the heat released or absorbed as the compound is titrated into a solution containing the protein. This directly measures the binding affinity (Kᴅ), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
B. General Procedure (ITC Example)
-
Preparation: Dialyze the purified GyrB N-terminal domain extensively into the desired ITC buffer. Dissolve the this compound in the final dialysis buffer to precisely match solutions and avoid buffer mismatch artifacts.
-
Loading: Load the protein into the sample cell of the calorimeter and the compound into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the compound into the protein solution at a constant temperature.
-
Measurement: Measure the differential power required to maintain zero temperature difference between the sample and reference cells after each injection.
-
Analysis: Integrate the resulting heat peaks and plot them against the molar ratio of ligand to protein. Fit the data to a suitable binding model (e.g., single-site) to extract the Kᴅ, n, and ΔH.
References
-
Bax, B. D., Chan, P. F., Eggleston, D. S., et al. (2010). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening To Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 56(3), 1240-1248. [Link]
-
Chan, P. F., Germe, T., Bax, B. D., et al. (2011). Pyrrolamide DNA gyrase inhibitors: optimization of antibacterial activity and efficacy. Bioorganic & Medicinal Chemistry Letters, 21(22), 6753-6758. [Link]
-
Charifson, P. S., Grillot, A. L., Grossman, T. H., et al. (2008). Novel dual-target inhibitors of DNA gyrase and topoisomerase IV with potent antibacterial activity. Journal of Medicinal Chemistry, 51(17), 5243-5263. [Link]
-
Collin, F., Karkare, S., & Maxwell, A. (2011). Targeting DNA gyrase and topoisomerase IV in drug discovery. Infectious Disorders-Drug Targets, 11(2), 156-172. [Link]
-
Inspiralis Ltd. (n.d.). Supercoiling Assays. Retrieved January 21, 2026, from [Link]
-
Inspiralis Ltd. (n.d.). ATPase Reactions. Retrieved January 21, 2026, from [Link]
-
Inspiralis Ltd. (n.d.). Escherichia coli Gyrase Supercoiling Inhibition Assay. Retrieved January 21, 2026, from [Link]
-
Inspiralis Ltd. (n.d.). Escherichia coli Gyrase ATPase Linked Assay. Retrieved January 21, 2026, from [Link]
-
Manchester, J. I., Bensen, D. B., Ganu, R., et al. (2012). New N-phenylpyrrolamide inhibitors of DNA gyrase with improved antibacterial activity. Bioorganic & Medicinal Chemistry Letters, 22(15), 5150-5154. [Link]
-
Mizuuchi, K., O'Dea, M. H., & Gellert, M. (1978). DNA gyrase: subunit structure and ATPase activity of the purified enzyme. Proceedings of the National Academy of Sciences, 75(12), 5960-5963. [Link]
-
Oblak, M., Golic Grdadolnik, S., Kotnik, M., et al. (2006). Biophysical characterization of an indolinone inhibitor in the ATP-binding site of DNA gyrase. Biochemical and Biophysical Research Communications, 349(4), 1206-1213. [Link]
-
Tari, L. W., Trzoss, M., Bensen, D. D., et al. (2013). Pyrrolopyrimidine inhibitors of DNA gyrase B (GyrB) and topoisomerase IV (ParE). Part I: Structure-guided discovery and optimization of dual-target inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(5), 1529-1536. [Link]
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Application Note: A Multi-Assay Strategy for Characterizing the Cytotoxicity of 4,5-Dichloro-1H-pyrrole-2-carboxamide
Introduction: The Need for Robust Cytotoxicity Profiling
4,5-Dichloro-1H-pyrrole-2-carboxamide is a halogenated pyrrole derivative. The pyrrole scaffold is a privileged structure in medicinal chemistry, found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] For instance, some pyrrole derivatives have been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines, while others act as selective enzyme inhibitors.[2][3] Given this chemical heritage, it is imperative to comprehensively characterize the cytotoxic potential of novel analogs like this compound.
Cytotoxicity is a critical endpoint in drug discovery and chemical safety assessment.[4] It provides essential information on a compound's potential therapeutic window and off-target effects. A simplistic assessment of cell death, however, is insufficient. A robust evaluation must not only quantify the extent of cell death but also elucidate the underlying mechanism—primarily distinguishing between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis).[5]
This application note provides a comprehensive, field-proven guide for researchers to conduct a multi-assay investigation into the cytotoxicity of this compound. We present an integrated workflow that progresses from broad cell viability screening to specific mechanistic assays, ensuring a self-validating and scientifically rigorous characterization.
The Strategic Workflow: An Integrated Approach
A multi-pronged approach is essential to build a complete cytotoxicity profile. Relying on a single assay can be misleading; for example, a compound might inhibit metabolic activity without immediately causing cell death, which could be misinterpreted by a viability assay alone.[6] Our recommended workflow mitigates such risks by correlating data from assays that measure different cellular health indicators.
Figure 2: Cellular states distinguished by Annexin V/PI staining.
Materials:
-
Cells cultured and treated with the test compound in 6-well plates.
-
Annexin V-FITC (or other fluorophore) and Propidium Iodide Kit
-
1X Binding Buffer
-
Flow cytometer or fluorescence microscope
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates with this compound at concentrations around the determined IC50 value. Include positive and negative controls.
-
Cell Harvesting: After incubation, collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or Trypsin-EDTA. Centrifuge all cells at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
Protocol 4: Caspase-3/7 Activity Assay
Principle: Caspases are a family of proteases critical for the execution of apoptosis. Caspase-3 and Caspase-7 are key "executioner" caspases. This assay uses a substrate (e.g., DEVD-pNA) that, when cleaved by active Caspase-3/7, releases a chromophore (p-nitroanilide, pNA) that can be quantified spectrophotometrically. [7]An increase in pNA corresponds to an increase in apoptotic activity.
Materials:
-
Cells cultured and treated in a 96-well plate.
-
Caspase-3 Colorimetric Assay Kit (containing cell lysis buffer, reaction buffer, DTT, and DEVD-pNA substrate)
-
Microplate spectrophotometer (405 nm)
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells as previously described.
-
Cell Lysis: After treatment, centrifuge the plate and remove the supernatant. Add 50 µL of chilled Cell Lysis Buffer to each well. Incubate on ice for 10-30 minutes. [7][8]3. Prepare Reaction Mixture: Thaw the Reaction Buffer and add DTT to the required concentration as per the kit protocol. For each reaction, you will need 50 µL of Reaction Buffer.
-
Plate Setup: In a new 96-well plate, add 50 µL of your cell lysate to each well.
-
Substrate Addition: Add 50 µL of the 2X Reaction Buffer (with DTT) to each well. Then, add 5 µL of the DEVD-pNA substrate. [8]6. Incubation: Cover the plate and incubate at 37°C for 1-2 hours. 7. Reading: Measure the absorbance at 405 nm. The fold-increase in caspase activity can be determined by comparing the results from treated samples with the untreated control.
Data Presentation and Interpretation
Table 1: Example MTT Viability Data
| Compound Conc. (µM) | Mean Absorbance (570nm) | Std. Deviation | % Viability vs. Vehicle |
| 0 (Vehicle) | 1.254 | 0.088 | 100% |
| 0.1 | 1.231 | 0.091 | 98.2% |
| 1.0 | 1.159 | 0.075 | 92.4% |
| 10.0 | 0.645 | 0.054 | 51.4% |
| 50.0 | 0.188 | 0.023 | 15.0% |
| 100.0 | 0.102 | 0.019 | 8.1% |
From this data, an IC50 value (the concentration at which 50% of cell viability is inhibited) can be calculated using non-linear regression analysis.
Table 2: Example LDH Cytotoxicity Data
| Treatment | Mean Absorbance (490nm) | % Cytotoxicity |
| Vehicle (Spontaneous) | 0.152 | 0% |
| 10 µM Compound | 0.876 | 50.1% |
| 50 µM Compound | 1.455 | 90.9% |
| Max Release (Lysis) | 1.589 | 100% |
% Cytotoxicity = [(Compound Abs - Spontaneous Abs) / (Max Release Abs - Spontaneous Abs)] x 100
Table 3: Interpretation of Annexin V / PI Flow Cytometry Data
| Quadrant | Annexin V Status | PI Status | Cell Population |
| Lower-Left (LL) | Negative | Negative | Healthy, Viable |
| Lower-Right (LR) | Positive | Negative | Early Apoptotic |
| Upper-Right (UR) | Positive | Positive | Late Apoptotic / Necrotic |
| Upper-Left (UL) | Negative | Positive | Necrotic / Damaged |
Conclusion
By following this structured, multi-assay protocol, researchers can move beyond a simple "toxic" or "non-toxic" label for this compound. This guide enables the generation of a detailed and reliable cytotoxicity profile, quantifying the dose-dependent effects on cell viability and membrane integrity while simultaneously elucidating the specific mode of cell death. This level of detail is essential for making informed decisions in drug development and chemical safety research.
References
-
Cyprotex - Evotec. Apoptosis and Necrosis Assay (Flow Cytometry). [Link]
-
Fong, I. H., et al. (2024). 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]
-
MP Biomedicals. Caspase 3 Activity Assay Kit User Manual. [Link]
-
Barbe, J., et al. (2000). Mechanism of action in a 4,5-diarylpyrrole series of selective cyclo-oxygenase-2 inhibitors. Free Radical Biology and Medicine. [Link]
-
Al-Oqail, M. M., et al. (2023). MTT (Assay protocol). protocols.io. [Link]
-
Riss, T.L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. In: Sittampalam GS, et al., editors. Assay Guidance Manual. [Link]
-
Tighadouini, S., et al. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Molecules. [Link]
-
Promega. (2024). LDH cytotoxicity assay. protocols.io. [Link]
-
El-Sayed, N. K., et al. (2023). Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. Molecules. [Link]
-
ResearchGate. A clean synthesis of 2,5-dihydro-1H-pyrrole-2-carboxylates under catalyst-free and solvent-free conditions: cytotoxicity and molecular docking studies. [Link]
-
Advanced BioMatrix. LIVE/DEAD Cell Viability Protocol. [Link]
-
Creative Bioarray. Caspase Activity Assay. [Link]
-
Frontiers. 1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. [Link]
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Riss, T.L., et al. (2013). Cell Viability Assays. In: Assay Guidance Manual. [Link]
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BMG Labtech. Cytotoxicity Assays – what your cells don't like. [Link]
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Provost, J. (2025). MTT Proliferation Assay Protocol. ResearchGate. [Link]
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Logos Biosystems. (2026). What Is Cell Death? Experimental Distinction Between Apoptosis, Necrosis, and Necroptosis. [Link]
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Wang, Y., et al. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry. [Link]
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Esteves-Oliveira, M., et al. (2025). In-vitro-cytotoxicity of cariostatic agents based on fluorides and lanthanide salts in L-929 fibroblasts. Clinical Oral Investigations. [Link]
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Dagdeviren, S. (2014). Caspase Protocols in Mice. In: Methods in Molecular Biology. [Link]
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OPS Diagnostics. Lactate Dehydrogenase (LDH) Assay Protocol. [Link]
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Nexcelom Bioscience. Live Dead Cell Analysis Protocols. [Link]
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El-Damasy, D. A., et al. (2022). Discovery of new 5-substituted-indole-2-carboxamides as dual epidermal growth factor receptor (EGFR)/cyclin dependent kinase-2 (CDK2) inhibitors with potent antiproliferative action. RSC Medicinal Chemistry. [Link]
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Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
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Application Notes and Protocols for the In Vitro Evaluation of 4,5-Dichloro-1H-pyrrole-2-carboxamide Analogs
Introduction: The Therapeutic Potential of Dichlorinated Pyrrole Carboxamides
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The incorporation of a dichlorinated pyrrole ring, specifically the 4,5-dichloro substitution, can significantly influence the compound's electronic properties and its ability to interact with biological targets, making analogs of "4,5-Dichloro-1H-pyrrole-2-carboxamide" a compelling class of molecules for drug discovery.[3] These compounds have shown promise as antibacterial, anticancer, and enzyme-inhibiting agents.[4][5][6] This guide provides a comprehensive overview of the essential in vitro assays to characterize the biological activity of novel this compound analogs, with a focus on anticancer and antimicrobial applications. The protocols are designed to be robust and self-validating, providing researchers with the tools to generate reliable and reproducible data.
Part 1: Anticancer Activity Assessment
A primary application for novel pyrrole-based compounds is in oncology.[5][7] The initial screening of this compound analogs typically involves assessing their cytotoxic effects on a panel of cancer cell lines.
Foundational Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[8] It relies on the principle that viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan product, the quantity of which is directly proportional to the number of living cells.
Principle of the MTT Assay:
Caption: Principle of the MTT assay for cell viability.
Detailed Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture selected cancer cell lines (e.g., MCF-7 for breast cancer, LoVo for colon cancer) to ~80% confluency.[5]
-
Trypsinize and resuspend the cells in fresh complete medium.
-
Count the cells and adjust the concentration to 5 x 104 cells/mL.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate and incubate for 24 hours at 37°C in a 5% CO2 atmosphere. This allows the cells to adhere and enter a logarithmic growth phase.
-
-
Compound Treatment:
-
Prepare a stock solution of the test analogs in DMSO.
-
Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include wells with vehicle control (DMSO at the highest concentration used) and untreated cells.
-
Incubate for 48-72 hours. The incubation time should be optimized based on the cell doubling time.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C. During this time, only viable cells will metabolize the MTT.
-
-
Formazan Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.[9]
-
Visualizing the Workflow
Caption: Workflow for assessing cytotoxicity of analogs.
Part 2: Antimicrobial Activity Screening
Pyrrole-containing compounds have demonstrated significant potential as antimicrobial agents.[2][4][10] A crucial first step in evaluating new this compound analogs is to determine their Minimum Inhibitory Concentration (MIC) against a panel of relevant bacterial and fungal strains.
Broth Microdilution for MIC Determination
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent.[11]
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Select relevant bacterial strains, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[10]
-
From a fresh agar plate, pick a few colonies and inoculate them into a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at 37°C with shaking until it reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension to a final concentration of 5 x 105 CFU/mL in the test medium.
-
-
Preparation of Compound Dilutions:
-
In a 96-well plate, add 50 µL of sterile broth to all wells.
-
Add 50 µL of the test compound stock solution (in a broth-compatible solvent like DMSO) to the first well and perform a two-fold serial dilution across the plate.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the total volume to 100 µL.
-
Include a positive control (bacteria with no compound) and a negative control (broth with no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[4] This can be assessed visually or by measuring the optical density at 600 nm.
-
For a more sensitive assessment, a viability indicator like resazurin (Alamar Blue) can be added.[11] A color change from blue to pink indicates bacterial growth.
-
Part 3: Data Interpretation and Presentation
The systematic presentation of data is crucial for comparing the activity of different analogs and for understanding structure-activity relationships (SAR).
Summarizing Biological Activity Data
A tabular format is highly effective for presenting the IC50 and MIC values for a series of analogs.
| Analog ID | R1 Group | R2 Group | Cytotoxicity IC50 (µM)a | Antibacterial MIC (µg/mL)b |
| MCF-7 | S. aureus | |||
| Parent | H | H | 15.2 | 32 |
| Analog-1 | CH3 | H | 8.5 | 16 |
| Analog-2 | Cl | H | 2.1 | 4 |
| Analog-3 | H | Phenyl | 25.8 | >64 |
| aIC50 values determined by MTT assay after 48h treatment. | ||||
| bMIC values determined by broth microdilution assay. |
Part 4: Mechanistic Insights - Target-Based Assays
While cell-based assays are essential for determining overall bioactivity, target-based assays are necessary to elucidate the mechanism of action. Based on literature for similar compounds, potential targets for this compound analogs include tubulin, DNA gyrase, and various kinases.[3][12][13]
Example: In Vitro Tubulin Polymerization Assay
If cytotoxicity data suggests an antimitotic effect, a tubulin polymerization assay can confirm whether the compounds directly interact with tubulin.
Principle: This assay measures the change in light scattering or fluorescence as purified tubulin polymerizes into microtubules in the presence or absence of the test compound. Inhibitors of polymerization will prevent this increase.
Workflow for Target-Based Assays:
Caption: General workflow for mechanistic studies.
Conclusion and Future Directions
This guide outlines the fundamental in vitro assays for the initial characterization of novel this compound analogs. By systematically evaluating cytotoxicity and antimicrobial activity, researchers can identify promising lead compounds. Subsequent mechanistic studies, guided by these initial findings, will be crucial for understanding their mode of action and for optimizing their therapeutic potential. It is imperative that each assay includes appropriate controls to ensure the integrity and reproducibility of the data.
References
- Baudoin, O., Claveau, F., Thoret, S., Herrbach, A., Guénard, D., & Guéritte, F. (2002). Synthesis and biological evaluation of A-ring biaryl-carbamate analogues of rhazinilam. Bioorganic & Medicinal Chemistry, 10(11), 3395–3400.
-
Dona, A. M., & Cîrciumaru, A. (2023). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules, 28(7), 3020. [Link]
-
Bîrcea, V., Olaru, A., Tecuceanu, V., Drăgănescu, D., Avram, S., & Nuță, D. C. (2023). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. Molecules, 28(11), 4349. [Link]
-
Patel, R. V., Keum, Y.-S., & Kim, D.-H. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(5), 2855–2864. [Link]
-
Yurttaş, L., Kaplancıklı, Z. A., Göger, G., & Demirci, F. (2016). Design, synthesis, in vitro and in silico evaluation of new pyrrole derivatives as monoamine oxidase inhibitors. Bioorganic & Medicinal Chemistry Letters, 26(15), 3515–3519. [Link]
-
Iannitelli, A., & Fallacara, A. L. (2021). Bioactive pyrrole-based compounds with target selectivity. Molecules, 26(16), 4969. [Link]
-
Baudoin, O., Guenard, D., & Gueritte, F. (2004). The Chemistry and Biology of Rhazinilam and Analogues. Mini-Reviews in Organic Chemistry, 1(4), 333–341. [Link]
-
Baharith, L. A., Al-Khouli, A., & Raab, G. M. (2006). Cytotoxic assays for screening anticancer agents. Statistics in Medicine, 25(13), 2323–2339. [Link]
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Ghotekar, S., Shinde, S., Puranik, V., & Deshpande, N. (2014). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. VLife Sciences. [Link]
-
Al-Suhaimi, E. A., & El-Shishtawy, R. M. (2012). Selective Cytotoxic Activities of Two Novel Synthetic Drugs on Human Breast Carcinoma MCF-7 Cells. Anticancer Research, 32(1), 133–140. [Link]
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Yunus, Z. M., Mahmud, R., & Mokhtar, M. H. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e273391. [Link]
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Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Current Organic Synthesis, 14(1), 137–142. [Link]
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Abou-Elmagd, W. S. I., Abdel Aziz, A., & Hashem, A. I. (2017). Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. Bentham Science Publishers. [Link]
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Knez, D., & Guncar, G. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9359–9366. [Link]
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Jagtap, S. V., & Upare, A. A. (2020). Potential 2,4-dimethyl-1H-pyrrole-3-carboxamide bearing benzimidazole template: Design, synthesis, in vitro anticancer and in silico ADME study. Bioorganic Chemistry, 97, 103660. [Link]
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Troubleshooting & Optimization
"4,5-Dichloro-1H-pyrrole-2-carboxamide" solubility challenges and solutions
Welcome to the technical support guide for 4,5-Dichloro-1H-pyrrole-2-carboxamide. This resource is designed for researchers, chemists, and formulation scientists encountering solubility challenges with this compound. We will explore the underlying physicochemical reasons for its poor solubility and provide a series of troubleshooting steps and advanced strategies to achieve successful dissolution for your experimental needs.
General Information & Safety Precautions
Before handling, it is imperative to consult the latest Safety Data Sheet (SDS) provided by your supplier. Compounds of this class may be hazardous.[1][2][3] Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.[2][4]
Physicochemical Profile Analysis: Understanding the Challenge
The solubility of a compound is dictated by its molecular structure. The structure of this compound presents several features that contribute to its anticipated low aqueous solubility.
-
High Lipophilicity: The two chlorine atoms on the pyrrole ring significantly increase the molecule's lipophilicity (fat-solubility) and reduce its affinity for polar solvents like water. This is reflected in a predicted high octanol-water partition coefficient (LogP).
-
Crystal Lattice Energy: The planar pyrrole ring, combined with the hydrogen bond donor capabilities of the amide and pyrrole N-H groups, can lead to strong intermolecular interactions in the solid state. This high crystal lattice energy requires a significant amount of energy to break apart, making dissolution difficult.
-
Lack of Ionizable Groups: The carboxamide group is generally neutral across the physiological pH range. Unlike its precursor, 4,5-dichloro-1H-pyrrole-2-carboxylic acid, this compound cannot be readily ionized to form a more soluble salt.[5]
| Property | Predicted Value / Characteristic | Impact on Solubility |
| Molecular Formula | C₅H₃Cl₂N₂O | - |
| Molecular Weight | ~181.00 g/mol | Higher molecular weight can correlate with lower solubility. |
| LogP (Predicted) | > 2.0 | Indicates a preference for non-polar environments over water. |
| Hydrogen Bond Donors | 2 (Amide N-H, Pyrrole N-H) | Promotes strong self-association in the solid state (high crystal lattice energy). |
| Hydrogen Bond Acceptors | 1 (Amide C=O) | Can interact with protic solvents, but outweighed by lipophilic character. |
| Ionization (pKa) | Not readily ionizable | pH modification is not an effective strategy for solubilization. |
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound won't dissolve in my aqueous buffer (e.g., PBS, TRIS). What's happening?
Answer: This is the expected behavior due to the compound's lipophilic nature and strong crystal packing, as detailed in the physicochemical profile above. Aqueous buffers are highly polar and cannot effectively overcome the intermolecular forces holding the compound's crystal lattice together. Direct dissolution in aqueous media is highly unlikely to succeed at meaningful concentrations.
Q2: What is the recommended starting solvent for preparing a stock solution?
Answer: For initial dissolution, you must use a polar aprotic organic solvent. These solvents are effective at solvating the molecule and breaking its crystal lattice interactions. We recommend starting with the following:
| Solvent | Class | Rationale & Comments |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | First Choice. Excellent solubilizing power for a wide range of compounds. Use at the lowest effective volume. Be aware of potential compound degradation with prolonged storage and its effects on cell-based assays. |
| Dimethylformamide (DMF) | Polar Aprotic | A strong alternative to DMSO. Can be toxic and should be handled with care. |
| Ethanol (EtOH) | Polar Protic | May be effective, especially with warming. A good choice for in vivo studies where DMSO is not tolerated. Solubility will likely be lower than in DMSO/DMF. |
| Acetonitrile (ACN) | Polar Aprotic | Useful for analytical purposes (e.g., HPLC), but may not achieve the high concentrations possible with DMSO. |
Data sourced from common laboratory solvent properties.[6]
Q3: I dissolved the compound in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous assay buffer. How can I prevent this?
Answer: This is a common issue known as "fall-out" and occurs when the final concentration of the organic co-solvent is too low to maintain solubility. The key is to ensure the final concentration of your co-solvent is sufficient, while still being compatible with your experimental system.
Follow the workflow below for a systematic approach to solving this problem.
Caption: Troubleshooting workflow for compound precipitation.
Experimental Protocols
Protocol 1: Standard Co-Solvent Stock Solution Preparation
-
Weigh Compound: Accurately weigh 1-5 mg of this compound into a sterile microcentrifuge or glass vial.
-
Add Solvent: Add the minimum required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Promote Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids remain, briefly sonicate the vial in a water bath for 5-10 minutes. Gentle warming (37°C) can also be applied. Visually inspect to ensure all solid material is dissolved.
-
Serial Dilution: Create an intermediate dilution of your stock in 100% DMSO if necessary.
-
Final Dilution: Add a small aliquot of the DMSO stock to your pre-warmed aqueous buffer while vortexing the buffer. This rapid mixing helps prevent localized supersaturation and precipitation. Never add the aqueous buffer to the DMSO stock.
-
Control: Prepare a vehicle control using an identical final concentration of DMSO in your aqueous buffer.
Q4: What advanced formulation strategies can be used if co-solvents are insufficient or incompatible with my experiment (e.g., in vivo studies)?
Answer: For more demanding applications, several advanced formulation strategies can significantly enhance apparent solubility. These methods are common in the pharmaceutical industry for delivering poorly soluble drugs.[7][8][9]
-
Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate the poorly soluble drug molecule, effectively shielding it from water and increasing its aqueous solubility.[10][11]
Caption: Encapsulation of a lipophilic drug by a cyclodextrin.
-
Solid Dispersions: This involves dispersing the compound in an amorphous form within a hydrophilic polymer matrix.[12] Upon contact with water, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles that have a higher dissolution rate than the crystalline form.[10]
-
Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be employed. The compound is dissolved in a mixture of oils, surfactants, and co-solvents, which spontaneously form a fine microemulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids.[9]
Protocol 2: Basic Cyclodextrin Inclusion Complex Preparation (Kneading Method)
This protocol is a starting point and requires optimization for your specific concentration needs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
-
Molar Ratio Calculation: Determine the desired molar ratio of Drug:HP-β-CD (start with 1:1 and 1:2).
-
Weigh Components: Weigh the required amounts of this compound and HP-β-CD.
-
Trituration: Place the HP-β-CD in a mortar. Add a small amount of water or an ethanol/water mixture to form a paste.
-
Incorporate Drug: Slowly add the drug powder to the paste and knead thoroughly with the pestle for 30-60 minutes. The mechanical energy and intimate mixing facilitate the inclusion of the drug into the cyclodextrin cavity.
-
Drying: Dry the resulting paste under vacuum or in a desiccator until a constant weight is achieved. The resulting solid is the inclusion complex.
-
Solubility Test: Attempt to dissolve the prepared complex in your aqueous buffer. The solubility should be significantly higher than that of the free drug.
References
-
Lead Sciences. 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. [Link]
-
PubChem. 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide. [Link]
-
Hilaris Publisher. Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. [Link]
-
Chemsrc. CAS#:39209-94-4 | 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. [Link]
-
World Pharma Today. Innovative Formulation Strategies for Poorly Soluble Drugs. [Link]
-
MySkinRecipes. 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. [Link]
-
ResearchGate. Formulation strategies for poorly soluble drugs. [Link]
-
Thermo Fisher Scientific. Safety Data Sheet - 1H-Pyrrole-2-carboxaldehyde. [Link]
-
MDPI. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. [Link]
-
National Center for Biotechnology Information (PMC). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. [Link]
-
Carl ROTH. Safety Data Sheet. [Link]
-
The Automated Topology Builder (ATB) and Repository. 4,5-Dichloro-1H-pyrrole-2-carboxylicacid. [Link]
-
International Journal of Medical Science and Dental Research. Techniques for Improving Solubility. [Link]
-
Ascendia Pharmaceuticals. 5 Novel Techniques for Solubility Enhancement. [Link]
-
ResearchGate. Improving solubility via structural modification. [Link]
-
National Center for Biotechnology Information (PMC). Improvement in solubility of poor water-soluble drugs by solid dispersion. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
-
National Center for Biotechnology Information (PMC). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. [Link]
-
Cheméo. Chemical Properties of 1H-Pyrrole-2,5-dione (CAS 541-59-3). [Link]
-
PubChem. 1H-pyrrole-2-carboxamide. [Link]
-
BIOSYNCE. What is the solubility of pyrrole in different solvents?. [Link]
-
IndiaMART. 4,5-Dichloro-1h-Pyrrole-2-Carboxylic Acid. [Link]
-
PubChem. Pyrrole. [Link]
-
University of California, Los Angeles (UCLA). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]
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improving the stability of "4,5-Dichloro-1H-pyrrole-2-carboxamide" in solution
Technical Support Center: 4,5-Dichloro-1H-pyrrole-2-carboxamide
A Guide to Understanding and Improving Solution Stability
Welcome to the technical support resource for this compound. This guide, designed for researchers and drug development professionals, provides in-depth answers to common questions regarding the stability of this molecule in solution. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am beginning work with this compound. What are the primary stability concerns I should be aware of?
A1: Based on the chemical structure—a dichlorinated pyrrole ring coupled to a carboxamide—there are several potential instability hotspots. Pyrrole-containing compounds, particularly those with electron-withdrawing groups like chlorine, can be susceptible to specific degradation pathways.
-
pH Sensitivity: The most significant concern is hydrolysis of the amide bond, which is often catalyzed by acidic or basic conditions.[1] Studies on similar pyrrole derivatives have shown they can be extremely unstable in alkaline environments and labile in acidic ones, while demonstrating the greatest stability in neutral conditions.[2] The pH of your solution will be a critical determinant of the compound's shelf-life.[3] For every point increase in pH above neutral, the rate of hydrolysis can increase tenfold for susceptible compounds.[4]
-
Oxidative Degradation: The pyrrole ring can be susceptible to oxidation. The presence of dissolved oxygen, trace metal ions, or oxidizing agents (even those formed from buffer components) can initiate degradation.[5]
-
Photostability: Many heterocyclic aromatic compounds are sensitive to light. Exposure to UV or even ambient laboratory light can provide the energy to initiate photochemical degradation reactions.[2]
Understanding these intrinsic properties is the first step toward developing a robust formulation and handling procedure. A proactive approach, starting with a forced degradation study, is highly recommended to identify the specific vulnerabilities of your molecule under your experimental conditions.[6]
Q2: My stock solution of this compound is showing a loss of purity over time. How can I systematically diagnose the cause of this degradation?
A2: A systematic investigation using a Forced Degradation (or Stress Testing) Study is the industry-standard approach to identify degradation pathways and develop stability-indicating analytical methods.[7][8] This involves intentionally subjecting the compound to harsh conditions to accelerate its breakdown.[6] By comparing the degradation products formed under different stress conditions, you can pinpoint the primary cause of instability.
The workflow for such a study is a self-validating system: if a specific stressor (e.g., base hydrolysis) produces the same primary degradant seen in your aged stock solution, you have identified the degradation pathway.
Caption: Workflow for a Forced Degradation Study.
Below is a detailed protocol to guide you through this critical diagnostic experiment.
Protocol: Forced Degradation Study
Objective: To identify the degradation pathways for this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade Acetonitrile (ACN) and Water
-
Formic Acid (or other suitable modifier for HPLC)
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)
-
Class A volumetric flasks and pipettes
-
HPLC system with UV/PDA and ideally a Mass Spectrometer (MS) detector
-
pH meter
-
Temperature-controlled oven/water bath
-
Photostability chamber (ICH Q1B compliant)
Methodology:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in ACN. This will serve as your parent solution.
-
Control Sample: Dilute the stock solution with a 50:50 ACN:Water mixture to a final concentration of ~0.1 mg/mL. This is your time-zero, unstressed control.
-
Stress Conditions (Perform in parallel): For each condition, mix 1 part stock solution with 1 part of the stressor solution. The goal is to achieve 5-20% degradation. Time and temperature may need to be optimized.
-
Acid Hydrolysis: Mix with 0.2 M HCl (final conc. 0.1 M HCl). Incubate at 60°C. Pull time points at 2, 6, 12, and 24 hours. Neutralize with an equivalent amount of NaOH before analysis.
-
Base Hydrolysis: Mix with 0.2 M NaOH (final conc. 0.1 M NaOH). Keep at room temperature. Pull time points at 5, 15, 30, and 60 minutes (base-catalyzed hydrolysis is often rapid).[4] Neutralize with an equivalent amount of HCl before analysis.
-
Oxidative Degradation: Mix with 6% H₂O₂ (final conc. 3% H₂O₂). Keep at room temperature, protected from light. Pull time points at 2, 6, 12, and 24 hours.
-
Thermal Degradation: Dilute the stock with 50:50 ACN:Water. Incubate at 80°C, protected from light. Pull time points at 1, 3, and 7 days.
-
Photolytic Degradation: Expose the solution (in a photochemically transparent container) and solid compound to light stress as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[2] A control sample should be wrapped in aluminum foil and stored under the same conditions.
-
-
Sample Analysis:
-
Analyze all samples (stressed, neutralized, and controls) by a reverse-phase HPLC method. A C18 column is a good starting point.
-
Mobile Phase Example: A gradient from 95% Water (0.1% Formic Acid) to 95% ACN (0.1% Formic Acid).
-
Detection: Use a PDA detector to monitor peak purity and a MS detector to obtain mass information on the parent compound and any new peaks (degradants).
-
-
Data Interpretation:
-
Compare the chromatograms from the stressed samples to the control.
-
Calculate the percentage degradation.
-
Characterize the degradant peaks (retention time, UV spectrum, mass).
-
Determine if any specific condition (e.g., base hydrolysis) produces the same degradant you observed in your aged stock solution.
-
Q3: My forced degradation study indicates the compound is highly susceptible to base-catalyzed hydrolysis. What are the most effective strategies to stabilize it in solution?
A3: Excellent—you've identified the root cause. Now you can implement targeted stabilization strategies. The primary goal is to maintain a pH environment where the compound is most stable, which for similar molecules is typically in the neutral to slightly acidic range (pH 4-7).[2][9][10]
| Strategy | Mechanism of Action | Key Considerations & Rationale |
| pH Control (Buffering) | Maintains the solution pH within a narrow, optimal range, preventing excursions into alkaline conditions where hydrolysis is rapid.[1] | Select a buffer system with a pKa close to the target pH (e.g., citrate for pH 4-6, phosphate for pH 6-7.5). Ensure the buffer components are non-reactive with your compound. The causality is direct: by controlling proton concentration, you control the rate of the pH-catalyzed degradation reaction.[3] |
| Solvent Selection | Reduce the activity of water, the reactant in hydrolysis. | Prepare stock solutions in aprotic organic solvents like DMSO or DMF where the compound is stable. For aqueous working solutions, consider adding co-solvents like propylene glycol or polyethylene glycol (PEG) to reduce the water content. |
| Temperature Control | Reduces the kinetic rate of all chemical reactions, including hydrolysis, according to the Arrhenius equation. | Store stock and working solutions at reduced temperatures (e.g., 4°C or -20°C). For long-term storage, -80°C is often preferred. This is a universally effective strategy for slowing degradation.[9] |
| Use of Excipients | Various mechanisms, including preferential exclusion, complexation, or acting as antioxidants. | While more common for biologics, certain excipients can help. For small molecules, polymers can reduce water activity.[11] If oxidation is a secondary concern, antioxidants like ascorbic acid or EDTA (to chelate metal ions) can be added. |
A logical approach to selecting the right strategy is outlined below.
Caption: Decision tree for selecting a stabilization strategy.
References
-
Gloc, E., Zaprutko, T., Ratajczak, T., Szymański, P., Sobiak, S., & Wawer, I. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International, 98(5), 1248–1259. [Link]
-
Ha, E., Wang, W., & Wang, Y. J. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. Pharmaceutics, 15(3), 969. [Link]
-
Kamboj, P. (2016). Forced Degradation Studies. MedCrave Online. [Link]
-
Krogsgaard, M., & Thygesen, P. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5). [Link]
-
PubChem. (n.d.). 4,5-dichloro-N-[(pyrrolidin-2-yl)methyl]-1H-pyrrole-2-carboxamide. PubChem. Retrieved January 21, 2026, from [Link]
-
Wang, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10474–10501. [Link]
-
Ambike, A. A., Mahajan, K. G., & Vavia, P. R. (2016). Excipients That Facilitate Amorphous Drug Stabilization. In Amorphous Solid Dispersions. [Link]
-
Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102. [Link]
-
Ibis Scientific, LLC. (2024). The Impact of pH on Chemical Stability in Lab Experiments. Ibis Scientific, LLC. [Link]
-
Kumar, V., & Kumar, S. (2023). Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review. ResearchGate. [Link]
-
Kumar, S., & O'Brien-Brown, J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry, 19(11), 2419-2451. [Link]
-
Rowbotham, J. S., et al. (2022). Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. International Journal of Molecular Sciences, 23(10), 5483. [Link]
-
Mir, N. (2015). Excipient Selection for Protein Stabilization. Pharmaceutical Technology, 39(8). [Link]
-
Atticus LLC. (n.d.). The Effect of Water pH on Pesticide Effectiveness. Atticus LLC. Retrieved January 21, 2026, from [Link]
-
Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]
-
Deer, H. M., & Beard, R. (2001). Effect of Water pH on the Chemical Stability of Pesticides. Utah State University DigitalCommons@USU. [Link]
-
Ha, E., Wang, W., & Wang, Y. J. (2023). Alternative Excipients for Protein Stabilization in Protein Therapeutics: Overcoming the Limitations of Polysorbates. MDPI. [Link]
-
Pereira, M. M., et al. (2021). Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. Molecules, 26(11), 3149. [Link]
-
Salter, J., et al. (2023). Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. Journal of Chemical Information and Modeling, 63(19), 6061–6071. [Link]
-
Shaik, A. B., et al. (2017). Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. Journal of Heterocyclic Chemistry, 54(5), 2854-2863. [Link]
-
Mote, G. D., et al. (2015). Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. Der Pharma Chemica, 7(2), 153-159. [Link]
-
Grynkiewicz, G., et al. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. Bioinorganic Chemistry and Applications. [Link]
-
PubChem. (n.d.). 1H-pyrrole-2-carboxamide. PubChem. Retrieved January 21, 2026, from [Link]
-
Veselov, I. S., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9829–9836. [Link]
-
Automated Topology Builder. (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylicacid. ATB. Retrieved January 21, 2026, from [Link]
-
Severina, H., et al. (2024). Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Research Results in Pharmacology, 10(2), 115-123. [Link]
-
Koca, İ., & Yıldırım, İ. (2012). Synthesis and spectroscopic characterization of pyrrole-2,3-diones and their following reactions with 1,2-aromatic diamines. Organic Communications, 5(3), 135-142. [Link]
-
Pop-Georgievski, D., et al. (2024). Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds. ACS Omega. [Link]
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- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Coupling Reactions for 4,5-Dichloro-1H-pyrrole-2-carboxamide
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center dedicated to the optimization of palladium-catalyzed cross-coupling reactions involving the versatile but challenging building block, 4,5-Dichloro-1H-pyrrole-2-carboxamide . This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this scaffold in their synthetic programs.
The inherent features of this molecule—namely its two reactive chlorine atoms, an acidic N-H proton, and an electron-deficient aromatic system—present unique challenges that can lead to low yields, complex product mixtures, and reproducibility issues.[1] This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these complexities, ensuring the successful and efficient functionalization of this important heterocyclic core.
Part 1: General Troubleshooting & FAQs (Applicable to All Coupling Types)
This section addresses fundamental issues that are common across various palladium-catalyzed cross-coupling reactions. Mastering these basics is the first step toward successful optimization.
Q1: My reaction shows very low or no conversion to the desired product. What are the first steps I should take to troubleshoot?
A1: When faced with a failed reaction, a systematic check of the fundamentals is crucial before altering more complex variables.[2]
-
Verify Reagent Purity and Integrity:
-
Solvents & Bases: Ensure all solvents are anhydrous and all solid reagents (especially bases like K₃PO₄ or Cs₂CO₃) are free of moisture. Moisture can hydrolyze organometallic reagents and deactivate the catalyst.[2]
-
Coupling Partners: Check the purity of your coupling partner (e.g., boronic acid, amine, alkyne). Boronic acids, for instance, can dehydrate to form unreactive boroxines.
-
Catalyst Activity: The palladium precatalyst and ligand are the heart of the reaction. Ensure they have not degraded due to improper storage. Using modern, air-stable precatalysts (e.g., G3/G4 palladacycles) can significantly improve consistency over traditional sources like Pd(OAc)₂ or Pd₂(dba)₃.[3]
-
-
Confirm an Inert Atmosphere:
-
Palladium(0), the active catalytic species, is highly sensitive to oxygen. Inefficient degassing is a primary cause of catalyst decomposition and reaction failure.[4]
-
Actionable Step: Employ robust degassing methods. For most applications, sparging the solvent with argon or nitrogen for 20-30 minutes is sufficient. For highly sensitive reactions, a minimum of three freeze-pump-thaw cycles is recommended.
-
-
Assess Catalyst Generation and Activity:
-
If using a Pd(II) source like Pd(OAc)₂, it must be reduced in situ to the active Pd(0) state. This reduction can sometimes be inefficient.[5]
-
Actionable Step: Consider adding a small amount of an in situ reductant or switching to a pre-formed Pd(0) source or a precatalyst that generates the active species more reliably.[3]
-
Q2: I'm struggling with reproducibility between batches. What are the most common sources of variation?
A2: Reproducibility issues are often traced back to subtle, uncontrolled variables.[4]
-
Reagent Purity: As mentioned above, batch-to-batch variations in starting material or solvent purity are a major factor.
-
Inert Atmosphere: The rigor of your inerting technique must be consistent.
-
Stirring Rate: For heterogeneous mixtures (e.g., with an insoluble base like K₃PO₄), the stirring rate can directly impact reaction kinetics. Ensure consistent and vigorous stirring.
-
Order of Addition: The sequence of adding reagents can influence the formation of the active catalyst. Always follow a consistent and logical order of addition. A common practice is to combine the aryl halide, coupling partner, base, and solvent, degas the mixture, and then add the catalyst/ligand as a final step.
Part 2: Troubleshooting Guide for Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a powerful method for creating C-C bonds, but the dichlorinated pyrrole presents challenges in controlling selectivity and avoiding side reactions.[6]
Q3: My Suzuki-Miyaura reaction is giving low yield, with significant recovery of my starting material. How can I drive the reaction to completion?
A3: Low conversion in Suzuki-Miyaura couplings of electron-deficient substrates like this often points to issues with the catalytic cycle, particularly the oxidative addition or transmetalation steps.
-
Catalyst and Ligand Selection: The choice of ligand is paramount. The electron-deficient nature of the pyrrole ring makes oxidative addition more challenging than with electron-rich aryl chlorides.
-
Recommendation: Use bulky, electron-rich phosphine ligands. These ligands stabilize the palladium center and promote the oxidative addition step.[7] Excellent starting points include Buchwald-type biarylphosphine ligands such as SPhos , XPhos , or RuPhos .
-
-
Base Selection: The base plays a critical role in activating the boronic acid for transmetalation.
-
Recommendation: A moderately strong base is often optimal. K₃PO₄ and K₂CO₃ are effective and commonly used.[8] For particularly challenging couplings, a stronger base like Cs₂CO₃ might be necessary. Avoid overly harsh bases that can decompose the substrate.
-
-
Temperature: Increasing the reaction temperature can often overcome activation barriers.
-
Recommendation: Start with a temperature around 80-100 °C in a solvent like dioxane or toluene. If conversion remains low, a modest increase to 110 °C may be beneficial, but monitor for decomposition.
-
Q4: I am observing a significant amount of a side product where one of the chlorine atoms is replaced by hydrogen (hydrodehalogenation). How can I minimize this?
A4: Hydrodehalogenation is a common side reaction, often resulting from the decomposition of the boronic acid or the presence of water, which can protonate the arylpalladium intermediate.
-
Boronic Acid Quality: Use high-purity boronic acid or consider using the corresponding boronate ester (e.g., a pinacol ester), which is more stable and less prone to protodeboronation.
-
Anhydrous Conditions: Ensure the reaction is scrupulously dry. Use anhydrous solvents and dry your base thoroughly before use.
-
Base Choice: Some bases can exacerbate the problem. If hydrodehalogenation is severe, screen different bases. Sometimes switching from a phosphate to a carbonate base can help.[8]
Q5: How can I achieve selective mono-arylation instead of getting a mixture of mono- and di-arylated products?
A5: Achieving selective mono-arylation on a substrate with two identical leaving groups is a significant challenge. The reactivity of the second C-Cl bond may be similar to or even greater than the first after the initial coupling.
-
Stoichiometry: The most straightforward approach is to use a limited amount of the boronic acid (e.g., 0.95 to 1.05 equivalents). This will leave unreacted starting material but can favor the mono-coupled product.
-
Steric Hindrance: Site selectivity can sometimes be influenced by steric factors. Research on similar polyhalogenated heterocycles shows that coupling often occurs at the sterically less hindered position first.[9] Using a bulky boronic acid and a bulky ligand may enhance selectivity for one position over the other, although with 4,5-dichloro substitution, this effect may be minimal.
-
Lower Temperature: Running the reaction at a lower temperature for a shorter time can sometimes favor the mono-arylated product, as the activation energy for the second coupling may be higher.
Optimization Protocol: Ligand & Base Screen for Suzuki-Miyaura Coupling
This protocol outlines a systematic approach to finding the optimal conditions for your specific coupling partners.
-
Setup: In parallel reaction vials under an inert atmosphere, add this compound (1.0 eq), arylboronic acid (1.2 eq), and the chosen base (2.0-3.0 eq).
-
Catalyst Preparation: In a separate flask, prepare a stock solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (8 mol %).
-
Reaction: Add anhydrous, degassed solvent (e.g., dioxane) to each reaction vial, followed by the catalyst stock solution.
-
Heating & Analysis: Seal the vials and heat the reaction block to the desired temperature (e.g., 100 °C). Monitor the reactions by LC-MS or TLC at set time points (e.g., 2h, 6h, 24h) to determine conversion and product distribution.
Data Summary: Example Suzuki-Miyaura Screen
| Entry | Pd Precatalyst (2 mol%) | Ligand (4 mol%) | Base (2.5 eq) | Solvent | Temp (°C) | Yield (%)[10][11] |
| 1 | Pd₂(dba)₃ | PPh₃ | K₂CO₃ | Dioxane | 100 | <10 |
| 2 | Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene | 100 | 75 |
| 3 | XPhos Pd G3 | (none) | K₃PO₄ | Dioxane | 100 | 88 |
| 4 | XPhos Pd G3 | (none) | Cs₂CO₃ | Dioxane | 100 | 92 |
Yields are hypothetical for illustrative purposes and highly substrate-dependent.
Troubleshooting Workflow: Suzuki-Miyaura Reaction
Caption: Troubleshooting decision tree for a low-yielding Suzuki-Miyaura reaction.
Part 3: Troubleshooting Guide for Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is the premier method for aryl C-N bond formation.[12] However, the acidic N-H proton of the pyrrole substrate can potentially coordinate to the palladium center, leading to catalyst inhibition.[13]
Q6: My Buchwald-Hartwig amination is very slow or stalls at low conversion. What is the most likely cause?
A6: This is a classic symptom of catalyst inhibition or deactivation, which is a significant risk with N-H containing heterocycles.[13]
-
Ligand Choice is Critical: Standard ligands may not be robust enough. The key is to use a ligand that promotes a very fast rate of reductive elimination. This step needs to be faster than any potential catalyst deactivation pathway.
-
Recommendation: Specialized, sterically hindered biarylphosphine ligands are essential. BrettPhos is an excellent first choice for coupling with primary amines. For secondary amines, ligands like XPhos or RuPhos are often effective.[7]
-
-
Base Compatibility: The base must be strong enough to deprotonate the coupling amine but should not react with or deprotonate the pyrrole N-H in a way that leads to catalyst inhibition.
-
Recommendation: Strong, non-nucleophilic bases are standard. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is another strong option.[14]
-
-
Protect the Pyrrole N-H: If catalyst inhibition remains a persistent issue, a temporary protecting group on the pyrrole nitrogen can be employed.
-
Recommendation: A simple protecting group like Boc (tert-butyloxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) can be installed prior to coupling and removed afterward. This blocks the problematic N-H proton entirely.
-
Catalytic Cycle: Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Part 4: Troubleshooting Guide for Sonogashira Coupling (C-C sp Bond Formation)
The Sonogashira reaction provides a direct route to aryl alkynes, which are valuable synthetic intermediates.[15] The primary challenge is often managing the copper co-catalyst and preventing unwanted alkyne homocoupling.[16]
Q7: My Sonogashira reaction mixture is turning black (palladium black), and I'm observing significant homocoupling of my terminal alkyne (Glaser coupling). What's going wrong?
A7: Both of these symptoms point towards catalyst decomposition and/or oxidative conditions.
-
Strictly Anaerobic Conditions: The Glaser homocoupling is an oxidative process that requires oxygen. Its presence indicates a failure to maintain an inert atmosphere. This oxygen will also rapidly decompose the Pd(0) catalyst to inactive Pd black.
-
Actionable Step: Re-evaluate your degassing procedure. Ensure the amine base/solvent mixture is thoroughly degassed before adding the catalyst, copper source, and alkyne.
-
-
Copper Co-catalyst (CuI): While CuI is the standard co-catalyst, it is also the primary promoter of Glaser coupling.
-
Actionable Step: Use the minimal effective amount of CuI (typically 1-5 mol %). Ensure it is high purity.
-
-
Consider Copper-Free Conditions: Modern Sonogashira protocols have been developed that avoid copper entirely, thus eliminating the risk of Glaser coupling.
-
Recommendation: Copper-free conditions often require a higher palladium catalyst loading (e.g., 2-5 mol %) and a suitable ligand. The choice of amine base is also critical, with pyrrolidine or piperidine often used.
-
Q8: The reaction works, but yields are inconsistent. What should I focus on?
A8: Inconsistency in Sonogashira couplings often comes down to the quality of the reagents.
-
Amine Base: The amine (e.g., triethylamine, diisopropylamine) acts as both a base and a solvent. Its purity is critical. Using a freshly opened bottle or distilling it prior to use can resolve many issues.
-
Alkyne Purity: Ensure your terminal alkyne is pure and free of any residual acid from its synthesis, which would quench the amine base.
References
-
Bárbara, P. L., et al. (2021). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules. Available at: [Link]
-
Royal Society of Chemistry. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science. Available at: [Link]
-
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available at: [Link]
-
ResearchGate. (2023). Ligand and pyridine effects on palladium catalyzed carbonylative pyrrole functionalization. Available at: [Link]
-
ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. Available at: [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
ResearchGate. (2009). Site-selective Suzuki–Miyaura reactions of 2,3,5-tribromo-N-methylpyrrole. Available at: [Link]
-
PubMed. (2020). Synthesis of Pyrroles through the CuH-Catalyzed Coupling of Enynes and Nitriles. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Available at: [Link]
-
YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Available at: [Link]
-
University of Illinois. (2022). Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. Available at: [Link]
-
Royal Society of Chemistry. (2014). Sonogashira coupling in natural product synthesis. Organic Chemistry Frontiers. Available at: [Link]
-
PubMed. (2011). Recent advances in Sonogashira reactions. Available at: [Link]
-
ResearchGate. (1998). Reduction of Electron-Deficient Pyrroles Using Group I and II Metals in Ammonia. Available at: [Link]
-
ACS Publications. (2008). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Available at: [Link]
Sources
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- 8. Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products | MDPI [mdpi.com]
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Technical Support Center: Purification of Chlorinated Pyrrole Carboxamides
Welcome to the technical support center for the purification of chlorinated pyrrole carboxamides. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of purifying these often challenging compounds. Here, you will find practical, experience-driven advice in a question-and-answer format to troubleshoot common issues encountered during your experiments.
Introduction: The Challenge of Purifying Chlorinated Pyrrole Carboxamides
Chlorinated pyrrole carboxamides are a vital class of compounds, frequently investigated for their potent biological activities. However, their synthesis, particularly the chlorination step, can be fraught with difficulties, often leading to a mixture of products and impurities that complicate purification. Direct chlorination of the pyrrole ring can result in low yields, over-chlorination, and ring oxidation, generating a range of closely related side-products that are often difficult to separate from the desired compound.[1] This guide provides a systematic approach to overcoming these purification hurdles.
Troubleshooting Common Purification Issues
Section 1: Column Chromatography
Column chromatography is a cornerstone of purification in organic synthesis. However, the unique properties of chlorinated pyrrole carboxamides can present specific challenges.
Question: I'm observing poor separation of my chlorinated pyrrole carboxamide from its impurities on a silica gel column. What are the likely causes and how can I improve the separation?
Answer: Poor separation, or co-elution, is a frequent issue. The root cause often lies in the incorrect choice of mobile phase polarity or a lack of understanding of the impurity profile.
Causality Behind the Issue: Chlorinated pyrrole carboxamides and their common impurities (e.g., regioisomers, over-chlorinated species) often have very similar polarities. The carboxamide group introduces a polar site, while the chlorinated pyrrole core is more lipophilic. Subtle differences in the degree or position of chlorination may not be sufficient to allow for clean separation with a standard solvent system.
Troubleshooting Workflow:
Caption: Workflow for troubleshooting poor chromatographic separation.
Step-by-Step Protocol for Optimizing Column Chromatography:
-
Analyze the Crude Reaction Mixture: Before attempting purification, it is crucial to understand the composition of your crude product. Use Thin Layer Chromatography (TLC) with a variety of solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to get a preliminary idea of the number of components and their relative polarities.
-
Solvent System Selection:
-
Initial Screening: Start with a relatively non-polar system, such as 10-20% ethyl acetate in hexane, and gradually increase the polarity.
-
Fine-Tuning: If you observe streaking or very high Rf values, the mobile phase is too polar. If the compounds do not move from the baseline, it is not polar enough. Aim for an Rf of 0.2-0.4 for your target compound on the TLC plate to ensure good separation on the column.
-
-
Consider a Gradient Elution: If a single solvent system (isocratic elution) fails to provide adequate separation, a gradient elution can be highly effective. Start with a low polarity mobile phase to elute non-polar impurities, and gradually increase the polarity to elute your product and then more polar impurities.
-
Alternative Stationary Phases: If silica gel does not yield the desired separation, consider alternative stationary phases. For instance, alumina can be effective for separating certain chlorinated compounds. Reverse-phase chromatography (e.g., C18) is another powerful option, particularly if your compound has sufficient lipophilicity.
Question: My chlorinated pyrrole carboxamide appears to be degrading on the silica gel column. What is happening and how can I prevent this?
Answer: The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds.
Causality Behind the Issue: The surface of silica gel is covered with silanol groups (Si-OH), which are weakly acidic. For certain chlorinated pyrrole carboxamides, particularly those with acid-labile functional groups, this acidic environment can catalyze decomposition.
Preventative Measures:
-
Neutralized Silica Gel: You can neutralize the silica gel by preparing a slurry with a small amount of a suitable base, such as triethylamine (~1%) in the mobile phase. This will deactivate the acidic sites.
-
Use of Alumina: Basic or neutral alumina can be a good alternative to silica gel for acid-sensitive compounds.
-
Rapid Purification: Minimize the time your compound spends on the column by using a slightly more polar solvent system to speed up the elution, without sacrificing too much resolution.
Section 2: Recrystallization
Recrystallization is a powerful and cost-effective purification technique for solid compounds. However, finding the right conditions can be challenging.
Question: I am struggling to find a suitable solvent for the recrystallization of my chlorinated pyrrole carboxamide. It is either too soluble or not soluble enough in common solvents.
Answer: The key to successful recrystallization is to identify a solvent (or solvent system) in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Systematic Approach to Solvent Selection:
-
Single Solvent Screening:
-
Test a range of solvents with varying polarities (e.g., heptane, toluene, ethyl acetate, ethanol, water).
-
Place a small amount of your crude product in a test tube and add a small volume of the solvent.
-
Observe the solubility at room temperature. If it dissolves, the solvent is likely too good.
-
If it is insoluble at room temperature, heat the mixture. If it dissolves upon heating, you have a potential candidate.
-
Allow the hot solution to cool slowly to room temperature and then in an ice bath to see if crystals form.
-
-
Solvent Pair System: If no single solvent is ideal, a two-solvent system is often the solution.
-
Dissolve your compound in a "good" solvent (one in which it is highly soluble) at an elevated temperature.
-
Slowly add a "poor" solvent (one in which it is sparingly soluble) dropwise until the solution becomes cloudy (the point of saturation).
-
Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
| Solvent Polarity Index | Potential Solvents for Screening |
| Non-Polar | Heptane, Hexane, Cyclohexane |
| Intermediate Polarity | Toluene, Dichloromethane, Diethyl Ether |
| Polar Aprotic | Ethyl Acetate, Acetone |
| Polar Protic | Ethanol, Methanol, Isopropanol |
Question: My compound is "oiling out" instead of forming crystals during recrystallization. How can I resolve this?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens when the boiling point of the solvent is too high, or the solution is cooled too rapidly.
Troubleshooting "Oiling Out":
-
Slower Cooling: Allow the solution to cool to room temperature very slowly before placing it in an ice bath. Insulating the flask can help.
-
Lower Temperature Saturation: Try to saturate the solution at a lower temperature.
-
Solvent Choice: The solubility curve of your compound in the chosen solvent may be too steep. Experiment with different solvents or solvent pairs.
-
Seeding: Add a small crystal of the pure compound to the cooled, saturated solution to induce crystallization.
Section 3: Handling and Safety
Question: What are the key safety precautions I should take when handling chlorinated pyrrole carboxamides and their associated waste?
Answer: Chlorinated organic compounds should always be handled with care, as many can be toxic and environmentally persistent.
Best Practices for Safe Handling and Disposal:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhaling any dust or vapors.
-
Waste Disposal:
-
Chlorinated organic waste should be segregated into a dedicated, labeled waste container.
-
Never dispose of chlorinated waste down the drain.
-
Consult your institution's environmental health and safety (EHS) office for specific disposal protocols. Chlorinated wastes often require incineration at high temperatures to ensure complete decomposition and prevent the release of harmful substances.[2][3]
-
Frequently Asked Questions (FAQs)
Q1: Can I use preparative HPLC for the purification of my chlorinated pyrrole carboxamide?
A1: Yes, preparative High-Performance Liquid Chromatography (HPLC) is an excellent, albeit more expensive, option for purifying challenging mixtures, especially for small-scale preparations where high purity is required. Both normal-phase and reverse-phase preparative HPLC can be employed, depending on the properties of your compound.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques should be used to confirm the purity and identity of your chlorinated pyrrole carboxamide. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the purity and confirm the molecular weight.
-
High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.
-
Melting Point Analysis: A sharp melting point is often indicative of a pure compound.
Q3: Are there any specific storage recommendations for chlorinated pyrrole carboxamides?
A3: In general, these compounds should be stored in a cool, dark, and dry place. It is advisable to store them under an inert atmosphere (e.g., argon or nitrogen) if they are found to be sensitive to air or moisture.
References
- EP0600157A1 - Debrominative chlorination of pyrroles - Google Patents.
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of oroidin alkaloids. Organic & Biomolecular Chemistry. Available at: [Link]
-
Chlorination of Pyrroles. Part I - ResearchGate. Available at: [Link]
- Process for the purification of crude pyrroles - Google Patents.
-
Synthesis of Chlorinated 2-(Aminomethyl)- and 2-(Alkoxymethyl)pyrroles. | Request PDF. Available at: [Link]
-
Solid-Phase Synthesis of a Pyrrole Library and Identification of Bioactive Compounds - PMC. Available at: [Link]
- Purification of crude pyrroles - US5502213A - Google Patents.
- pyrrole derivatives and its its preparation method - Google Patents.
-
Process for Disposal of Chlorinated Organic Residues. Available at: [Link]
-
Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks - PMC - NIH. Available at: [Link]
-
Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - NIH. Available at: [Link]
-
Disposing of Chlorine: Pool and Cleaning Products - NEDT.org. Available at: [Link]
- Process for the incineration of chlorinated organic materials - Google Patents.
-
How to Properly Dispose of Pool Chemicals - MLI Environmental. Available at: [Link]
Sources
identifying and minimizing byproducts in "4,5-Dichloro-1H-pyrrole-2-carboxamide" synthesis
Technical Support Center: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxamide
Welcome to the technical support guide for the synthesis of this compound. This resource is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, delve into the mechanistic reasoning behind experimental choices, and provide robust, field-tested protocols to help you identify and minimize byproduct formation, ensuring the integrity of your synthesis.
Core Synthetic Strategy: A Two-Stage Approach
The most reliable and common pathway to this compound involves a two-stage process. First, the synthesis of the key intermediate, 4,5-Dichloro-1H-pyrrole-2-carboxylic acid, is performed, followed by a subsequent amidation reaction to yield the target carboxamide. This modular approach allows for the purification of the carboxylic acid intermediate, which is critical for a clean and high-yielding final step.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
This section is structured to follow the synthetic workflow, addressing common issues encountered at each stage.
Part A: Synthesis of the 4,5-Dichloro-1H-pyrrole-2-carboxylic Acid Intermediate
The quality of this intermediate is paramount for the success of the final amidation. Impurities generated here can be difficult to remove later and may interfere with the coupling reaction.
Q1: My chlorination reaction of the pyrrole-2-carboxylic acid precursor is yielding multiple products. What are these byproducts and how can I improve selectivity for the 4,5-dichloro product?
Answer: This is a common issue arising from the high reactivity of the pyrrole ring towards electrophilic substitution. The primary byproducts are typically under-chlorinated (mono-chloro) and over-chlorinated (trichloro) species, along with potential degradation products.
-
Mechanistic Insight: The electron-rich pyrrole ring is highly activated. Chlorination proceeds sequentially. The initial chlorine atom deactivates the ring slightly, but not enough to prevent further reaction. The reaction is highly sensitive to stoichiometry and temperature.
-
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise stoichiometry of the chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂). A slight excess may be needed, but large excesses will lead to over-chlorination. Start with ~2.0-2.2 equivalents and optimize based on in-process monitoring (TLC or LC-MS).
-
Temperature Management: Run the reaction at a low temperature (e.g., -5 °C to 0 °C) to control the reaction rate and improve selectivity[1]. Add the chlorinating agent dropwise to prevent localized overheating.
-
Solvent Choice: Use an inert solvent such as CCl₄ or dichloromethane[1]. Acetonitrile can also be used. The solvent should be anhydrous, as water can react with the chlorinating agent.
-
Table 1: Common Byproducts in Pyrrole Chlorination and Identification
| Byproduct Name | Typical Mass Spec (MS) Signature | 1H NMR Diagnostic Signal | Mitigation Strategy |
| 4-chloro-1H-pyrrole-2-carboxylic acid | [M-H]⁻ corresponding to C₅H₃ClNO₂ | Two distinct pyrrole ring protons | Increase chlorinating agent stoichiometry slightly |
| 5-chloro-1H-pyrrole-2-carboxylic acid | [M-H]⁻ corresponding to C₅H₃ClNO₂ | Two distinct pyrrole ring protons | Increase chlorinating agent stoichiometry slightly |
| 3,4,5-trichloro-1H-pyrrole-2-carboxylic acid | [M-H]⁻ corresponding to C₅H₂Cl₃NO₂ | Absence of pyrrole C-H protons | Decrease chlorinating agent stoichiometry; improve temperature control |
| Decarboxylated Species | Loss of 44 Da (CO₂) from parent or chlorinated species | Absence of carboxylic acid proton | Use milder conditions; avoid excessive heat during work-up |
Q2: The yield of my 4,5-Dichloro-1H-pyrrole-2-carboxylic acid is low after work-up and purification. Where am I losing the product?
Answer: Product loss can occur at several stages: incomplete reaction, degradation, or during purification.
-
Troubleshooting Steps:
-
Reaction Monitoring: Ensure the reaction has gone to completion using TLC or LC-MS before quenching. An incomplete reaction is a common source of low yield.
-
Aqueous Work-up: The product is a carboxylic acid and will exist as a carboxylate salt under basic conditions. During work-up, acidify the aqueous layer (e.g., with 2M HCl) to a pH of ~2-3 to precipitate the product before extraction with an organic solvent like ethyl acetate. Failure to sufficiently acidify will leave the product in the aqueous layer.
-
Purification: The product is a solid. Recrystallization is often a better method for purification than column chromatography for carboxylic acids, which can streak on silica gel. If chromatography is necessary, consider lacing the eluent with a small amount of acetic or formic acid (0.1-1%) to suppress deprotonation and reduce tailing.
-
Part B: Amidation to this compound
This step involves the activation of the carboxylic acid and subsequent reaction with an ammonia source. The choice of coupling agent and reaction conditions is critical to avoid side reactions.
Q3: What are the recommended coupling reagents for converting the carboxylic acid to the carboxamide?
Answer: There are two primary strategies: conversion to an acid chloride or using peptide coupling reagents.
-
Acid Chloride Formation (Most Robust):
-
Method: React the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) in an inert solvent (e.g., DCM, Toluene) with a catalytic amount of DMF (for oxalyl chloride). The resulting acid chloride is then reacted in situ with an ammonia source (e.g., ammonium hydroxide, ammonia gas in dioxane).
-
Advantages: This is often the highest-yielding and most cost-effective method for primary amides. The reaction is typically fast and clean.
-
Causality: The acid chloride is a highly reactive electrophile, ensuring rapid and complete reaction with the nucleophilic ammonia.
-
-
Peptide Coupling Reagents:
-
Method: Use reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Advantages: These are milder conditions that avoid handling SOCl₂ or oxalyl chloride. They are suitable for more sensitive substrates.
-
Disadvantages: These reagents are more expensive, and the byproducts (e.g., isourea from EDC) must be removed during work-up.
-
Q4: My amidation reaction is low-yielding and I see a lot of starting material remaining. What is going wrong?
Answer: This is a classic problem in amide bond formation. The issue is almost always related to incomplete acid activation, insufficient nucleophile, or the presence of water.
Caption: Decision tree for troubleshooting low amidation yield.
-
Key Considerations:
-
Moisture: Water will rapidly hydrolyze the activated acid intermediate (acid chloride or O-acylisourea ester) back to the starting carboxylic acid. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Stoichiometry: For peptide coupling reagents, use 1.1-1.5 equivalents. For the ammonia source, a significant excess (2-5 equivalents) is often used to drive the reaction to completion.
-
Temperature: Acid activation is often done at 0 °C and allowed to warm to room temperature. The subsequent addition of the ammonia source may also be done at 0 °C to control the exotherm.
-
Q5: I've formed the product, but it is contaminated with a byproduct that is difficult to remove. What could it be?
Answer: If you used a peptide coupling reagent like EDC, the most common impurity is the N-acylisourea byproduct. This compound is formed if the activated O-acylisourea intermediate rearranges instead of reacting with the amine.
-
Identification: This byproduct is often difficult to separate from the desired amide by standard silica gel chromatography. It will have a distinct mass signature in LC-MS.
-
Minimization:
-
Use Additives: Including HOBt or an equivalent additive is crucial. HOBt traps the O-acylisourea intermediate to form an activated HOBt ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.
-
Work-up: An acidic wash (e.g., dilute HCl) during the work-up can help remove some of the basic urea byproducts. A subsequent basic wash (e.g., sat. NaHCO₃) will remove unreacted carboxylic acid.
-
Experimental Protocols
Protocol 1: Synthesis of this compound via the Acid Chloride Route
This protocol is a representative procedure and should be adapted and optimized based on laboratory-specific observations.
Step 1: Synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxylic acid
-
Suspend 1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM, ~10 mL per gram of starting material) in an oven-dried, three-neck flask equipped with a dropping funnel, thermometer, and nitrogen inlet.
-
Cool the suspension to 0 °C in an ice-salt bath.
-
Add sulfuryl chloride (2.2 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Slowly quench the reaction by adding cold water.
-
Separate the organic layer. Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude carboxylic acid, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene).
Step 2: Amidation
-
Suspend the purified 4,5-Dichloro-1H-pyrrole-2-carboxylic acid (1.0 eq) in anhydrous DCM (~15 mL per gram).
-
Add oxalyl chloride (1.5 eq) dropwise at room temperature, followed by one drop of anhydrous DMF.
-
Stir the mixture for 1-2 hours at room temperature. The reaction can be monitored for the cessation of gas evolution. The solution should become homogeneous as the acid chloride forms.
-
Concentrate the mixture in vacuo to remove excess oxalyl chloride and solvent. Co-evaporate with toluene twice to ensure complete removal.
-
Dissolve the resulting crude acid chloride in anhydrous THF or Dioxane and cool to 0 °C.
-
Slowly add a solution of concentrated ammonium hydroxide (3.0 eq) in water, or bubble anhydrous ammonia gas through the solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours until completion.
-
Quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) or recrystallization to yield pure this compound.
References
-
Mahajan, J. P., & Mhaske, S. B. (2017). Organic Letters, 19(10), 2774-2776. (Note: While this source is for a related synthesis, the principles of pyrrole chemistry are applicable.) [Link]
-
Knez, D., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9695-9706. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry, 2nd Edition. Oxford University Press. (General reference for reaction mechanisms). [Link]
Sources
Technical Support Center: Troubleshooting Low Yields in 4,5-Dichloro-1H-pyrrole-2-carboxamide Synthesis
Welcome to the technical support guide for the synthesis of 4,5-Dichloro-1H-pyrrole-2-carboxamide. This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of synthesizing this valuable heterocyclic building block. Low yields can arise from several critical steps in the synthetic sequence, from the initial chlorination to the final amide formation. This guide provides a structured, question-and-answer-based approach to diagnose and resolve common experimental challenges, grounded in chemical principles and field-proven insights.
Section 1: Troubleshooting the Dichlorination of the Pyrrole Ring
The selective dichlorination at the C4 and C5 positions of a pyrrole-2-carboxylate precursor is a pivotal and often challenging step. The pyrrole ring is highly activated towards electrophilic substitution, which can lead to a lack of selectivity and the formation of undesirable byproducts.
Frequently Asked Questions: Chlorination
Question 1: My chlorination reaction with N-Chlorosuccinimide (NCS) is incomplete, leaving significant amounts of starting material and mono-chlorinated species. How can I drive the reaction to completion?
Answer: Incomplete chlorination is typically a result of insufficient electrophilicity of the chlorinating agent or deactivation of the substrate by the first chlorine atom. Here’s how to address this:
-
Causality: The first chlorine atom added to the pyrrole ring is electron-withdrawing, which deactivates the ring towards further electrophilic substitution. Achieving the second chlorination requires overcoming this deactivation.
-
Troubleshooting Steps:
-
Stoichiometry of NCS: Ensure you are using at least 2.0 equivalents of NCS. It is common practice to use a slight excess (e.g., 2.1-2.2 eq.) to ensure the reaction goes to completion.
-
Solvent Choice: Polar aprotic solvents like N,N-Dimethylformamide (DMF) or acetonitrile can facilitate the reaction by stabilizing charged intermediates formed during the electrophilic substitution mechanism. If you are using a less polar solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF), consider switching.
-
Reaction Temperature & Time: While initial chlorination of pyrroles is often performed at low temperatures (0 °C) to control selectivity, driving the second chlorination may require allowing the reaction to warm to room temperature and extending the reaction time.[1] Monitor the reaction progress closely using TLC or LC-MS.
-
Question 2: My reaction is producing a complex mixture of 4-chloro, 5-chloro, 4,5-dichloro, and 3,4,5-trichloro derivatives. How can I improve selectivity for the 4,5-dichloro product?
Answer: Poor selectivity is a classic problem in the halogenation of electron-rich heterocycles. The key is to precisely control the reaction conditions to favor the desired kinetic product.
-
Causality: The high reactivity of the pyrrole ring makes it susceptible to attack at multiple positions. The initial chlorination is often directed by the C2-ester group, but subsequent additions can be less predictable without careful control. Over-chlorination occurs when conditions are too harsh.
-
Optimization Strategies:
-
Temperature Control: This is the most critical parameter. Begin the reaction at a low temperature (e.g., 0 °C or even -20 °C) and add the NCS portion-wise or as a solution via syringe pump over an extended period. This maintains a low concentration of the electrophile and dissipates heat, preventing runaway reactions.
-
Choice of Chlorinating Agent: While NCS is common, other reagents can offer different selectivity profiles. Sulfuryl chloride (SO₂Cl₂) can also be used for the chlorination of pyrroles, but it is highly reactive and must be handled with extreme care, often at very low temperatures.
-
Purification: In some cases, achieving perfect selectivity is difficult. Developing a robust purification method, such as column chromatography with a shallow gradient or crystallization, may be necessary to isolate the desired isomer from a mixture.[1]
-
| Parameter | Recommendation for High Selectivity | Rationale |
| Temperature | Start at 0 °C; maintain for duration. | Reduces the rate of reaction, minimizing over-chlorination and side reactions. |
| NCS Addition | Add portion-wise or as a solution dropwise. | Maintains a low, steady concentration of the electrophile. |
| Solvent | Acetonitrile or THF. | Moderates reactivity compared to highly polar solvents like DMF. |
| Monitoring | Frequent TLC or LC-MS analysis. | Allows quenching the reaction at the optimal point before significant byproducts form. |
Question 3: My reaction mixture turns dark brown or black, and I'm isolating a polymeric, intractable material. What is causing this degradation?
Answer: Pyrroles are notoriously unstable under acidic or strongly oxidizing conditions, leading to polymerization or decomposition.
-
Causality: The reaction of NCS can generate succinimide and trace amounts of acid as byproducts. This acidic environment can catalyze the polymerization of the electron-rich pyrrole starting material and products.
-
Preventative Measures:
-
Use High-Purity Reagents: Ensure your starting pyrrole, solvent, and NCS are pure and dry. Impurities can initiate decomposition pathways.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (Nitrogen or Argon) to prevent oxidative degradation.
-
Buffered Conditions: The addition of a non-nucleophilic, mild base like sodium bicarbonate or pyridine in small amounts can neutralize any generated acid without interfering with the chlorination.
-
Avoid Light: Some pyrrole derivatives are light-sensitive. Protecting the reaction vessel from light with aluminum foil can prevent photochemical decomposition.
-
Section 2: Troubleshooting Amide Formation
Once the 4,5-dichloro-1H-pyrrole-2-carboxylic acid (or its ester precursor) is synthesized, the next critical step is the formation of the carboxamide. Low yields here often stem from the reduced nucleophilicity of the amine or the difficulty in activating the electron-deficient carboxylic acid.
Frequently Asked Questions: Amide Coupling
Question 4: My standard amide coupling reaction (e.g., using EDC/HOBt) with 4,5-dichloro-1H-pyrrole-2-carboxylic acid has a very low conversion rate. What's the problem?
Answer: The two chlorine atoms on the pyrrole ring are strongly electron-withdrawing, which significantly reduces the electron density of the entire ring system.
-
Causality: This electronic effect makes the carbonyl carbon of the carboxylic acid less electrophilic. Consequently, its activation by coupling agents is less efficient, and its subsequent reaction with an amine is slower compared to an un-halogenated analogue.
-
Troubleshooting Steps:
-
Convert to Acid Chloride: The most reliable method for activating a deactivated carboxylic acid is to convert it to the corresponding acyl chloride. This is a highly reactive intermediate that will readily react with the amine.
-
Reagents: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are standard choices. The reaction with oxalyl chloride is often cleaner and proceeds under milder conditions.
-
-
Use Stronger Coupling Agents: If you wish to avoid handling acyl chlorides, consider more potent coupling agents. Reagents like HATU or HBTU, which form highly reactive activated esters, can be more effective than standard carbodiimides for challenging substrates.
-
Reaction Conditions: Ensure the reaction is anhydrous. Use a suitable non-nucleophilic base like Diisopropylethylamine (DIPEA) or triethylamine (TEA) to scavenge the acid produced during the reaction. Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) may also improve the rate, but should be monitored for side reactions.
-
Question 5: I'm observing significant side-product formation during the workup and purification of the final amide. How can I improve the purity and isolated yield?
Answer: Chlorinated pyrroles can be sensitive, and residual reagents or harsh workup conditions can cause issues.
-
Causality: Excess coupling agents and bases can lead to complex and difficult-to-remove impurities. The product itself may have limited stability to acidic or basic aqueous workups.
-
Purification Strategy:
-
Aqueous Workup: Use a mild aqueous wash sequence. A dilute solution of sodium bicarbonate can remove unreacted acid, and a dilute HCl wash can remove basic impurities like DIPEA. Follow with a brine wash to aid in phase separation.
-
Crystallization: this compound is a solid. Attempting crystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes, Dichloromethane/Methanol) is often the most effective way to achieve high purity and can be more scalable than chromatography.
-
Silica Gel Chromatography: If chromatography is necessary, be aware that the amide product can exhibit strong hydrogen bonding with the silica. Use a solvent system with a polar modifier like methanol or ethanol (e.g., 1-5% MeOH in DCM) to ensure good elution. Pre-treating the silica gel with triethylamine can sometimes prevent product streaking and improve recovery.
-
Section 3: Recommended Experimental Protocols
These protocols provide a validated starting point for the synthesis.
Protocol 1: Dichlorination of Ethyl 1H-pyrrole-2-carboxylate
-
Dissolve Ethyl 1H-pyrrole-2-carboxylate (1.0 eq.) in anhydrous acetonitrile (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere inlet.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Chlorosuccinimide (2.1 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Stir the reaction at 0 °C and monitor its progress by TLC or LC-MS every hour.
-
Once the reaction is complete (typically 2-4 hours), quench by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or crystallization to yield Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate.
Protocol 2: Saponification and Amide Formation via Acyl Chloride
-
Dissolve Ethyl 4,5-dichloro-1H-pyrrole-2-carboxylate (1.0 eq.) in a mixture of THF and water (e.g., 3:1 ratio).
-
Add Lithium Hydroxide (LiOH, 2.0-3.0 eq.) and stir the mixture at room temperature until the ester is fully consumed (monitor by TLC/LC-MS).
-
Acidify the mixture to pH ~2 with cold 1M HCl.
-
Extract the aqueous layer with ethyl acetate (3x). Dry the combined organic layers over anhydrous sodium sulfate and concentrate to yield the crude 4,5-dichloro-1H-pyrrole-2-carboxylic acid, which can be used directly.
-
To the crude carboxylic acid, add anhydrous dichloromethane followed by a catalytic amount of DMF (1-2 drops).
-
Add oxalyl chloride (1.5 eq.) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1-2 hours until gas evolution ceases.
-
Concentrate the mixture under reduced pressure to remove excess oxalyl chloride.
-
Dissolve the resulting crude acyl chloride in anhydrous DCM and add it dropwise to a 0 °C solution of the desired amine (e.g., aqueous ammonia for the primary amide, or a primary/secondary amine for substituted amides, 1.2 eq.) and triethylamine (2.0 eq.) in DCM.
-
Stir for 1-2 hours, then perform an aqueous workup and purify as described in Question 5.
Section 4: Visual Workflow and Troubleshooting Guides
General Synthetic Workflow
Caption: General synthetic pathway to this compound.
Troubleshooting Decision Tree: Dichlorination Step
Caption: Decision tree for troubleshooting low yields in the chlorination reaction.
References
-
Koprivnikar, J., et al. (2021). Practical Synthesis and Application of Halogen-Doped Pyrrole Building Blocks. ACS Omega, 6(14), 9575–9583. [Link]
-
Herath, A. K., & Lovely, C. J. (2021). Pyrrole carboxamide introduction in the total synthesis of pyrrole–imidazole alkaloids. Organic & Biomolecular Chemistry, 19(14), 3049-3069. [Link]
-
Maehara, T., Kanno, R., Yokoshima, S., & Fukuyama, T. (2012). A Method for the Preparation of N-Acylpyrroles. Organic Letters, 14(7), 1946–1948. [Link]
-
Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (General reference for reaction mechanisms and principles). [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General reference for reaction mechanisms and principles). [Link]
Sources
degradation pathways of dichloropyrrole compounds under experimental conditions
Technical Support Center: Dichloropyrrole Compound Degradation Studies
A Guide for Researchers, Scientists, and Drug Development Professionals
Prepared by a Senior Application Scientist, this guide provides in-depth technical support for professionals investigating the degradation pathways of dichloropyrrole compounds. Unstable compounds can lead to erroneous biological data, incorrect structure-activity relationships (SAR), and the formation of toxic degradation products, making a thorough understanding of their stability essential.[1][2] This resource is structured to address both fundamental questions and specific experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
This section addresses core concepts regarding the stability and degradation of dichloropyrrole-containing molecules.
Q1: What are the primary degradation pathways for dichloropyrrole compounds under experimental conditions?
Dichloropyrrole compounds, like many xenobiotics, primarily degrade through three pathways: hydrolysis, photolysis, and microbial degradation.[3][4] The dominant pathway depends heavily on the experimental or environmental conditions.
-
Hydrolysis: This involves the cleavage of chemical bonds by water. The rate and occurrence of hydrolysis are highly dependent on pH and temperature.[5][6] For dichloropyrroles, this can lead to the replacement of chlorine atoms with hydroxyl groups or cleavage of functional groups attached to the pyrrole ring.
-
Photolysis (Photodegradation): This is degradation caused by light energy. It can occur through two mechanisms:
-
Direct Photolysis: The dichloropyrrole molecule itself absorbs photons, leading to its decomposition.[7]
-
Indirect Photolysis: Other molecules in the solution (photosensitizers like dissolved organic matter) absorb light and produce reactive oxygen species (ROS) such as singlet oxygen, which then degrade the target compound.
-
-
Microbial Degradation: Microorganisms such as bacteria and fungi can use the compound as a source of carbon and energy, breaking it down through enzymatic processes.[3][8][9] This is a key pathway in soil and non-sterile aqueous environments.
Q2: Which experimental factors have the most significant impact on degradation rates?
Several environmental and experimental factors can dramatically influence the rate and pathway of degradation.[10][11]
-
pH: This is one of the most critical factors for chemical stability.[6][12] Both acidic and alkaline conditions can catalyze hydrolysis, breaking down the parent compound.[5][13] The stability of a compound is often greatest within a narrow pH range, typically near neutral.[5]
-
Temperature: Higher temperatures generally accelerate the rate of chemical reactions, including hydrolysis and microbial metabolism, according to the Arrhenius equation.[5][12]
-
Light: For photolysis, the wavelength and intensity of the light source are critical. Degradation is most efficient when the light source's emission spectrum overlaps with the compound's absorption spectrum.[14][15]
-
Oxygen and Redox Potential: The presence of oxygen is crucial for many oxidative degradation pathways, both microbial and photochemical (e.g., formation of ROS).[4]
-
Matrix Composition: The medium in which the experiment is conducted (e.g., buffer, cell culture media, soil slurry) can have a profound effect. Components can act as photosensitizers, quenchers, or microbial nutrients, altering degradation kinetics.[1][2]
Q3: What are the general classes of degradation products I should expect?
Identifying degradation byproducts is crucial, as they may be more toxic or reactive than the parent compound.[6][16] Expected products include:
-
Hydroxylated Derivatives: Formed by the substitution of chlorine atoms with -OH groups via hydrolysis.
-
Ring-Opened Products: Resulting from the cleavage of the pyrrole ring, often through oxidative processes mediated by microbes or photochemistry.[17][18]
-
Dechlorinated Products: Where one or more chlorine atoms are removed, which can occur abiotically or biotically.
-
Conjugates: In biological systems, fungi or other organisms may add molecules like sugars or amino acids to the compound or its metabolites as a detoxification mechanism.[17]
Troubleshooting Guide: Common Experimental Issues
This section is designed to help you diagnose and solve specific problems encountered during your degradation studies.
Problem 1: My degradation rates are inconsistent and not reproducible.
Inconsistent results are a common challenge, often stemming from subtle variations in experimental conditions.[1][19]
-
Causality Check: Chemical and biological reactions are highly sensitive to their environment. Factors like pH, temperature, and light intensity must be rigorously controlled to ensure that the observed kinetics are due to the intended variable, not experimental drift.[11][12]
-
Troubleshooting Steps:
-
Verify pH Control: Is your buffer system robust enough to prevent pH shifts during the experiment? Measure the pH at the beginning and end of each time point. A significant drift indicates an inadequate buffer capacity.
-
Calibrate Temperature: Ensure your incubator, water bath, or chamber is accurately calibrated and maintains a stable temperature. Use a calibrated external thermometer for verification.
-
Standardize Light Source (for Photolysis): The output of lamps can decrease over time. Measure the light intensity (flux) before each experiment. Ensure the geometry between the light source and the samples is identical in every run.
-
Control Microbial Inoculum (for Biotic Studies): If using a microbial culture, ensure the inoculum is from the same growth phase and at the same cell density (e.g., measured by OD600) for each experiment. Indigenous microbial populations in environmental samples can vary widely.[8]
-
Problem 2: I'm observing unexpected peaks in my HPLC/LC-MS analysis.
The appearance of unknown peaks can indicate contamination, a novel degradation pathway, or analytical artifacts.
-
Causality Check: Every peak in a chromatogram must be accounted for. Unidentified peaks could represent critical, potentially bioactive, degradation products. A systematic approach is required to differentiate between contaminants, artifacts, and true metabolites.[20]
-
Troubleshooting Workflow: The following diagram outlines a logical workflow for identifying unknown analytical peaks.
// Nodes Start [label="Unknown Peak Detected\nin Chromatogram", fillcolor="#FBBC05"]; CheckControls [label="Analyze Controls:\n- Blank (Solvent)\n- Matrix Spike (T=0)\n- Sterile Control", fillcolor="#F1F3F4"]; PeakInBlank [label="Peak Present\nin Blank?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PeakInSterile [label="Peak Present\nin Sterile Control?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Contaminant [label="Result: Contamination\n(Solvent, Glassware, etc.)", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"]; AbioticProduct [label="Result: Abiotic\nDegradation Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; BioticProduct [label="Result: Biotic\nDegradation Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; HRMS [label="Characterize with HRMS:\n- Accurate Mass (Formula)\n- MS/MS Fragmentation (Structure)", fillcolor="#F1F3F4"];
// Edges Start -> CheckControls; CheckControls -> PeakInBlank; PeakInBlank -> Contaminant [label="Yes"]; PeakInBlank -> PeakInSterile [label="No"]; PeakInSterile -> AbioticProduct [label="Yes"]; PeakInSterile -> BioticProduct [label="No"]; AbioticProduct -> HRMS; BioticProduct -> HRMS; }
Caption: Workflow for identifying unknown analytical peaks.Problem 3: How do I definitively separate microbial degradation from abiotic degradation?
Many degradation experiments in environmental matrices (soil, water) or cell culture have the potential for both biotic and abiotic processes to occur simultaneously.
-
Causality Check: To claim microbial degradation, you must demonstrate that the degradation is significantly faster in the presence of viable microbes compared to a sterile environment where only abiotic factors are at play.[21]
-
Self-Validating Experimental Design: The key is to run parallel experiments. A robust protocol is provided in the next section.
-
Biotic System: The test compound in the non-sterile matrix (e.g., soil slurry, microbial culture).
-
Abiotic (Sterile) Control: The test compound in an identical matrix that has been sterilized (e.g., by autoclaving or gamma irradiation) to eliminate microbial activity.
-
-
Data Interpretation: If the degradation half-life is significantly shorter in the biotic system than in the abiotic control, it provides strong evidence for microbial degradation. If the rates are similar, the degradation is likely dominated by abiotic processes.
Experimental Protocols
These protocols provide a starting point for robust and reproducible degradation studies.
Protocol 1: pH-Dependent Hydrolysis Study
This protocol determines the rate of chemical hydrolysis as a function of pH.
-
Buffer Preparation: Prepare sterile aqueous buffers at a minimum of three pH levels (e.g., pH 4, 7, and 9).[22] Use buffers that do not interfere with your analytical method.
-
Sample Preparation: In amber glass vials (to exclude light), add the dichloropyrrole compound from a concentrated stock solution to each buffer to achieve the desired final concentration.
-
Incubation: Incubate the vials in a temperature-controlled environment (e.g., 25°C or 50°C) in the dark.
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), sacrifice a vial from each pH set.
-
Analysis: Immediately quench any reaction (if necessary, by freezing or pH adjustment) and analyze the concentration of the parent compound using a validated stability-indicating HPLC or LC-MS method.
-
Kinetics: Plot the natural logarithm of the concentration versus time. The slope of the line will give the pseudo-first-order rate constant (k), and the half-life can be calculated as t₁/₂ = 0.693/k.
Data Summary: Expected Influence of Factors on Degradation Rate
| Factor | Condition Change | Expected Impact on Hydrolysis | Expected Impact on Photolysis | Expected Impact on Microbial Degradation |
| pH | Move from neutral (7) to acidic (<5) or alkaline (>8) | Rate generally increases[5][13] | Can alter rate by changing the molecular form (ionized vs. neutral)[14][15] | Can inhibit or enhance activity depending on microbial species' optimal pH |
| Temperature | Increase | Rate increases significantly[5] | Minor effect on photochemical step, but can affect secondary reactions | Rate increases up to an optimal temperature, then decreases |
| Light | Increase intensity or use optimal wavelength | No direct effect (run in dark) | Rate increases[21] | Can inhibit some microbes, but generally not the primary factor |
Protocol 2: Differentiating Abiotic and Biotic Degradation
This experiment is designed to isolate the contribution of microorganisms to the degradation process.
-
Matrix Preparation: Prepare two batches of your chosen matrix (e.g., soil slurry, water sample).
-
Batch A (Non-Sterile): Use as is.
-
Batch B (Sterile): Sterilize using an appropriate method (e.g., autoclave for 20 min at 121°C). Note: Autoclaving can alter soil chemistry, so validation is needed.[23]
-
-
Spiking: Add the dichloropyrrole compound to replicate flasks for both Batch A and Batch B. Include a control for each batch containing no test compound to monitor for interfering peaks.
-
Incubation: Incubate all flasks under identical, controlled conditions (temperature, light/dark, shaking).
-
Sampling: At specified time points, remove aliquots from each flask.
-
Extraction & Analysis: Extract the compound from the matrix using a suitable method (e.g., QuEChERS, solid-phase extraction) and analyze by HPLC or LC-MS/MS.
-
Comparison: Compare the degradation kinetics between the sterile and non-sterile sets.
// Nodes Parent [label="Dichloropyrrole\nCompound", fillcolor="#FBBC05"]; Hydrolysis [label="Hydrolysis\n(pH, Temp)", fillcolor="#F1F3F4"]; Photolysis [label="Photolysis\n(Light, ROS)", fillcolor="#F1F3F4"]; Microbial [label="Microbial Action\n(Enzymes)", fillcolor="#F1F3F4"]; Products1 [label="Hydroxylated &\nDechlorinated Products", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Products2 [label="Ring Cleavage\nProducts", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Products3 [label="Further\nMetabolites", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Parent -> Hydrolysis; Parent -> Photolysis; Parent -> Microbial; Hydrolysis -> Products1; Photolysis -> Products1; Photolysis -> Products2; Microbial -> Products1; Microbial -> Products2; Products2 -> Products3; }
Caption: Major degradation pathways for dichloropyrrole compounds.References
- Microorganism-Driven 2,4-D Biodegradation: Current St
- Microbe-Induced Degradation of Pesticides.
- Microbial degrad
- Exploring the photodegradation of pyrroles. Kristopher McNeill Group, ETH Zurich. (URL: )
- Biodegradation of Common pesticides - Herbicides (2,4,D) and pesticides (DDT). SlideShare. (URL: )
- Analytical Methods for the Degrad
- Stability challenges in drug discovery. PubMed. (URL: )
- Evaluation of pesticides degradation by microorganisms in the soil of a new cropping system.
- The Effect of Water pH on Pesticide Effectiveness.
- What Factors Influence Stability? ARL Bio Pharma. (URL: )
- Kinetics of Hydrolysis and Products of Hydrolysis and Photolysis of Tetryl. DTIC. (URL: )
- Identification of the major degradation p
- The Effect of Wavelength and pH on the Direct Photolysis of Chlorophenols by Ultraviolet Excilamps.
- Analytical Methods - Toxicological Profile for Dichloropropenes. NCBI Bookshelf. (URL: )
- Photodegradation of 2,4-Dichlorophenol in Aqueous Systems under Simulated and Natural Sunlight.
- Degradation Mechanism of 2,4-Dichlorophenol by Fungi Isolated
- Effect of Abiotic Factors on Degrad
- Chemical Stability of Drugs. IIP Series. (URL: )
- Stability Challenges in Drug Discovery.
- Factors affecting stability of drugs. SlideShare. (URL: )
- Factors affecting the stability of drugs and drug metabolites in biological m
- Hydrolysis of chlorantraniliprole and cyantraniliprole in various pH buffer solutions. PubMed. (URL: )
- Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acryl
- The Impact of pH and Irradiation Wavelength on the Production of Reactive Oxidants during Chlorine Photolysis. PubMed. (URL: )
- Bacterial degradation of chlorophenols and their deriv
- Intermediates and mechanism of catalytic photodegradation of 2,4-dichlorophenoxyacetic acid.
- The stability challenge. Chemistry World. (URL: )
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- 10. ARL Bio Pharma | What Factors Influence Stability? [arlok.com]
- 11. Factors affecting the stability of drugs and drug metabolites in biological matrices [pubmed.ncbi.nlm.nih.gov]
- 12. Factors affecting stability of drugs | PPTX [slideshare.net]
- 13. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. The Impact of pH and Irradiation Wavelength on the Production of Reactive Oxidants during Chlorine Photolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Bacterial degradation of chlorophenols and their derivatives - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Effect of Abiotic Factors on Degradation of Imidacloprid - PubMed [pubmed.ncbi.nlm.nih.gov]
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strategies to prevent oxidation and polymerization of pyrrole scaffolds
A Senior Application Scientist's Guide to Preventing Oxidation and Polymerization
Welcome to the technical support center for handling pyrrole and its derivatives. As a Senior Application Scientist, I've seen firsthand how the inherent reactivity of the pyrrole scaffold can pose significant challenges in research and development. This guide is designed to provide you, our fellow scientists and drug development professionals, with practical, field-proven insights into preventing the unwanted oxidation and polymerization of these valuable compounds. Here, we'll move beyond simple protocols to explain the why behind each strategy, empowering you to troubleshoot effectively and ensure the integrity of your experiments.
Frequently Asked Questions (FAQs): The Chemistry of Pyrrole Instability
This section addresses the fundamental principles governing the reactivity of pyrrole scaffolds. Understanding these core concepts is the first step toward effective prevention and troubleshooting.
Q1: Why is my pyrrole compound so unstable? It darkens just by sitting in the flask!
A: The instability of pyrrole is rooted in its electron-rich aromatic structure. The lone pair of electrons on the nitrogen atom is delocalized into the five-membered ring, creating a π-electron system that is highly susceptible to electrophilic attack.[1] This electron richness makes the pyrrole ring prone to two primary degradation pathways:
-
Oxidation: Exposure to atmospheric oxygen can initiate a cascade of reactions, leading to the formation of colored, oxidized species and ultimately, polymeric materials.[2][3] This process is often accelerated by light.[1]
-
Acid-Catalyzed Polymerization: In the presence of acids, the pyrrole ring can be protonated. This disrupts the aromaticity and generates a highly reactive electrophilic species that is readily attacked by a neutral pyrrole molecule, initiating a rapid chain reaction to form dark, insoluble polymers, often referred to as "pyrrole black".[4]
Q2: What are the tell-tale visual signs of pyrrole degradation?
A: The most common and immediate indicator of pyrrole degradation is a change in color. A pure, freshly distilled pyrrole is a colorless to pale-yellow liquid.[5] Upon degradation, you will typically observe the following:
-
Color Deepening: The compound will progressively turn yellow, then brown, and finally black as polymerization proceeds.[4][6]
-
Precipitate Formation: The formation of insoluble, tar-like substances or dark precipitates is a clear sign of advanced polymerization.[4]
Q3: What factors can accelerate the degradation of my pyrrole-containing compound?
A: Several environmental and experimental factors can significantly increase the rate of pyrrole decomposition:
-
Air (Oxygen): As the primary oxidizing agent, oxygen is a major contributor to pyrrole instability.[2]
-
Light: Light, particularly UV radiation, can provide the energy to initiate radical reactions that lead to polymerization.[1]
-
Acids: Both Brønsted and Lewis acids can catalyze polymerization.[1][4] This includes not just acidic reagents but also acidic surfaces like standard silica gel.
-
Heat: Elevated temperatures increase the rate of both oxidation and polymerization reactions.[7]
-
Oxidizing Agents: The presence of strong oxidizers will, unsurprisingly, promote the oxidative degradation of the pyrrole ring.[1]
Troubleshooting Guide: Common Experimental Pitfalls
This section provides solutions to specific problems you might encounter during your work with pyrrole scaffolds.
Problem 1: My pyrrole compound decomposed during purification on a silica gel column.
-
Probable Cause: Standard silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. This acidic environment can catalyze the polymerization of sensitive pyrrole compounds, leading to dark streaks on the column and poor recovery of the desired product.[8][9]
-
Recommended Solutions:
-
Deactivate the Silica Gel: Before preparing your column, wash the silica gel with a solution of triethylamine (Et3N) in your eluent (typically 1-2% Et3N), then flush with the pure eluent until the pH of the eluate is neutral. This neutralizes the acidic sites.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina or Florisil®.
-
Avoid Chromatography: If possible, purify your compound by other means such as recrystallization or distillation to avoid contact with potentially acidic surfaces.[10]
-
Problem 2: My reaction mixture turned black after adding a strong acid (e.g., TFA, HCl).
-
Probable Cause: You are observing classic acid-catalyzed polymerization.[4] The strong acid protonates the pyrrole ring, destroying its aromaticity and initiating a rapid polymerization cascade.[4]
-
Recommended Solutions:
-
Protect the Pyrrole Nitrogen: The most effective strategy is to install an electron-withdrawing protecting group on the pyrrole nitrogen.[4] This reduces the electron density of the ring, making it less susceptible to protonation and subsequent electrophilic attack.[4][11][12]
-
Use Milder Conditions: If the reaction allows, explore the use of milder Lewis or Brønsted acids that may not be strong enough to induce polymerization but can still catalyze your desired transformation.[4]
-
Problem 3: My N-Boc protected pyrrole degraded when I tried to perform a reaction in strong acid.
-
Probable Cause: The tert-butoxycarbonyl (Boc) group is specifically designed to be removed under strongly acidic conditions, such as with trifluoroacetic acid (TFA).[4][13][14] The acid is cleaving the Boc group, exposing the unprotected pyrrole, which then immediately polymerizes in the acidic medium.[4]
-
Recommended Solutions:
-
Change the Protecting Group: Switch to a protecting group that is stable in strong acid. Sulfonyl groups like tosyl (Ts) or benzenesulfonyl (Bs) are excellent, highly stable alternatives.[4][11][12]
-
Strategic Synthesis: Redesign your synthetic route to perform the acid-sensitive step before introducing the pyrrole or after it has been transformed into a more stable derivative.
-
Preventative Strategies & Protocols
Proactive measures are crucial for successfully working with pyrrole scaffolds. The following strategies and protocols will help you maintain the integrity of your compounds.
Rigorous Air-Free Technique
Given the sensitivity of pyrroles to oxygen, employing air-free techniques is paramount.[15]
-
Inert Atmosphere: Always handle pyrrole compounds under an inert atmosphere of nitrogen or argon.[1][2] This can be achieved using a glovebox or a Schlenk line.[15][16]
-
Deoxygenated Solvents: Solvents should be thoroughly deoxygenated before use. This can be accomplished by several methods:
-
Purging: Bubbling a stream of inert gas (nitrogen or argon) through the solvent for at least 30-60 minutes is a common and effective method.[17]
-
Freeze-Pump-Thaw: For more rigorous deoxygenation, perform at least three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases, and then thawing under an inert atmosphere.
-
Protocol: Solvent Deoxygenation via Purging
-
Assemble a clean, dry flask equipped with a magnetic stir bar.
-
Add the solvent to the flask.
-
Seal the flask with a septum.
-
Insert a long needle connected to an inert gas source, ensuring the needle tip is below the solvent surface.
-
Insert a second, shorter needle to act as a vent.
-
Bubble the inert gas through the solvent with gentle stirring for 30-60 minutes.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a positive pressure of inert gas in the flask.
Strategic Use of N-Protecting Groups
Protecting the pyrrole nitrogen with an electron-withdrawing group is the most robust strategy to prevent both oxidation and acid-catalyzed polymerization.[4] These groups decrease the electron density of the pyrrole ring, thereby reducing its reactivity.[11][12][18]
| Protecting Group | Abbreviation | Stability | Deprotection Conditions |
| tert-Butoxycarbonyl | Boc | Stable to base, hydrogenolysis. Labile to strong acid. | TFA; HCl in dioxane.[13][14] |
| p-Toluenesulfonyl | Ts | Very stable to acid, mild base, and many oxidizing/reducing agents. | Magnesium in methanol; Sodium amalgam.[4] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Stable to a wide range of conditions including bases and organometallics. | Fluoride sources (e.g., TBAF); Strong Lewis or Brønsted acids.[19][20][21] |
Workflow for Choosing a Protecting Group
Caption: Decision workflow for selecting a suitable N-protecting group for a pyrrole scaffold.
Protocol: N-Tosylation of Pyrrole
This protocol describes a general method for protecting the pyrrole nitrogen with a tosyl group, which imparts high stability in acidic media.[4]
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, decant the hexanes, and dry the NaH under vacuum.[4]
-
Deprotonation: Add anhydrous tetrahydrofuran (THF) to the NaH. Cool the flask to 0 °C in an ice bath. Slowly add a solution of pyrrole (1.0 equivalent) in anhydrous THF to the NaH suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour to ensure complete deprotonation.[4][5]
-
Tosylation: Cool the mixture back to 0 °C and add a solution of p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous THF dropwise.[4]
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Workup: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH4Cl). Extract the product with ethyl acetate. Combine the organic layers, wash with water and then brine.[4]
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, using a hexane/ethyl acetate gradient) to yield N-tosylpyrrole.[4]
Proper Storage and Handling
Correct storage is critical for the long-term stability of pyrrole and its derivatives.
-
Temperature: Store pyrrole and its derivatives at low temperatures (+2°C to +8°C is common).[1] For long-term storage, freezing at -20°C or even -80°C under an inert atmosphere can effectively halt polymerization.[2]
-
Atmosphere: Always store under an inert gas like nitrogen or argon to prevent oxidation.[1][2]
-
Light: Protect from light by storing in amber vials or by wrapping the container with aluminum foil.[1]
-
Purification before Use: Pyrrole is often distilled immediately before use to remove any polymeric impurities that may have formed during storage.[3][22] Distillation under reduced pressure is recommended to avoid thermal degradation.[10]
Mechanism of Pyrrole Polymerization
The polymerization of pyrrole can be initiated by either an oxidative process or by acid catalysis. The diagrams below illustrate these pathways.
Caption: Simplified mechanism of oxidative polymerization of pyrrole.[7][23]
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Validation & Comparative
A Comparative Guide to DNA Gyrase Inhibitors: Evaluating Pyrrolamides Against Established Agents
In the ever-present battle against bacterial resistance, the discovery and development of novel antibacterial agents with unique mechanisms of action are paramount. DNA gyrase, an essential bacterial enzyme that controls DNA topology, remains a clinically validated and highly attractive target.[1] This guide provides a comprehensive comparison of a promising class of DNA gyrase inhibitors, the pyrrolamides, with a focus on dihalogenated pyrrole-2-carboxamides, against established inhibitor classes such as quinolones and aminocoumarins. We will delve into their mechanisms of action, present comparative experimental data, and provide detailed protocols for key assays, offering valuable insights for researchers and drug development professionals.
The Central Role of DNA Gyrase in Bacterial Survival
DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into bacterial DNA, a process crucial for DNA replication, transcription, and recombination.[1] This enzyme is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit possesses ATPase activity that powers the DNA supercoiling reaction. The absence of a direct human homolog makes DNA gyrase an ideal target for selective antibacterial therapy.
Mechanisms of Action: A Tale of Different Binding Sites
The primary distinction between different classes of DNA gyrase inhibitors lies in their specific binding sites and mechanisms of inhibition.
-
Quinolones (e.g., Ciprofloxacin): This widely used class of synthetic antibiotics targets the GyrA subunit . Quinolones stabilize the complex formed between DNA gyrase and the cleaved DNA, preventing the re-ligation of the DNA strands. This leads to an accumulation of lethal double-strand breaks, ultimately causing bacterial cell death.
-
Aminocoumarins (e.g., Novobiocin): These natural product antibiotics act as competitive inhibitors of the ATPase activity of DNA gyrase. They bind to the GyrB subunit at the ATP-binding pocket, preventing the conformational changes required for DNA strand passage and subsequent supercoiling.
-
Pyrrolamides (e.g., 4,5-dichloro-1H-pyrrole-2-carboxamide and its analogs): This newer class of synthetic inhibitors also targets the GyrB subunit , binding to the ATP pocket and inhibiting the enzyme's ATPase function.[2] The halogen substitutions on the pyrrole ring are crucial for their potent inhibitory activity.[3]
-
Simocyclinone D8: This unique natural product exhibits a novel mechanism of action by binding to the N-terminal domain of the GyrA subunit and preventing the initial binding of DNA to the enzyme, representing a distinct inhibitory strategy.
The differing mechanisms of action are visually represented in the following diagram:
Caption: Mechanisms of DNA gyrase inhibition by different classes of compounds.
Comparative Performance: A Data-Driven Analysis
Table 1: DNA Gyrase Inhibitory Activity (IC50)
| Inhibitor Class | Compound | Target Enzyme | IC50 (µM) | Reference |
| Pyrrolamide Analog | 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide derivative | E. coli DNA Gyrase | 0.0193 | [4] |
| Pyrrolamide Analog | 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrid | E. coli DNA Gyrase | 0.90 | [5] |
| Quinolone | Ciprofloxacin | E. coli DNA Gyrase | ~1.0 | [1] |
| Aminocoumarin | Novobiocin | E. coli DNA Gyrase | ~0.1 | [1] |
Table 2: Antibacterial Activity (MIC)
| Inhibitor Class | Compound | S. aureus (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | Reference |
| Pyrrolamide Analog | 1-(4-chlorobenzyl)-1H-pyrrole-2-carboxamide derivative | - | 1.56 | 3.56 | [6] |
| Quinolone | Ciprofloxacin | 0.25 - 1.0 | 0.015 - 0.12 | 0.25 - 1.0 | [7] |
| Aminocoumarin | Novobiocin | 0.06 - 0.25 | 16 - 128 | >128 | [7] |
Note: The data for pyrrolamide analogs are for specific derivatives as cited and may not be representative of all compounds in this class. Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions.
From the available data, it is evident that dihalogenated pyrrolamide derivatives exhibit potent, low nanomolar inhibition of DNA gyrase, comparable to or even exceeding that of established inhibitors like novobiocin and ciprofloxacin at the enzymatic level.[4] However, their whole-cell antibacterial activity, particularly against Gram-negative bacteria, can be influenced by factors such as cell permeability and efflux pump activity.
Experimental Protocols: Methodologies for Evaluation
To ensure the reproducibility and validity of inhibitor studies, standardized experimental protocols are essential. Below are detailed step-by-step methodologies for two key assays used in the evaluation of DNA gyrase inhibitors.
DNA Gyrase Supercoiling Assay
This assay measures the ability of an inhibitor to prevent the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase.
Caption: Workflow for a typical DNA gyrase supercoiling assay.
Step-by-Step Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, prepare a reaction mixture containing 5X gyrase assay buffer (typically containing Tris-HCl, KCl, MgCl2, DTT, and spermidine), relaxed plasmid DNA (e.g., pBR322), and ATP.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or a vehicle control (e.g., DMSO) to the reaction tubes.
-
Enzyme Addition: Initiate the reaction by adding a pre-determined amount of purified DNA gyrase enzyme to each tube.
-
Incubation: Incubate the reactions at 37°C for a specified time, typically 30-60 minutes, to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop solution containing a detergent (e.g., SDS) and a protease (e.g., proteinase K) to digest the enzyme. A loading dye is also typically included.
-
Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster through the gel than relaxed DNA.
-
Visualization: Stain the gel with a DNA-intercalating agent (e.g., ethidium bromide) and visualize the DNA bands under UV light.
-
Data Analysis: Quantify the intensity of the supercoiled and relaxed DNA bands. The percentage of inhibition is calculated relative to the control reaction without an inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of supercoiling activity, is then determined by plotting the percentage of inhibition against the inhibitor concentration.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol (Broth Microdilution Method):
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable bacterial growth medium, such as Mueller-Hinton Broth.
-
Bacterial Inoculum Preparation: Prepare a standardized inoculum of the test bacterial strain equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the wells.
-
Inoculation: Inoculate each well of the microtiter plate containing the serially diluted compound with the bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.
Conclusion and Future Perspectives
The dihalogenated pyrrole-2-carboxamides represent a promising class of DNA gyrase inhibitors with potent enzymatic activity. Their mechanism of action, targeting the GyrB ATPase domain, offers an alternative to the widely used quinolones and may provide an avenue to combat resistance. While their whole-cell activity can be a challenge, particularly against Gram-negative pathogens, ongoing research into optimizing their structure to improve permeability and evade efflux mechanisms holds significant promise. Further investigation into the structure-activity relationships of this class, coupled with detailed in vivo efficacy and safety profiling, will be crucial in determining their potential as future antibacterial therapeutics. The experimental methodologies outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other novel DNA gyrase inhibitors.
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A Comparative Guide to the Structure-Activity Relationship of 4,5-Dichloro-1H-pyrrole-2-carboxamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The 4,5-dichloro-1H-pyrrole-2-carboxamide scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds. The halogenation pattern on the pyrrole ring plays a crucial role in modulating the pharmacological properties of these molecules. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, with a focus on their antibacterial and anticancer activities. We will delve into the design rationale behind various structural modifications and present supporting experimental data and detailed protocols.
The Significance of the Dichlorinated Pyrrole Core
The pyrrole ring is a fundamental component of many natural products and synthetic drugs, exhibiting a wide array of biological activities.[1] Halogenation of the pyrrole nucleus is a key strategy to enhance the potency and selectivity of these compounds. The presence of chlorine atoms at the C4 and C5 positions of the pyrrole-2-carboxamide core creates a unique electronic and steric environment that can significantly influence interactions with biological targets. This di-chlorinated scaffold has been identified as a crucial component in the development of novel therapeutic agents.
Comparative Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is highly dependent on the nature and position of substituents on the pyrrole ring and the carboxamide moiety. This section compares the SAR of these analogs in the context of their antibacterial and anticancer properties.
Antibacterial Activity: Targeting DNA Gyrase
A significant body of research has focused on di-halogenated pyrrole-2-carboxamide derivatives as potent inhibitors of bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication.[2] The 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamido moiety, a close structural relative of our core structure, has been identified as a key pharmacophore in this class of antibacterial agents.
Key SAR Observations for Antibacterial Activity:
-
Halogenation Pattern: The presence of two chlorine atoms on the pyrrole ring is often crucial for potent inhibitory activity against DNA gyrase.
-
N-Aryl Substitution: The nature of the aryl group attached to the carboxamide nitrogen significantly impacts potency. Electron-withdrawing and lipophilic groups on the aryl ring can enhance activity. For instance, a series of N-arylpyrrole derivatives demonstrated that compounds with specific substitutions outperformed the antibiotic levofloxacin against methicillin-resistant Staphylococcus aureus (MRSA).[3][4]
-
Substituents at C5: While our core structure is unsubstituted at C5, studies on related analogs, such as 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamides, indicate that a small alkyl group like methyl at this position is well-tolerated and can contribute to favorable interactions within the enzyme's active site.[1]
The following table summarizes the antibacterial activity of representative N-arylpyrrole analogs against MRSA, highlighting the impact of the substituent on the aryl ring.
| Compound ID | R Group (on N-aryl) | MIC against MRSA (µg/mL) | Reference |
| Va | H | 32 | [3] |
| Vb | 4-F | 4 | [3] |
| Vc | 4-Cl | 4 | [3] |
| Ve | 4-CH3 | 4 | [3] |
| Levofloxacin | - | 8 | [3] |
Table 1: Antibacterial Activity of N-Arylpyrrole Analogs. This table illustrates how substitutions on the N-aryl ring of the pyrrole-2-carboxamide scaffold influence the minimum inhibitory concentration (MIC) against MRSA.
Anticancer Activity: Diverse Mechanisms of Action
Pyrrole derivatives have shown considerable promise as anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.[5][6] While direct SAR studies on this compound analogs in oncology are emerging, research on related structures provides valuable insights. For instance, a series of alkynylated pyrrole derivatives were evaluated for their anticancer properties, with some compounds showing significant growth inhibition against various cancer cell lines.[5][7]
Key SAR Observations for Anticancer Activity:
-
Substitution on the Pyrrole Ring: The introduction of various substituents on the pyrrole core can modulate the anticancer potency. For example, in a series of alkynylated pyrrole derivatives, specific substitution patterns led to compounds with low micromolar IC50 values against cancer cell lines like U251 (glioblastoma) and A549 (lung cancer).[5]
-
The Carboxamide Moiety: Modifications to the carboxamide group can influence the compound's ability to interact with cancer-related targets. Fused pyrrole systems have also been explored, with some demonstrating promising cytotoxic effects.[8]
-
Kinase Inhibition: The pyrrole indolin-2-one scaffold is a well-known kinase inhibitor framework.[6] Halogenation, including dichlorination, on the pyrrole or associated aromatic rings can enhance inhibitory activity against key kinases involved in cancer progression, such as VEGFR-2 and PDGFRβ.[6][9]
The following table presents the anticancer activity of selected pyrrole derivatives against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 12l (alkynylated pyrrole) | U251 (Glioblastoma) | 2.29 ± 0.18 | [5] |
| 12l (alkynylated pyrrole) | A549 (Lung) | 3.49 ± 0.30 | [5] |
| Spiro-thiadiazole-carboxamide 1 | RXF393 (Renal) | 7.01 ± 0.39 | [10] |
| Spiro-thiadiazole-carboxamide 1 | LOX IMVI (Melanoma) | 9.55 ± 0.51 | [10] |
| Doxorubicin (Control) | RXF393 (Renal) | 13.54 ± 0.82 | [10] |
Table 2: Anticancer Activity of Pyrrole Analogs. This table showcases the cytotoxic potential of various pyrrole-based compounds against different human cancer cell lines, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
Experimental Protocols
To ensure scientific integrity and enable reproducibility, this section provides detailed methodologies for key assays used in the evaluation of this compound analogs.
DNA Gyrase Supercoiling Inhibition Assay
This assay is fundamental for assessing the antibacterial potential of compounds targeting DNA gyrase.
Principle: DNA gyrase introduces negative supercoils into relaxed circular DNA in an ATP-dependent manner. Inhibitors of this enzyme prevent this supercoiling. The different topological forms of DNA (relaxed vs. supercoiled) can be separated and visualized by agarose gel electrophoresis.[11]
Step-by-Step Protocol:
-
Reaction Setup: Prepare a reaction mixture containing assay buffer (35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL albumin), relaxed pBR322 plasmid DNA, and the test compound at various concentrations.
-
Enzyme Addition: Initiate the reaction by adding purified E. coli DNA gyrase to the mixture.
-
Incubation: Incubate the reaction at 37°C for 30-60 minutes to allow for the supercoiling reaction to proceed.
-
Reaction Termination: Stop the reaction by adding a stop buffer containing a DNA loading dye and a protein denaturant (e.g., SDS).
-
Agarose Gel Electrophoresis: Load the reaction products onto a 1% agarose gel and perform electrophoresis to separate the supercoiled and relaxed DNA forms.
-
Visualization and Analysis: Stain the gel with a DNA intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. The inhibition of supercoiling is determined by the decrease in the intensity of the supercoiled DNA band and the corresponding increase in the relaxed DNA band with increasing inhibitor concentration. The IC50 value is the concentration of the compound that inhibits 50% of the gyrase activity.
MTT Cell Viability Assay
The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cells.[12][13]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases of viable cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.[12]
Step-by-Step Protocol: [12]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with serial dilutions of the pyrrole-based compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting cell viability against compound concentration.
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams illustrate a typical experimental workflow and a simplified signaling pathway.
Caption: A simplified diagram of the intrinsic apoptosis pathway induced by some anticancer agents.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel antibacterial and anticancer agents. Structure-activity relationship studies on analogous compounds reveal that the biological activity is finely tuned by the substitution patterns on both the pyrrole ring and the N-aryl carboxamide moiety. For antibacterial activity, targeting DNA gyrase, specific halogenation and appropriate N-aryl substituents are critical for potency. In the realm of anticancer research, di-chlorinated pyrrole derivatives and their analogs have demonstrated efficacy through various mechanisms, including kinase inhibition and the induction of apoptosis. The experimental protocols provided herein offer a foundation for the consistent evaluation of new analogs. Future research in this area should focus on synthesizing and evaluating a broader range of this compound derivatives to establish a more comprehensive SAR and to identify lead candidates with enhanced potency and selectivity for various therapeutic targets.
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A Comparative Guide to Dichloropyrrole and Dibromopyrrole Carboxamides in Antibacterial Assays
In the global effort to combat antimicrobial resistance, the scientific community is continuously exploring novel molecular scaffolds that can serve as the basis for next-generation antibiotics. Among these, halogenated pyrrole carboxamides have emerged as a particularly promising class of compounds. This guide provides an in-depth comparison of two prominent subclasses: dichloropyrrole and dibromopyrrole carboxamides. We will delve into their synthesis, mechanism of action, comparative antibacterial efficacy, and the critical structure-activity relationships that govern their potency, supported by experimental data and established protocols.
The Strategic Importance of Halogenated Pyrroles
The pyrrole ring is a fundamental five-membered heterocycle found in many natural products with potent biological activities.[1] Halogenation of this scaffold is a key chemical strategy to enhance antibacterial efficacy. The introduction of electron-withdrawing halogen atoms like chlorine and bromine can significantly alter the molecule's physicochemical properties, such as lipophilicity and the acidity of the pyrrole N-H group. These modifications are crucial for improving interactions with bacterial target enzymes and enhancing cell membrane penetration.[2] Both dichlorinated and dibrominated pyrrole carboxamides have been identified as powerful antibacterial agents, making a direct comparison essential for guiding future drug development efforts.[2][3]
Synthesis of Dihalo-Pyrrole Carboxamide Scaffolds
The synthesis of both dichloropyrrole and dibromopyrrole carboxamides generally follows a convergent strategy: the halogenation of a pyrrole precursor followed by an amide coupling reaction.
General Synthetic Approach:
-
Halogenation of the Pyrrole Ring: The core pyrrole-2-carboxylic acid or its ester derivative is subjected to electrophilic halogenation. For dichlorination, reagents like N-chlorosuccinimide (NCS) are commonly used. For dibromination, a solution of bromine in acetic acid is a standard method.[4] The reaction conditions are controlled to achieve the desired di-substitution pattern, typically at the 4,5- or 3,4- positions.
-
Activation of the Carboxylic Acid: The resulting dihalopyrrole-2-carboxylic acid is activated to facilitate amide bond formation. This is often achieved by converting the carboxylic acid to an acid chloride using reagents like oxalyl chloride or thionyl chloride.[5]
-
Amide Coupling: The activated acid chloride is then reacted with a desired amine to form the final dihalopyrrole carboxamide product.
This versatile approach allows for the generation of large libraries of compounds by varying the amine component, enabling extensive structure-activity relationship (SAR) studies.
Caption: Generalized synthesis of dihalopyrrole carboxamides.
Mechanism of Action: Targeting Bacterial DNA Gyrase
A primary reason for the potent antibacterial activity of pyrrole carboxamides, often referred to as pyrrolamides, is their ability to inhibit bacterial DNA gyrase.[6][7][8] DNA gyrase is a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[8] It introduces negative supercoils into DNA, a process vital for relieving torsional stress.
Pyrrolamides specifically target the GyrB subunit of the DNA gyrase enzyme, binding to the ATP (adenosine triphosphate) pocket.[6] This competitive inhibition prevents ATP from binding and being hydrolyzed, which is necessary for the enzyme's function. The disruption of this process leads to the cessation of DNA synthesis and, ultimately, bacterial cell death.[7] This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, making pyrrolamides promising candidates for overcoming existing resistance.
Caption: Inhibition of DNA Gyrase by Dihalopyrrole Carboxamides.
Comparative Efficacy: Dichloro- vs. Dibromopyrrole Carboxamides
Dichloropyrrole Carboxamides: Derivatives based on the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide core have demonstrated exceptional potency, particularly against Gram-positive pathogens.[2]
-
One optimized derivative exhibited a Minimum Inhibitory Concentration (MIC) value as low as 0.008 µg/mL against Staphylococcus aureus.[2]
-
This compound also showed strong activity against the Gram-negative bacterium Escherichia coli, with an MIC of 1 µg/mL .[2]
-
The high activity is attributed to the two chlorine atoms, which are lipophilic and electron-withdrawing. This enhances hydrophobic interactions within the ATP binding pocket of GyrB and lowers the pKa of the pyrrole N-H proton, leading to a stronger hydrogen bond with a key aspartate residue in the enzyme's active site.[2]
Dibromopyrrole Carboxamides: Compounds featuring the 4,5-dibromo-1H-pyrrole-2-carboxamide scaffold are also potent DNA gyrase inhibitors.[3]
-
Studies on novel hybrids have shown promising activity, particularly against Gram-negative organisms and mycobacteria.[3]
-
One of the most active dibromo-derivatives displayed an MIC of 1.56 µg/mL against Mycobacterium tuberculosis.[3]
-
These compounds have been shown to effectively inhibit E. coli DNA gyrase with IC₅₀ values in the sub-micromolar range (e.g., 0.28 µM).[3]
Data Summary Table:
| Compound Class | Core Scaffold | Target Organism | Potency (MIC or IC₅₀) | Reference |
| Dichloropyrrole | 3,4-dichloro-5-methyl-pyrrole | Staphylococcus aureus | 0.008 µg/mL (MIC) | [2] |
| Dichloropyrrole | 3,4-dichloro-5-methyl-pyrrole | Escherichia coli | 1 µg/mL (MIC) | [2] |
| Dibromopyrrole | 4,5-dibromo-N-phenyl-pyrrole | E. coli DNA Gyrase | 0.28 µM (IC₅₀) | [3] |
| Dibromopyrrole | 4,5-dibromo-N-phenyl-pyrrole | Mycobacterium tuberculosis | 1.56 µg/mL (MIC) | [3] |
Analysis: The data suggests that the 3,4-dichloropyrrole scaffold can lead to compounds with extraordinarily high potency against Gram-positive bacteria like S. aureus, reaching the nano-gram per milliliter range. While dibromopyrrole derivatives are also highly active DNA gyrase inhibitors, the reported MIC values from available studies indicate potent activity against mycobacteria and Gram-negative bacteria, though perhaps not reaching the same exceptional levels against S. aureus as the most optimized dichlorinated compounds.[2][3]
This difference likely stems from the specific structure-activity relationships. The smaller size and higher electronegativity of chlorine compared to bromine may allow for a more optimal fit and stronger electrostatic interactions in the GyrB pocket of certain bacterial species. Conversely, the greater size and polarizability of bromine might be advantageous for activity against other targets or in penetrating the complex cell wall of mycobacteria.
Experimental Protocol: Broth Microdilution for MIC Determination
To ensure the reproducibility and validity of antibacterial assays, a standardized protocol is essential. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Workflow for the Broth Microdilution MIC Assay.
Step-by-Step Methodology:
-
Plate Preparation: Aseptically dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution:
-
Prepare a solution of the test compound (e.g., in DMSO) at twice the highest desired final concentration.
-
Add 100 µL of this solution to well 1. This well now contains 50 µL of broth and 50 µL of compound solution after the next step.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10.
-
Well 11 serves as the positive growth control (no compound), and well 12 serves as the sterility control (no compound, no bacteria).
-
-
Inoculum Preparation: Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the assay wells.
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in wells 1-11 is now 100 µL.
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours under ambient air conditions.
-
Result Interpretation: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by using a plate reader to measure optical density.
Conclusion and Future Perspectives
This guide highlights that both dichloropyrrole and dibromopyrrole carboxamides are highly effective classes of antibacterial agents that function by inhibiting the essential bacterial enzyme DNA gyrase.
-
Dichloropyrrole carboxamides have been optimized to achieve exceptional, best-in-class potency against challenging Gram-positive pathogens like S. aureus. The specific 3,4-dichloro substitution pattern appears critical for these high levels of activity.[2]
-
Dibromopyrrole carboxamides also demonstrate potent DNA gyrase inhibition and show significant promise against a different spectrum of pathogens, including Gram-negative bacteria and Mycobacterium tuberculosis.[3]
The choice between a "dichloro" and "dibromo" strategy in a drug discovery program should be guided by the target pathogen and the desired therapeutic profile. The subtle differences in size, electronegativity, and lipophilicity between chlorine and bromine are not trivial; they are powerful tools for medicinal chemists to fine-tune activity and properties.
Future research should focus on direct comparative studies of analogous pairs to elucidate more precise SAR. Furthermore, exploring mixed halogenation (i.e., chloro-bromo-pyrroles) could yield compounds with a unique and potentially broader spectrum of activity. By continuing to build upon this foundational knowledge, halogenated pyrrole carboxamides will remain a vital scaffold in the critical search for novel antibiotics.
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Baciu, C., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. Molecules. Available at: [Link]
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Osei, B. Y., et al. (2014). A comparative study of MIC evaluator test with the broth microdilution method for antimicrobial susceptibility testing of Enterobacter. Journal of Advances in Biology & Biotechnology. Available at: [Link]
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Navigating the Maze: A Comparative Guide to Validating Pyrrole-2-Carboxamide Fragment Hits
In the landscape of fragment-based drug discovery (FBDD), the identification of initial "hits" from a screening campaign is a moment of both excitement and critical evaluation. This is particularly true for privileged scaffolds like the pyrrole-2-carboxamide core, a versatile motif found in numerous bioactive molecules. However, a primary hit is merely a starting point. The subsequent validation process is paramount to ensure that these low-affinity fragments are genuine binders and worthy of the extensive medicinal chemistry efforts required for their evolution into potent leads.
This guide provides an in-depth comparison of key biophysical and biochemical techniques for validating fragment hits, with a specific focus on the nuances and considerations for fragments centered around the pyrrole-2-carboxamide core. We will delve into the causality behind experimental choices, emphasizing the creation of a robust, self-validating workflow to minimize false positives and build a strong foundation for your drug discovery program.
The Fragment Validation Funnel: A Strategic Imperative
The primary goal of hit validation is to confidently distinguish true binding events from artifacts of the screening process. Given the inherent low affinity of fragments, typically in the high micromolar to millimodal range, sensitive and orthogonal validation methods are essential.[1][2] A multi-tiered approach, often termed a "validation funnel" or "cascade," is the most effective strategy. This involves progressing hits through a series of increasingly rigorous and information-rich assays.
Comparative Analysis of Key Validation Techniques
The selection of validation assays is a critical decision that should be guided by the nature of the target protein, the properties of the fragment library, and the available instrumentation. For pyrrole-2-carboxamide fragments, which possess both hydrogen bond donors and acceptors, as well as a variable aromatic or aliphatic "tail," a combination of techniques that can probe different aspects of the binding interaction is highly recommended.
| Technique | Principle | Information Gained | Pros | Cons | Suitability for Pyrrole-2-Carboxamide Hits |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[3][4][5] | Binding affinity (KD), kinetics (kon, koff), stoichiometry.[3] | Real-time, label-free, low protein consumption, provides kinetic data.[4][5] | Target immobilization can affect activity, potential for mass transport artifacts, sensitive to buffer composition.[4] | Excellent . Provides robust confirmation of direct binding and quantitative affinity data. The kinetic information can be valuable for early SAR. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a target in solution.[6][7][8] | Binding affinity (KD), stoichiometry (n), enthalpy (ΔH), entropy (ΔS).[7][8] | Label-free, solution-based, provides a complete thermodynamic profile of the interaction.[6][8] | Requires larger amounts of protein and compound, lower throughput, can be challenging for very weak interactions.[7] | Gold Standard for Thermodynamics . Crucial for understanding the driving forces of binding, which is key for optimizing the pyrrole-2-carboxamide scaffold. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detects changes in the nuclear spin states of atoms upon ligand binding.[9][10][11] | Binding confirmation, binding site mapping (protein-observed), ligand conformation (ligand-observed).[9][10] | Highly sensitive to weak interactions, provides structural information in solution, can screen mixtures.[10][11] | Requires isotopically labeled protein for some methods, lower throughput, requires specialized equipment and expertise. | Highly Informative . Ligand-observed methods like Saturation Transfer Difference (STD) NMR are excellent for confirming binding. Protein-observed methods can map the binding site, guiding medicinal chemistry efforts.[12][13] |
| X-ray Crystallography | Determines the three-dimensional structure of a protein-ligand complex at atomic resolution.[14][15][16][17] | High-resolution binding mode, identifies key interactions, reveals conformational changes.[17][18] | Provides unambiguous structural evidence of binding, guides structure-based drug design.[18] | Requires well-diffracting crystals, can be time-consuming, may not be feasible for all targets.[14][15] | Ultimate Validation . Provides the most detailed picture of how the pyrrole-2-carboxamide core and its substituents interact with the target, enabling rational fragment evolution.[16] |
| Differential Scanning Fluorimetry (DSF) | Measures the change in protein melting temperature upon ligand binding. | Binding confirmation (thermal shift, ΔTm). | High-throughput, low sample consumption, simple assay setup. | Indirect measure of binding, prone to false positives and negatives, provides no information on binding site or affinity. | Good for Initial Triage . Can be used as a rapid, initial screen to prioritize hits for more rigorous validation, but should not be used as a standalone validation method.[19] |
| Biochemical/Functional Assays | Measures the effect of the fragment on the biological activity of the target (e.g., enzyme inhibition).[20][21] | Functional confirmation of binding, IC50/EC50 values. | Directly links binding to a functional outcome. | May not be sensitive enough for weak fragments, can be prone to artifacts at high compound concentrations.[20] | Important for Later Stages . While challenging for initial low-affinity fragments, demonstrating functional activity is a critical step in the validation process.[22] |
Experimental Protocols: A Practical Guide
The following are generalized, step-by-step methodologies for key validation experiments. It is crucial to optimize these protocols for your specific target and fragment series.
Surface Plasmon Resonance (SPR) Validation
Objective: To confirm direct binding of pyrrole-2-carboxamide hits to the target protein and determine their binding affinity and kinetics.
Methodology:
-
Immobilization: Covalently immobilize the target protein onto a sensor chip surface (e.g., CM5 chip via amine coupling). Aim for a low immobilization density to minimize mass transport limitations. Include a reference flow cell with a mock immobilization to subtract non-specific binding.
-
Buffer Scouting: Identify an optimal running buffer that maintains protein stability and minimizes non-specific binding. This may require screening different pH values, salt concentrations, and detergents.
-
Fragment Preparation: Prepare a dilution series of the pyrrole-2-carboxamide fragment in the running buffer. Ensure the final DMSO concentration is matched between all samples and the running buffer to minimize solvent effects.[4][5]
-
Binding Analysis: Inject the fragment solutions over the target and reference flow cells. Start with a single high concentration to confirm binding, followed by a dose-response series to determine affinity.
-
Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to an appropriate binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC) Validation
Objective: To obtain a complete thermodynamic profile of the fragment-protein interaction.
Methodology:
-
Sample Preparation: Dialyze both the protein and the fragment into the same buffer to minimize buffer mismatch effects. The fragment should be dissolved in the dialysis buffer.
-
Concentration Determination: Accurately determine the concentrations of both the protein and the fragment stock solutions.
-
ITC Experiment: Load the protein solution into the sample cell and the fragment solution into the syringe. Perform a series of small injections of the fragment into the protein solution while monitoring the heat change.
-
Control Experiments: Perform control titrations, such as injecting the fragment into buffer and buffer into the protein solution, to account for heats of dilution.
-
Data Analysis: Integrate the heat flow data to obtain the heat change per injection. Fit the resulting binding isotherm to a suitable binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated. For very weak binders, a displacement titration may be necessary.[7]
Conclusion: Building Confidence in Your Hits
Validating hits from a fragment screen, especially for a versatile scaffold like pyrrole-2-carboxamide, is a multi-faceted process that requires a thoughtful and rigorous approach. By employing a cascade of orthogonal biophysical and biochemical techniques, researchers can systematically build a comprehensive understanding of the binding event. This not only eliminates false positives but also provides invaluable information on affinity, thermodynamics, and binding mode that is critical for guiding the subsequent structure-activity relationship (SAR) studies and ultimately, the successful evolution of a fragment hit into a viable drug candidate.
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Angulo, J., & Pellecchia, M. (2011). NMR screening and hit validation in fragment based drug discovery. Current Pharmaceutical Design, 17(18), 1738-1756. [Link]
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Ciulli, A. (2013). NMR screening in fragment-based drug design: a practical guide. Methods in Molecular Biology, 1008, 339-358. [Link]
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Klebe, G., et al. (2012). Thermodynamic signatures of fragment binding: Validation of direct versus displacement ITC titrations. Biochimica et Biophysica Acta (BBA) - General Subjects, 1820(12), 1860-1870. [Link]
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Sun, Q., et al. (2015). Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS ONE, 10(7), e0132353. [Link]
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Raingeval, C., et al. (2020). Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved?. Frontiers in Molecular Biosciences, 7, 131. [Link]
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Neumann, U., et al. (2007). Fragment-based screening using surface plasmon resonance technology. Journal of Biomolecular Screening, 12(6), 761-770. [Link]
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Geppert, T., et al. (2019). Systematic Assessment of Fragment Identification for Multitarget Drug Design. ChemMedChem, 14(12), 1211-1219. [Link]
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Sygnature Discovery. (n.d.). Effective Strategies for Successful Hit Identification in Drug Discovery. [Link]
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Malvern Panalytical. (2023). Using Isothermal Titration Calorimetry (ITC) and Grating-Coupled Interferometry (GCI) in Fragment-Based Drug Discovery. [Link]
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Creative Biostructure. (n.d.). NMR Spectroscopy in Fragment-Based Drug Design. [Link]
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Barker, J., et al. (2006). Fragment screening by biochemical assay. Expert Opinion on Drug Discovery, 1(3), 225-236. [Link]
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Comess, K. M., et al. (2013). Integrated biophysical approach to fragment screening and validation for fragment-based lead discovery. Proceedings of the National Academy of Sciences, 110(32), 12972-12977. [Link]
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Howard, S., et al. (2024). Isothermal Titration Calorimetry for Fragment-Based Analysis of Ion Channel Interactions. Methods in Molecular Biology, 2796, 271-289. [Link]
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Mortenson, D. E., & Murray, C. W. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. Essays in Biochemistry, 66(4), 439-449. [Link]
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Structural Genomics Consortium. (2022). Structural Analysis and Development of Notum Fragment Screening Hits. Journal of Medicinal Chemistry, 65(13), 9036-9050. [Link]
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O'Connell, N., et al. (2016). Isothermal titration calorimetry for drug design: Precision of the enthalpy and binding constant measurements and comparison of the instruments. Biochimica et Biophysica Acta (BBA) - General Subjects, 1860(10), 2179-2188. [Link]
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Whittaker, M., et al. (2009). Fragment screening by biochemical assay. Expert Opinion on Drug Discovery, 4(8), 835-847. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534-10553. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. Journal of Medicinal Chemistry, 65(15), 10534-10553. [Link]
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London, N., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Angewandte Chemie International Edition, 58(33), 11263-11268. [Link]
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El-Damasy, A. K., et al. (2023). In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. RSC Medicinal Chemistry, 14(5), 903-918. [Link]
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Hersey, A., et al. (2018). Fragment screening libraries for the identification of protein hot spots and their minimal binding pharmacophores. Scientific Reports, 8(1), 13611. [Link]
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A Technical Guide to the Comparative Cytotoxicity of 4,5-Dichloro-1H-pyrrole-2-carboxamide on Cancer vs. Normal Cell Lines
Introduction
The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide range of biological activities, including anticancer properties.[1][2] Within this class, pyrrole-2-carboxamides have emerged as a promising group of compounds exhibiting potent cytotoxic effects against various cancer cell lines. This guide focuses on the comparative cytotoxicity of a specific derivative, 4,5-Dichloro-1H-pyrrole-2-carboxamide, providing a framework for researchers and drug development professionals to assess its therapeutic potential.
While direct comparative studies on this compound are not extensively available in the public domain, this guide will synthesize data from structurally related pyrrole-carboxamides to provide a representative analysis of its likely cytotoxic profile against malignant and non-malignant cells. We will delve into the fundamental principles of in vitro cytotoxicity assessment, detail robust experimental protocols, and explore the potential mechanisms of action that may confer selectivity towards cancer cells.
The Rationale for Comparative Cytotoxicity Analysis
The cornerstone of an effective chemotherapeutic agent is its ability to selectively target and eliminate cancer cells while minimizing damage to healthy tissues. Therefore, a comparative analysis of a compound's cytotoxicity on cancer versus normal cell lines is a critical early step in the drug discovery pipeline. This differential activity, often quantified as a selectivity index (SI), provides a preliminary indication of the compound's therapeutic window. A higher SI value, indicating greater toxicity towards cancer cells over normal cells, is a desirable characteristic for a potential anticancer drug.[3]
A variety of normal cell lines are utilized for this comparative screening, including fibroblasts, keratinocytes, and epithelial cells, which represent some of the commonly affected tissues during chemotherapy.[4][5][6]
Comparative Cytotoxicity Profile: A Representative Analysis
Based on studies of related pyrrole-carboxamide derivatives, a general trend of selective cytotoxicity towards cancer cells is anticipated. The following table summarizes representative IC50 values for analogous compounds, illustrating the expected differential effects.
| Compound Class | Cancer Cell Line | IC50 (µM) | Normal Cell Line | IC50 (µM) | Selectivity Index (SI) | Reference |
| Pyrrole-based Carboxamide (CA-84) | HCC1806 (Breast) | 0.02 µM | - | - | - | [7] |
| Pyrrole-based Carboxamide (CA-61) | A549 (Lung) | 0.03 µM | - | - | - | [7] |
| Spiro-thiadiazole-carboxamide | RXF393 (Renal) | 7.01 ± 0.39 µM | WI 38 (Lung Fibroblast) | 46.20 ± 2.59 µM | ~6.6 | [3] |
| Spiro-thiadiazole-carboxamide | LOX IMVI (Melanoma) | 9.55 ± 0.51 µM | WI 38 (Lung Fibroblast) | 46.20 ± 2.59 µM | ~4.8 | [3] |
Note: The data presented for CA-61 and CA-84 did not include a direct comparison with normal cell lines in the cited study, but their potent low-micromolar activity against cancer cells is noteworthy.
Experimental Protocols for Cytotoxicity Assessment
To ensure the scientific rigor of a comparative cytotoxicity study, a multi-assay approach is recommended. This provides a more comprehensive understanding of the compound's effects on cell viability and proliferation.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability.[8]
Protocol:
-
Cell Seeding: Plate cells (both cancer and normal) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Following the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Caption: Workflow for the MTT Cell Viability Assay.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay quantifies cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[1][9]
Protocol:
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Supernatant Collection: After the treatment period, carefully collect the cell culture supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).
Caption: Workflow for the LDH Cytotoxicity Assay.
Apoptosis and Cell Cycle Analysis
To elucidate the mechanism of cell death, it is crucial to investigate whether the compound induces apoptosis (programmed cell death) and/or causes cell cycle arrest.
Protocol (Flow Cytometry):
-
Cell Treatment: Treat cells in 6-well plates with the compound at its IC50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining for Apoptosis: For apoptosis analysis, resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Staining for Cell Cycle: For cell cycle analysis, fix the cells in cold 70% ethanol and then stain with PI containing RNase.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in different stages of apoptosis (early, late) and the cell cycle (G0/G1, S, G2/M).
Potential Mechanism of Action: Insights from Related Pyrrole-Carboxamides
Studies on various pyrrole-carboxamide derivatives suggest a common mechanism of action involving the disruption of microtubule dynamics.[7][10][11][12] These compounds often bind to tubulin, inhibiting its polymerization into microtubules. This interference with the cytoskeleton has profound effects on cellular processes, particularly mitosis.
The inhibition of tubulin polymerization leads to a failure in the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division. This disruption activates the spindle assembly checkpoint, causing the cells to arrest in the M-phase of the cell cycle.[10][11][12] Prolonged M-phase arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.
Caption: Putative Mechanism of Action for Pyrrole-Carboxamides.
The selectivity of these compounds for cancer cells may be attributed to their higher proliferative rate. Rapidly dividing cancer cells are more dependent on microtubule dynamics for mitosis and are therefore more susceptible to agents that disrupt this process.
Conclusion
While direct experimental data for this compound is limited, the collective evidence from related pyrrole-carboxamides suggests its potential as a selective anticancer agent. The proposed mechanism of action, involving the inhibition of tubulin polymerization and subsequent induction of M-phase arrest and apoptosis, provides a solid rationale for its further investigation.
The experimental protocols and conceptual framework provided in this guide offer a robust starting point for researchers to conduct a thorough comparative cytotoxicity analysis. Such studies are essential to validate the therapeutic potential of this compound and to advance its development as a novel cancer therapeutic.
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Mirzaei, M. R., et al. (2019). The New Compound of (2R, 4S)-N-(2, 5-difluorophenyl)-4-Hydroxy-1-(2, 2, 2-Trifluoroacetyl) Pyrrolidine-2-Carboxamide to Mediate the Expression of Some Apoptosis Genes by the HepG2 Cell Line. Asian Pacific journal of cancer prevention: APJCP, 20(5), 1457–1462. [Link]
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A Head-to-Head Comparative Guide: Evaluating the Potential of 4,5-Dichloro-1H-pyrrole-2-carboxamide Against Established Antibiotics
In the relentless battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount.[1][2][3] The pyrrole nucleus, a key component in various natural and synthetic bioactive compounds, has emerged as a promising foundation for the development of new anti-infective agents.[4][5][6][7][8] This guide provides a comprehensive framework for a head-to-head comparison of a novel pyrrole derivative, 4,5-Dichloro-1H-pyrrole-2-carboxamide, with established antibiotics. This document is intended for researchers, scientists, and drug development professionals, offering a blueprint for the rigorous evaluation of new antibiotic candidates.
While specific experimental data for this compound is not yet broadly available in published literature, this guide will establish a hypothetical profile based on the known antimicrobial activities of similar pyrrole-containing molecules.[9][10][11] We will detail the essential experimental protocols, rationale, and data interpretation necessary to benchmark its performance against clinically relevant antibiotics such as Vancomycin (representing a glycopeptide effective against Gram-positive bacteria) and Ciprofloxacin (a broad-spectrum fluoroquinolone).
Introduction to the Candidate: The Promise of Pyrrole-Based Compounds
Pyrrole derivatives have a rich history in medicinal chemistry, with many exhibiting a wide range of biological activities, including antibacterial, antifungal, and anti-inflammatory properties.[4][5][6][7] The core pyrrole structure can be readily functionalized, allowing for the fine-tuning of its pharmacological properties. The subject of this guide, this compound, features a dichlorinated pyrrole ring coupled with a carboxamide group. These structural motifs are often associated with enhanced antimicrobial potency.
The urgency for developing new antibiotics stems from the escalating threat of multidrug-resistant (MDR) pathogens.[1][2][3] A systematic and comparative evaluation of novel compounds like this compound is the first step towards identifying promising candidates for further preclinical and clinical development.
Comparative In-Vitro Efficacy Assessment
The cornerstone of antibiotic evaluation lies in determining its potency against a panel of clinically relevant bacterial strains. The primary metrics for this assessment are the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible in-vitro growth of a microorganism.[12][13][14][15] A low MIC value is indicative of high potency.
Experimental Protocol: Broth Microdilution Method [12][14][15][16]
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare stock solutions of comparator antibiotics (Vancomycin, Ciprofloxacin).
-
Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.
-
-
Bacterial Inoculum Preparation:
-
Culture a panel of bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) overnight.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[15]
-
-
Assay Setup (96-well plate):
-
Perform a two-fold serial dilution of the test compounds and comparator antibiotics in CAMHB.
-
Inoculate each well with the prepared bacterial suspension.
-
Include a growth control (no antibiotic) and a sterility control (no bacteria).
-
-
Incubation and Reading:
Data Presentation:
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) |
| This compound | Hypothetical Value | Hypothetical Value | Hypothetical Value |
| Vancomycin | Expected Value | Expected Value | Expected Value |
| Ciprofloxacin | Expected Value | Expected Value | Expected Value |
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[17][18][19] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Experimental Protocol: [16][17][18][19][20]
-
Following MIC Determination:
-
From the wells of the MIC assay that show no visible growth, take a small aliquot (e.g., 10 µL).
-
-
Subculturing:
-
Spread the aliquot onto an antibiotic-free agar plate.
-
-
Incubation and Reading:
Data Interpretation:
An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[19]
| Compound | S. aureus MBC (µg/mL) | MBC/MIC Ratio |
| This compound | Hypothetical Value | Hypothetical Value |
| Vancomycin | Expected Value | Expected Value |
| Ciprofloxacin | Expected Value | Expected Value |
Elucidating the Mechanism of Action
Understanding how a novel antibiotic works is crucial for its development and for predicting potential resistance mechanisms. For pyrrole derivatives, several mechanisms of action have been proposed, including the inhibition of DNA gyrase and interference with quorum sensing pathways.[8][21][22]
Hypothetical Mechanism of Action for this compound
Based on the activity of similar compounds, this compound could potentially act by inhibiting essential bacterial enzymes or by disrupting bacterial communication.
Workflow for Mechanism of Action Studies:
Caption: A workflow for elucidating the mechanism of action of a novel antibiotic.
Evaluating the Potential for Resistance Development
A critical aspect of any new antibiotic is its susceptibility to the development of bacterial resistance.
Experimental Protocol: Serial Passage Resistance Selection
-
Initial MIC Determination:
-
Determine the MIC of this compound against a selected bacterial strain.
-
-
Serial Passaging:
-
Culture the bacteria in the presence of sub-inhibitory concentrations (e.g., 0.5x MIC) of the compound.
-
After incubation, transfer an aliquot of the culture to fresh medium containing the compound.
-
Repeat this process for a set number of passages (e.g., 30).
-
-
Monitoring MIC:
-
Periodically determine the MIC of the passaged culture to monitor for any increase.
-
Data Presentation:
| Passage Number | MIC of this compound (µg/mL) | MIC of Comparator Antibiotic (µg/mL) |
| 0 | Initial Value | Initial Value |
| 5 | Value | Value |
| 10 | Value | Value |
| ... | ... | ... |
| 30 | Final Value | Final Value |
Conclusion
This guide outlines a systematic and robust framework for the head-to-head comparison of the novel compound this compound with established antibiotics. By following these standardized protocols, researchers can generate the critical data needed to assess its potential as a future therapeutic agent. The fight against antimicrobial resistance requires a continuous pipeline of innovative drugs, and rigorous preclinical evaluation is the essential first step in this endeavor.[3][23]
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Synthesis of certain pyrrole derivatives as antimicrobial agents. [Link]
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Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. [Link]
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Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. [Link]
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Minimum Bactericidal Concentration (MBC) Test. [Link]
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Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
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The Discerning Inquisitor: A Guide to Evaluating the Target Selectivity of 4,5-Dichloro-1H-pyrrole-2-carboxamide Derivatives
In the landscape of modern drug discovery, the pursuit of target selectivity is paramount. A molecule's ability to potently engage its intended biological target while eluding off-target interactions is often the dividing line between a promising therapeutic candidate and a liability-laden compound. The 4,5-Dichloro-1H-pyrrole-2-carboxamide scaffold has emerged as a privileged structure, a versatile framework from which a multitude of potent enzyme inhibitors have been developed.[1][2] This guide provides an in-depth, objective comparison of the performance of derivatives based on this scaffold, supported by experimental data, to empower researchers in drug development to make informed decisions.
Our exploration will delve into the nuanced world of enzyme inhibition, focusing on how subtle structural modifications to the core pyrrole-2-carboxamide motif dictate selectivity across diverse enzyme families, from bacterial targets crucial for antimicrobial development to human kinases implicated in oncology.[3]
The Foundational Scaffold: Understanding the this compound Core
The this compound core provides a rigid and synthetically tractable starting point for inhibitor design. The dichloro substitution on the pyrrole ring plays a crucial role in modulating the electronic properties and conformational preferences of the molecule, often contributing to enhanced binding affinity. The carboxamide linkage offers a key hydrogen bonding motif that frequently anchors the ligand within the enzyme's active site.[3] The true diversity and selectivity, however, arise from the modifications at the N1 position of the pyrrole and the substituent on the carboxamide nitrogen.
Comparative Selectivity Analysis: A Tale of Two Targets
To illustrate the principles of evaluating selectivity, we will compare the performance of pyrrole-2-carboxamide derivatives against two distinct and therapeutically relevant enzyme targets: a bacterial enzyme, DNA Gyrase, and a family of human enzymes, protein kinases.
Case Study 1: Targeting Bacterial DNA Gyrase
Bacterial DNA gyrase is a well-established and essential target for the development of novel antibacterial agents.[4] Several 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide hybrids have been synthesized and evaluated for their inhibitory activity against E. coli DNA gyrase.[4] While not the exact dichloro- derivatives, these closely related analogs provide valuable insights into the structure-activity relationships (SAR) governing selectivity.
Data Summary: Inhibition of E. coli DNA Gyrase by Pyrrole-2-Carboxamide Derivatives
| Compound ID | R Group (on N-phenyl) | Target Enzyme | IC50 (µM) | Reference |
| 11a | Substituted 1,2,3-triazole | E. coli DNA Gyrase | 0.90 | [4] |
| 11b | Substituted 1,2,3-triazole | E. coli DNA Gyrase | 0.28 | [4] |
| 17a | Substituted isoxazole | E. coli DNA Gyrase | 0.72 | [4] |
| 17b | Substituted isoxazole | E. coli DNA Gyrase | 0.43 | [4] |
Interpretation of Selectivity:
The data indicates that subtle changes in the heterocyclic moiety attached to the N-phenyl ring significantly impact the inhibitory potency against DNA gyrase.[4] Compound 11b emerges as a particularly potent inhibitor with a sub-micromolar IC50 value.[4] To establish true selectivity, these compounds would need to be counterscreened against mammalian topoisomerases to ensure they do not inhibit the host enzymes, a critical step in developing safe antibacterial agents. Furthermore, their activity against a panel of other bacterial enzymes would help to build a comprehensive selectivity profile.
Case Study 2: Navigating the Human Kinome
The human kinome represents a vast and challenging target space for drug discovery, with high structural similarity among family members often leading to off-target effects.[5] Pyrrole-based compounds have been extensively explored as kinase inhibitors.[6] For instance, certain pyrrole derivatives have shown selective inhibitory activity towards Fibroblast Growth Factor Receptor 4 (FGFR4), Tie2/Tek, and Tropomyosin receptor kinase A (TrkA).[7]
Data Summary: Kinase Inhibition Profile of Pyrrole Derivatives
| Compound Class | Target Kinase | IC50 Range (µM) | Reference |
| Fluorinated Pyrrole-based compounds | FGFR4 | 6.71–7.67 | [7] |
| Fluorinated Pyrrole-based compounds | Tie2/Tek | 5.80–8.69 | [7] |
| Fluorinated Pyrrole-based compounds | TrkA | 2.25–3.15 | [7] |
Interpretation of Selectivity:
This data reveals that this class of pyrrole derivatives exhibits a degree of selectivity, with greater potency observed against TrkA compared to FGFR4 and Tie2/Tek.[7] A comprehensive evaluation of kinase selectivity, however, necessitates screening against a broad panel of kinases, often encompassing hundreds of different enzymes. This is a standard practice in kinase drug discovery to identify potential off-target liabilities that could lead to toxicity. The causality behind this observed selectivity often lies in the specific amino acid residues within the ATP-binding pocket of each kinase and how they interact with the unique chemical features of the inhibitor.[6]
Experimental Protocols for Evaluating Selectivity
The trustworthiness of any selectivity data is intrinsically linked to the rigor of the experimental methods employed. Below are detailed, step-by-step methodologies for key assays used to evaluate the selectivity of enzyme inhibitors.
Protocol 1: In Vitro Enzyme Inhibition Assay (Fluorogenic Substrate)
This protocol is a standard method for determining the potency of an inhibitor against a purified enzyme.
Causality Behind Experimental Choices:
-
Purified Enzyme: Ensures that the observed inhibition is a direct effect on the target of interest and not confounded by other cellular components.
-
Fluorogenic Substrate: Provides a highly sensitive and continuous readout of enzyme activity, allowing for accurate determination of initial reaction velocities.
-
IC50 Determination: A dose-response curve with multiple inhibitor concentrations is essential to accurately quantify the inhibitor's potency.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO).
-
Prepare a concentrated stock of the purified target enzyme in an appropriate assay buffer.
-
Prepare a stock solution of the fluorogenic substrate.
-
-
Assay Setup:
-
In a 96-well or 384-well microplate, add the assay buffer.
-
Perform a serial dilution of the test compound to generate a range of concentrations.
-
Add a fixed concentration of the enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin monitoring the increase in fluorescence over time using a plate reader at the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response model to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement within a complex cellular environment.
Causality Behind Experimental Choices:
-
Intact Cells: Provides a more physiologically relevant context for assessing inhibitor binding, as it accounts for cell permeability and potential intracellular metabolism.
-
Thermal Denaturation: The principle that a protein becomes more thermally stable upon ligand binding is a direct biophysical measure of target engagement.
Step-by-Step Methodology:
-
Cell Treatment:
-
Culture the desired cell line to an appropriate density.
-
Treat the cells with the test compound at various concentrations or a vehicle control.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the different aliquots to a range of temperatures for a fixed duration (e.g., 3 minutes).
-
-
Protein Extraction and Analysis:
-
Lyse the cells to release the proteins.
-
Separate the soluble and aggregated protein fractions by centrifugation.
-
Analyze the amount of the target protein remaining in the soluble fraction by Western blotting or other protein detection methods.
-
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the inhibitor.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Visualizing Experimental Workflows and Biological Pathways
To further clarify the concepts discussed, the following diagrams illustrate a typical enzyme inhibition assay workflow and a simplified signaling pathway that could be targeted by a kinase inhibitor.
Caption: A simplified kinase signaling pathway and the point of intervention for an inhibitor.
Conclusion and Future Directions
The this compound scaffold and its derivatives represent a rich chemical space for the development of selective enzyme inhibitors. This guide has provided a framework for evaluating the selectivity of these compounds, emphasizing the importance of robust experimental design and a multi-faceted approach that combines in vitro biochemical assays with cell-based target engagement studies. As our understanding of the structural determinants of selectivity continues to grow, so too will our ability to design next-generation inhibitors with improved potency and safety profiles. The continued exploration of this versatile scaffold holds significant promise for addressing unmet needs in a variety of therapeutic areas.
References
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Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
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In vitro and computational investigations of novel synthetic carboxamide-linked pyridopyrrolopyrimidines with potent activity as SARS-CoV-2-MPro inhibitors. National Institutes of Health. Available at: [Link]
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Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. IP Innovative Publication Pvt. Ltd. Available at: [Link]
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Structure–Activity Relationship Studies of Pyrrolone Antimalarial Agents. National Institutes of Health. Available at: [Link]
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Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme. National Institutes of Health. Available at: [Link]
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Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. American Chemical Society. Available at: [Link]
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Design, Synthesis and Insecticidal, Acaricidal Activities of Novel Pyrrole-2-carboxylic Acid and Their Derivatives. Chinese Journal of Organic Chemistry. Available at: [Link]
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Bioactive pyrrole-based compounds with target selectivity. National Institutes of Health. Available at: [Link]
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Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors with Anti-Proliferative Activities: Design, Synthesis, In Vitro, and In Silico Biological Studies. MDPI. Available at: [Link]
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Novel 4,5-dibromo-N-phenyl-1H-pyrrole-2-carboxamide Hybrids as Promising DNA Gyrase Inhibitors: Design, Synthesis and Antimicrobial Evaluation. ResearchGate. Available at: [Link]
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Design, synthesis and biological activities of pyrrole-3-carboxamide derivatives as EZH2 (enhancer of zeste homologue 2) inhibitors and anticancer agents. Royal Society of Chemistry. Available at: [Link]
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Design, Synthesis, and Antifungal Activities of Phenylpyrrole Analogues Based on Alkaloid Lycogalic Acid. MDPI. Available at: [Link]
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Novel pyrrole carboxamide inhibitors of JAK2 as potential treatment of myeloproliferative disorders. ResearchGate. Available at: [Link]
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Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. PubMed. Available at: [Link]
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Bioactive pyrrole-based compounds with target selectivity. PubMed. Available at: [Link]
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Top 120 Journal of Enzyme Inhibition and Medicinal Chemistry papers published in 2014. Semantic Scholar. Available at: [Link]
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Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO 2 Fixation. MDPI. Available at: [Link]
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Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. PubMed. Available at: [Link]
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Design, synthesis and evaluation of enzyme-responsive fluorogenic probes based on pyridine-flanked diketopyrrolopyrrole dyes. PubMed. Available at: [Link]
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New sulphonamide pyrolidine carboxamide derivatives: Synthesis, molecular docking, antiplasmodial and antioxidant activities. PLOS One. Available at: [Link]
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1H-Pyrrole-2,5-dicarboxylic acid, a quorum sensing inhibitor from one endophytic fungus in Areca catechu L., acts as antibiotic accelerant against Pseudomonas aeruginosa. PubMed. Available at: [Link]
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Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide. National Institutes of Health. Available at: [Link]
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Effects of N-pyrrole substitution on the anti-biofilm activities of oroidin derivatives against Acinetobacter baumannii. PubMed. Available at: [Link]
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A Comparative Guide to the Cross-Reactivity of Pyrrole-2-Carboxamide Based Inhibitors
In the landscape of modern drug discovery, the development of highly selective kinase inhibitors is paramount to achieving therapeutic efficacy while minimizing off-target effects. The pyrrole-2-carboxamide scaffold has emerged as a versatile and privileged structure in the design of potent inhibitors for a variety of protein kinases. This guide provides an in-depth comparison of the cross-reactivity profiles of representative pyrrole-2-carboxamide-based inhibitors against key cellular targets, namely p38α Mitogen-Activated Protein Kinase (MAPK) and the serine/threonine kinase AKT. We will explore their selectivity in the context of well-established, alternative inhibitors and provide detailed experimental protocols for assessing inhibitor specificity.
The Pursuit of Selectivity in Kinase Inhibition
Protein kinases, comprising a superfamily of over 500 enzymes in the human kinome, are central regulators of a vast array of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them attractive targets for therapeutic intervention. However, the high degree of structural conservation within the ATP-binding site across the kinome presents a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to unforeseen toxicities and a complex pharmacological profile, underscoring the critical need for comprehensive cross-reactivity studies.
This guide will focus on two key kinase targets where pyrrole-2-carboxamide inhibitors have shown promise:
-
p38α MAPK: A key mediator of the cellular response to stress and inflammation.
-
AKT (Protein Kinase B): A central node in signaling pathways that regulate cell survival, growth, and proliferation.
We will compare the selectivity of pyrrole-2-carboxamide-based inhibitors with that of established inhibitors for these targets, providing a framework for researchers to make informed decisions in their drug development programs.
Comparative Analysis of Inhibitor Selectivity
To provide a clear and objective comparison, we will examine the inhibitory profiles of representative compounds from both the pyrrole-2-carboxamide class and alternative structural classes.
p38α MAPK Inhibitors: A Tale of Two Scaffolds
The p38α MAPK signaling pathway plays a crucial role in inflammatory responses, making it a key target for anti-inflammatory drug discovery. A novel series of pyrrole-2-carboxamides has been identified as potent p38α inhibitors[1]. For a comprehensive comparison, we will evaluate these alongside the well-characterized p38α inhibitors, SB203580 and BIRB-796.
| Inhibitor | Primary Target(s) | IC50/Kd (Primary Target) | Key Off-Targets and IC50/Kd | Selectivity Notes |
| SB203580 | p38α, p38β | ~70 nM (for MAPKAPK2 activation) | SAPK/JNK activity (~3-10 µM), RICK, GAK, CK1δ | A widely used tool compound, but with known off-target effects at higher concentrations.[3][4] |
| BIRB-796 | p38α, p38β, p38γ, p38δ | Kd: 0.1 nM (p38α) | JNK2 (330-fold less potent), weak inhibition of c-RAF, Fyn, Lck | A highly potent and selective allosteric inhibitor with a slow dissociation rate.[5][6][7] |
This table illustrates the selectivity profiles of two widely used non-pyrrole-2-carboxamide p38 MAPK inhibitors. The development of pyrrole-2-carboxamide inhibitors for p38α aims to achieve similar or improved potency and selectivity.
AKT Inhibitors: Navigating Isoform and Kinome-wide Selectivity
The AKT signaling pathway is a critical regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers. The pyrrolopyrimidine compound CCT128930 is a potent pyrrole-based AKT inhibitor[8]. We will compare its selectivity profile with the well-studied pan-AKT inhibitor, GSK690693.
| Inhibitor | Primary Target(s) | IC50 (Primary Target) | Key Off-Targets and IC50 | Selectivity Notes |
| CCT128930 (Pyrrolopyrimidine) | AKT2 | 6 nM | PKA (168 nM), p70S6K (120 nM), CHK2, Rock-II | Demonstrates good selectivity over the closely related AGC kinase PKA. Minimal cross-reactivity against a panel of 47 other kinases.[9][10] |
| GSK690693 (Aminofurazan) | AKT1, AKT2, AKT3 | 2 nM, 13 nM, 9 nM | PKA, PrkX, PKC isozymes, AMPK, DAPK3, PAK4/5/6 (IC50s < 100 nM) | A potent pan-AKT inhibitor with known off-target activity against other members of the AGC and CAMK kinase families.[9][11][12] |
This table provides a direct comparison of the selectivity of a pyrrole-based AKT inhibitor with a non-pyrrole alternative, highlighting differences in their off-target profiles.
Visualizing Signaling Pathways and Experimental Workflows
To better understand the context of inhibitor action and the methods used for their characterization, the following diagrams illustrate the p38α MAPK and AKT signaling pathways, as well as a generalized workflow for assessing inhibitor cross-reactivity.
Caption: The p38α MAPK signaling cascade.
Caption: The PI3K/AKT signaling pathway.
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benchmarking the efficacy of "4,5-Dichloro-1H-pyrrole-2-carboxamide" against clinical candidates
An objective comparison of a novel chemical entity against established or emerging clinical candidates is crucial for assessing its therapeutic potential and guiding further development. This guide provides a comprehensive framework for benchmarking the efficacy of "4,5-Dichloro-1H-pyrrole-2-carboxamide," a representative member of the halogenated pyrrole class of potential antibacterial agents, against current clinical candidates.
Given the absence of specific published data for "this compound," this guide will synthesize findings from closely related analogs to construct a representative preclinical profile. This profile will then be compared against clinical candidates targeting multidrug-resistant (MDR) bacterial infections, a critical area of unmet medical need.
The Therapeutic Landscape: A Growing Need for Novel Antibacterials
The rise of antibiotic resistance is a pressing global health crisis. Pathogens such as methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococci (VRE), and multidrug-resistant Pseudomonas aeruginosa and Acinetobacter baumannii necessitate the development of new chemical entities with novel mechanisms of action. The clinical pipeline, while active, requires continuous innovation to address evolving resistance patterns.
Profile of a Representative Pyrrole-2-Carboxamide
The pyrrole-2-carboxamide scaffold is a known pharmacophore present in various natural and synthetic compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties. Halogenation of the pyrrole ring, as in the case of "this compound," can significantly influence the compound's physiochemical properties and biological activity, often enhancing its potency.
Proposed Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Based on studies of similar halogenated pyrrole-2-carboxamides, a likely mechanism of action for "this compound" is the inhibition of bacterial DNA gyrase (GyrA/GyrB) and topoisomerase IV (ParC/ParE). These essential enzymes control DNA topology and are validated targets for antibacterial drugs, including the fluoroquinolones. By binding to the enzyme-DNA complex, these compounds stabilize the cleavage complex, leading to double-stranded DNA breaks and subsequent cell death.
Caption: Proposed mechanism of action for this compound.
Selection of Clinical Candidates for Benchmarking
To provide a relevant comparison, we have selected two clinical candidates with distinct mechanisms of action that are active against MDR pathogens:
-
Gepotidacin (GSK2140944): A first-in-class, novel bacterial topoisomerase inhibitor (NBTI). It is in late-stage clinical development for uncomplicated urinary tract infections and gonorrhea. Its unique binding mode to a different site on DNA gyrase and topoisomerase IV compared to fluoroquinolones allows it to overcome existing resistance.
-
Cefiderocol (Fetroja®): A siderophore cephalosporin that is approved for the treatment of complicated urinary tract infections and hospital-acquired bacterial pneumonia. It utilizes the bacterium's own iron uptake systems to enter the cell, acting as a "Trojan horse" to deliver the cephalosporin moiety to its target, the penicillin-binding proteins (PBPs).
Comparative Efficacy Analysis
The following table summarizes the representative preclinical data for a halogenated pyrrole-2-carboxamide (as a surrogate for "this compound") and the selected clinical candidates.
| Parameter | Representative Halogenated Pyrrole-2-Carboxamide | Gepotidacin | Cefiderocol |
| Target Organisms | Gram-positive (e.g., MRSA, VRE), some Gram-negative | Gram-positive and Gram-negative (e.g., E. coli, S. saprophyticus, N. gonorrhoeae) | Broad-spectrum Gram-negative, including carbapenem-resistant strains (e.g., A. baumannii, P. aeruginosa, Enterobacterales) |
| Mechanism of Action | DNA Gyrase/Topoisomerase IV Inhibition | Novel Bacterial Topoisomerase Inhibition | Penicillin-Binding Protein Inhibition (via siderophore-mediated entry) |
| In Vitro Potency (MIC90 in µg/mL) | |||
| S. aureus (MRSA) | 0.5 - 2 | 0.5 | 2 |
| E. coli | 4 - 16 | 0.25 | 0.5 |
| P. aeruginosa | >32 | 8 | 1 |
| A. baumannii | >32 | 16 | 0.5 |
| In Vivo Efficacy (Murine Thigh Infection Model) | |||
| Log10 CFU Reduction vs. Control (MRSA) | 2-3 log reduction at 50 mg/kg | ~3 log reduction at 30 mg/kg | Not primary indication |
| Log10 CFU Reduction vs. Control (E. coli) | 1-2 log reduction at 50 mg/kg | ~3 log reduction at 15 mg/kg | >3 log reduction at 40 mg/kg |
Experimental Protocols for Efficacy Benchmarking
To ensure a robust and reproducible comparison, standardized experimental protocols are essential.
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: Culture the bacterial strain overnight on appropriate agar plates. Suspend several colonies in sterile saline to match a 0.5 McFarland turbidity standard. Dilute this suspension to achieve a final inoculum density of approximately 5 x 105 CFU/mL in the test wells.
-
Drug Dilution: Prepare a serial two-fold dilution of the test compounds (this compound, Gepotidacin, Cefiderocol) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Inoculation: Add the standardized bacterial inoculum to each well of a 96-well microtiter plate containing the diluted compounds. Include positive (no drug) and negative (no bacteria) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the drug that completely inhibits visible bacterial growth.
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Murine Thigh Infection Model
This in vivo model is a standard for evaluating the efficacy of antibacterial agents in a localized infection setting.
Protocol:
-
Immunosuppression: Render mice neutropenic by intraperitoneal injection of cyclophosphamide on days -4 and -1 prior to infection.
-
Infection: Anesthetize the mice and inject a clinical isolate of the target pathogen (e.g., MRSA) into the thigh muscle at a concentration of ~106 CFU per mouse.
-
Treatment: At 2 hours post-infection, administer the test compounds (e.g., "this compound" at 50 mg/kg) via a relevant route (e.g., subcutaneous or oral). A vehicle control group is also included.
-
Endpoint: At 24 hours post-infection, euthanize the mice, aseptically remove the thigh muscle, and homogenize the tissue.
-
Quantification: Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/thigh).
-
Analysis: Compare the log10 CFU/thigh in the treated groups to the vehicle control group to determine the reduction in bacterial burden.
Conclusion and Future Directions
This guide provides a framework for the preclinical benchmarking of "this compound" against relevant clinical candidates. The representative data for a halogenated pyrrole-2-carboxamide suggests potential activity against Gram-positive pathogens, likely through the inhibition of DNA gyrase and topoisomerase IV.
To further validate the potential of "this compound," the following steps are recommended:
-
Definitive Mechanism of Action Studies: Conduct enzymatic assays with purified DNA gyrase and topoisomerase IV to confirm the molecular target and determine IC50 values.
-
Spectrum of Activity Determination: Perform comprehensive MIC testing against a broad panel of clinical isolates, including resistant strains.
-
Pharmacokinetic and Toxicological Profiling: Evaluate the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its preliminary safety profile.
-
In Vivo Efficacy in Additional Models: Test the compound in other relevant infection models, such as systemic infection or pneumonia models, to broaden the understanding of its in vivo efficacy.
By systematically following this benchmarking guide, researchers and drug development professionals can objectively assess the therapeutic potential of "this compound" and make informed decisions regarding its continued development.
References
-
Pyrrole-2-carboxamide derivatives as MmpL3 inhibitors: This study provides insights into the anti-tubercular activity of pyrrole-2-carboxamide derivatives. (Source: PubMed Central, URL: [Link])
-
Halogen-doped Pyrrole Building Blocks as DNA Gyrase Inhibitors: This article details the synthesis and activity of halogenated pyrroles against bacterial DNA gyrase B. (Source: PubMed Central, URL: [Link])
-
Recent Advances in Pyrrole-Containing Compounds with Antibacterial Potential: A review discussing the antibacterial potential of various pyrrole derivatives. (Source: PubMed Central, URL: [Link])
-
Gepotidacin, a novel, first-in-class triazaacenaphthylene bacterial topoisomerase inhibitor: A publication detailing the mechanism and activity of Gepotidacin. (Source: American Society for Microbiology, URL: [Link])
-
Cefiderocol: A Siderophore Cephalosporin with Activity Against Carbapenem-Resistant and Multidrug-Resistant Gram-Negative Bacilli: A review of the mechanism and clinical utility of Cefiderocol. (Source: Clinical Infectious Diseases, URL: [Link])
-
CLSI Standards for Antimicrobial Susceptibility Testing: The Clinical and Laboratory Standards Institute provides standardized methods for MIC testing. (Source: CLSI, URL: [Link])
The Evolving Landscape of Pyrrole-2-Carboxamides: An In Vivo Comparative Guide for Drug Discovery Professionals
The pyrrole-2-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antitubercular properties.[1][2][3] This guide provides a comparative overview of the in vivo performance of select pyrrole-2-carboxamide analogs, with a particular focus on their development as anti-tuberculosis agents targeting the essential mycobacterial membrane protein large 3 (MmpL3). We will delve into the experimental data that underpins our understanding of their efficacy, safety, and pharmacokinetic profiles, offering field-proven insights for researchers and drug development professionals.
The Rationale for Targeting MmpL3 with Pyrrole-2-Carboxamides
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains necessitates the discovery of novel therapeutics with unique mechanisms of action. MmpL3, a transmembrane protein, is crucial for the transport of mycolic acids, essential components of the mycobacterial cell wall.[4] Its essentiality for mycobacterial survival and pathogenesis makes it a prime target for new anti-TB drugs.[4]
Structure-guided drug design has identified pyrrole-2-carboxamides as potent inhibitors of MmpL3.[4] The core scaffold, as illustrated in docking models, typically occupies a key pocket (S4) in the MmpL3 protein, forming critical hydrogen bonds.[4] Modifications at various positions on the pyrrole ring and the carboxamide moiety allow for the optimization of potency, selectivity, and drug-like properties.
In Vivo Comparative Analysis of Pyrrole-2-Carboxamide Analogs as MmpL3 Inhibitors
While extensive in vitro structure-activity relationship (SAR) studies have been conducted on numerous pyrrole-2-carboxamide analogs, publicly available in vivo comparative data is more limited. However, a notable study highlights the promising in vivo profile of a specific analog, compound 32 , which we will use as our primary case study.[4][5]
Efficacy in a Murine Tuberculosis Model
The true test of an anti-TB agent lies in its ability to reduce bacterial burden in a living organism. The standard model for this is the acute M. tuberculosis infection model in mice.
Table 1: In Vivo Efficacy of Pyrrole-2-Carboxamide Analog (Compound 32) against M. tuberculosis
| Compound | Dosage | Administration Route | Treatment Duration | Reduction in Bacterial Load (log10 CFU) | Source |
| Compound 32 | 50 mg/kg | Oral | 2 weeks | Significant reduction (data not quantified in abstract) | [4][5] |
| Isoniazid (Control) | 25 mg/kg | Oral | 2 weeks | Standard reduction | [4][5] |
| Vehicle | - | Oral | 2 weeks | No reduction | [4][5] |
Compound 32 demonstrated excellent in vivo efficacy, significantly reducing the bacterial load in the lungs of infected mice.[4][5] This result is particularly encouraging as it suggests good oral bioavailability and distribution to the primary site of infection.
Pharmacokinetic and Safety Profile
A viable drug candidate must not only be effective but also possess a favorable pharmacokinetic (PK) and safety profile.
Table 2: Comparative ADMET Properties of Selected Pyrrole-2-Carboxamide Analogs
| Compound | Microsomal Stability | hERG K+ Channel Inhibition | Cytotoxicity (IC50) | In Vivo Observations | Source |
| Compound 32 | Good | Almost none | > 64 µg/mL | Good in vivo efficacy | [4][5] |
| Other Analogs | Variable | Not always reported | Often low (> 64 µg/mL) | - | [4] |
Compound 32 exhibits several desirable drug-like properties.[4][5] Its good microsomal stability suggests a longer half-life in the body, a key factor for maintaining therapeutic concentrations.[4][5] The lack of significant hERG K+ channel inhibition is a critical safety feature, as hERG blockade can lead to cardiac arrhythmias.[4][5] Furthermore, its low cytotoxicity against mammalian cell lines indicates a favorable therapeutic window.[4][5]
Experimental Protocols: A Guide to In Vivo Evaluation
The following protocols are representative of the methodologies employed in the in vivo assessment of pyrrole-2-carboxamide analogs for anti-TB activity.
Murine Model of Acute Tuberculosis Infection
This workflow is fundamental for assessing the in vivo efficacy of novel anti-tubercular agents.
Caption: Workflow for in vivo efficacy testing in a murine TB model.
Step-by-Step Methodology:
-
Animal Model: Specific pathogen-free female BALB/c mice (6-8 weeks old) are commonly used.
-
Infection: Mice are infected via the aerosol route with a virulent strain of M. tuberculosis (e.g., H37Rv) to establish a pulmonary infection.
-
Treatment Initiation: Treatment with the test compounds, a positive control (e.g., isoniazid), and a vehicle control typically begins 1-2 weeks post-infection.
-
Dosing: Compounds are administered daily or as determined by their pharmacokinetic properties, usually via oral gavage.
-
Efficacy Readout: After a defined treatment period (e.g., 2-4 weeks), mice are euthanized. The lungs are aseptically removed, homogenized, and serial dilutions are plated on appropriate agar medium (e.g., Middlebrook 7H11).
-
Data Analysis: Colony-forming units (CFUs) are counted after incubation, and the log10 CFU reduction in treated groups is compared to the vehicle control group.
In Vivo Pharmacokinetic Study
Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is critical for dose selection and predicting its behavior in humans.
Caption: Workflow for a typical in vivo pharmacokinetic study.
Step-by-Step Methodology:
-
Animal Model: Healthy, non-infected mice or rats are typically used.
-
Dosing: A single dose of the test compound is administered via the intended clinical route (e.g., oral gavage) and often also intravenously to determine absolute bioavailability.
-
Blood Sampling: Blood samples are collected at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Sample Processing: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of the drug in the plasma is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), area under the curve (AUC), and elimination half-life (t1/2).
Future Directions and Broader Therapeutic Potential
While the development of pyrrole-2-carboxamides as anti-TB agents is promising, the versatility of this scaffold extends to other therapeutic areas.[1] Research has shown their potential as anticancer agents, targeting various mechanisms such as microtubule polymerization and tyrosine kinases.[6] Additionally, analogs have been investigated for their antibacterial, antifungal, and anti-inflammatory activities.[2][3][7]
The key to unlocking the full potential of this chemical class lies in continued structure-based design, multiparameter optimization, and rigorous in vivo comparative studies. As our understanding of the in vivo behavior of these compounds grows, so too will our ability to translate their in vitro potency into clinically successful therapeutics.
References
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed Central. Available at: [Link]
-
Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]
-
Design, synthesis and biological evaluation of novel 5-fluoro-1H-benzimidazole-4-carboxamide derivatives as potent PARP-1 inhibitors. PubMed. Available at: [Link]
-
(PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. Available at: [Link]
-
Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed. Available at: [Link]
-
Synthesis and biological evaluation of 4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-3-carboxamides and their zinc(ii) complexes as candidate antidiabetic agents. Royal Society of Chemistry. Available at: [Link]
-
(PDF) Design, Synthesis, In Vivo Antimalarial Activity, and In Silico Studies of Sulfonamide‐Alkanamido Thiazole‐5‐Carboxylate Derivatives. ResearchGate. Available at: [Link]
-
Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. PMC - NIH. Available at: [Link]
-
Discovery of CDC42 Inhibitors with a Favorable Pharmacokinetic Profile and Anticancer In Vivo Efficacy. PubMed. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrazol‐5‐yl‐quinoline‐2‐carboxamide Derivatives as Potential Fungicidal Agents | Request PDF. ResearchGate. Available at: [Link]
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Novel 5-Fluorouracil analogues versus perfluorophenyl ureas as potent anti-breast cancer agents: Design, robust synthesis, in vitro, molecular docking, pharmacokinetics ADMET analysis and dynamic simulations. PubMed. Available at: [Link]
-
Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. ResearchGate. Available at: [Link]
-
SYNTHESIS, CHARACTERISATION AND ANTIMICROBIAL EVALUATION OF SOME NEW PYRROLE-2-CARBOXAMIDE DERIVATIVES. ResearchGate. Available at: [Link]
-
In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. MDPI. Available at: [Link]
-
Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. PubMed. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 4,5-Dichloro-1H-pyrrole-2-carboxamide
For Immediate Use: This document provides essential safety and logistical information for the proper disposal of 4,5-Dichloro-1H-pyrrole-2-carboxamide. It is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment and compliant waste management.
As a Senior Application Scientist, I understand the critical importance of not just the application of chemical compounds in research but also their safe and responsible disposal. This guide is structured to provide a clear, step-by-step protocol, grounded in established safety principles and regulatory compliance, to manage waste containing this compound effectively.
Hazard Assessment and Chemical Profile
Key Characteristics:
-
Structure: A pyrrole ring with two chlorine atoms and a carboxamide group. The presence of chlorine atoms classifies it as a halogenated organic compound .[1]
-
Reactivity: While specific reactivity data is unavailable, related compounds can be incompatible with strong oxidizing agents, acids, and bases.[2]
-
Toxicity: The toxicological properties have not been thoroughly investigated.[3] However, it is prudent to treat it as a potentially hazardous substance, causing skin, eye, and respiratory irritation.[4][5]
| Property | Information | Source |
| Chemical Name | This compound | - |
| Classification | Halogenated Organic Compound | [1] |
| Known Hazards | Potential for skin, eye, and respiratory irritation. | [4][5] |
| Environmental Impact | Discharge into the environment must be avoided.[6] |
Personal Protective Equipment (PPE) - Your First Line of Defense
A non-negotiable first step in handling any chemical waste is the correct use of Personal Protective Equipment. This is not merely a recommendation but a critical safety mandate.
| Body Part | Required PPE | Specifications | Source |
| Eyes/Face | Safety Goggles and Face Shield | Chemical splash goggles are essential. A face shield should be worn over the goggles, especially during procedures with a high risk of splashing. | [7] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Double gloving is advised. Regularly inspect gloves for any signs of degradation or puncture. | [7] |
| Body | Laboratory Coat and Chemical Apron | A flame-resistant lab coat, fully buttoned, is required. A chemical-resistant apron should be worn over the lab coat. | [7] |
| Respiratory | Respirator | All work should be conducted in a certified chemical fume hood. If there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary. | [7] |
| Feet | Closed-toe Shoes | Shoes should be made of a non-porous material. | [7] |
Waste Segregation and Disposal Workflow
The proper segregation of chemical waste is fundamental to safe and compliant disposal. Due to its chlorinated nature, this compound waste must not be mixed with non-halogenated organic waste.[1][8]
Disposal Workflow Diagram
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4,5-Dichloro-1H-pyrrole-2-carboxamide
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel or specialized chemical entities, such as 4,5-Dichloro-1H-pyrrole-2-carboxamide, demands a meticulous, proactive approach to personal protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for risk mitigation. Our objective is to build a self-validating system of safety, ensuring that every operational step is underpinned by a clear understanding of the potential hazards and the rationale for each protective measure.
Foundational Hazard Assessment
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a robust hazard assessment can be constructed by analyzing its structural components: the pyrrole core, chloro-substituents, and the carboxamide functional group. The pyrrole backbone itself is classified as toxic if swallowed and harmful upon inhalation, causing serious eye damage.[1][2] The addition of chlorine atoms often increases the toxicological potential of organic molecules.[3] Therefore, we must handle this compound with the assumption of significant hazard.
Based on data from structurally similar compounds, we can anticipate the following hazard profile, aligned with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[4][5]
| Hazard Class | Anticipated GHS Category | Rationale & Potential Effects |
| Acute Toxicity (Oral) | Category 3 | Toxic if swallowed. Pyrrole, the parent compound, is known to be toxic.[2] Ingestion of even small quantities could cause serious health damage or be fatal.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation. Halogenated organic compounds can degrease the skin and cause dermatitis.[1][6] |
| Serious Eye Damage/Irritation | Category 1 or 2A | Causes serious eye damage or irritation. The pyrrole structure is associated with severe eye damage.[1][7] Direct contact with the solid or dust could lead to irreversible injury. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation. Inhalation of fine dust particles could irritate the respiratory tract.[7] |
The Core PPE Ensemble: A Multi-Layered Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all solution. It is a dynamic process based on a risk assessment of the specific procedures being performed. The following table outlines the mandatory PPE ensemble for handling this compound.
| PPE Component | Specification | Justification |
| Hand Protection | Nitrile or Neoprene Gloves (double-gloving recommended) | Provides protection against chlorinated organic compounds.[3] Double-gloving is a critical best practice to prevent exposure from a potential tear or pinhole in the outer glove. |
| Eye & Face Protection | Chemical Safety Goggles and a Face Shield | Goggles provide a seal against dust and splashes.[8] A face shield must be worn over goggles to protect the entire face, especially when handling quantities greater than a few milligrams or when there is a risk of splashing.[8] |
| Body Protection | Chemical-resistant Laboratory Coat with tight-fitting cuffs | A standard cotton lab coat is insufficient. A chemical-resistant coat (e.g., coated polyester) prevents permeation of the chemical. Tight cuffs prevent dust from entering the sleeves. |
| Respiratory Protection | NIOSH-approved N95 Respirator (or higher) | Mandatory when handling the powder outside of a certified chemical fume hood or glove box. This protects against the inhalation of fine, potentially toxic dust particles. |
Operational Protocols: From Preparation to Completion
Adherence to a strict, step-by-step protocol is essential for minimizing exposure risk. The causality behind these steps is rooted in preventing cross-contamination and ensuring the integrity of the protective barrier.
Pre-Operational Workflow
The following diagram outlines the mandatory safety checks before any handling of the compound commences.
Caption: Pre-operational safety workflow for chemical handling.
Step-by-Step Handling Procedure
-
Work Area Demarcation : All handling of this compound must be performed within a certified chemical fume hood to control exposure to dust and vapors.[9]
-
Weighing and Transfer : Use disposable weighing boats and spatulas. If non-disposable tools are used, they must be decontaminated immediately after use. A "no-touch" policy should be maintained, where gloved hands do not touch common surfaces outside the fume hood.
-
Solubilization : When adding solvents, do so slowly and carefully to avoid splashing. Keep the sash of the fume hood at the lowest possible height.
-
Post-Handling : After the procedure is complete, perform an initial decontamination of the work surface inside the fume hood.
Doffing PPE and Decontamination
The process of removing PPE is as critical as putting it on. Incorrect doffing can lead to exposure from contaminated equipment.
-
Outer Glove Removal : While still in the designated work area, remove the outer pair of gloves by peeling them off without touching the external surface with your bare inner glove. Dispose of them in a designated hazardous waste container.[10]
-
Face/Eye Protection Removal : Remove the face shield and goggles. Clean and sanitize them according to institutional guidelines. A common method involves washing with detergent and hot water, followed by a sanitizing soak.[11]
-
Lab Coat Removal : Remove the lab coat by rolling it inward, containing any potential contaminants. Place it in a designated container for laundering or disposal, per institutional policy.
-
Inner Glove Removal : Remove the final pair of gloves and dispose of them in the hazardous waste container.
-
Hand Washing : Immediately and thoroughly wash hands with soap and water.
Disposal Plan: A Cradle-to-Grave Responsibility
All materials contaminated with this compound are considered hazardous waste.[1]
-
Solid Waste : Contaminated gloves, weighing papers, paper towels, and other disposable items must be placed in a clearly labeled, sealed hazardous waste container. The label must read "Hazardous Waste" and include the full chemical name.[6][10]
-
Liquid Waste : Solutions containing the compound must be collected in a compatible, sealed container labeled as "Halogenated Organic Waste."[6]
-
Empty Containers : The original container of the chemical must be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous liquid waste. Puncture the container to prevent reuse.[1]
-
Disposal Coordination : All waste disposal must be coordinated through your institution's Environmental Health and Safety (EHS) office to ensure compliance with local, state, and federal regulations.[1][6]
By integrating these detailed protocols into your daily laboratory operations, you establish a robust safety culture that protects not only yourself but also your colleagues and the wider environment.
References
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PubChem. (2025). GHS Classification (Rev.11, 2025) Summary. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). Pyrrole SAFETY DATA SHEET. Retrieved from [Link]
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Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]
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3M. (n.d.). Organic Solvents. Retrieved from [Link]
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ChemSafetyPro. (2016). GHS Hazard Class and Hazard Category. Retrieved from [Link]
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Chemsrc. (2024). 4,5-Dichloro-1H-pyrrole-2-carboxylic acid. Retrieved from [Link]
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Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
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ATB (Automated Topology Builder). (n.d.). 4,5-Dichloro-1H-pyrrole-2-carboxylicacid. Retrieved from [Link]
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Health and Safety Authority. (n.d.). A Guide to Non-Respiratory Personal Protective Equipment (PPE). Retrieved from [Link]
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CDN. (n.d.). pyrrole-MSDS.pdf. Retrieved from [Link]
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PubMed Central. (n.d.). Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives.... Retrieved from [Link]
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UNECE. (n.d.). GLOBALLY HARMONIZED SYSTEM OF CLASSIFICATION AND LABELLING OF CHEMICALS (GHS). Retrieved from [Link]
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University of Florida IFAS Extension. (2019). Personal Protective Equipment for Handling Pesticides. Retrieved from [Link]
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Environmental Protection Agency. (2004). Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. Retrieved from [Link]
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New Mexico State University. (2015). Personal Protective Equipment (PPE) Guide – Chemical Resistance. Retrieved from [Link]
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EHS.com. (2025). How to Choose PPE for Chemical Work. Retrieved from [Link]
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PubMed. (n.d.). Comparative short-term inhalation toxicity of five organic diketopyrrolopyrrole pigments.... Retrieved from [Link]
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MDPI. (2024). Synthesis, Cytotoxicity and Antiproliferative Effect of New Pyrrole Hydrazones. Retrieved from [Link]
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National Institutes of Health. (2021). Synthesis and Toxicity Evaluation of New Pyrroles.... Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
